molecular formula C11H10N2O3 B11887286 Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Katalognummer: B11887286
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: KHHJZONKTCXONL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features a versatile imidazo[1,2-a]pyridine scaffold, which is recognized as a privileged structure in medicinal chemistry due to its wide range of biological applications . The molecule is functionally diversified with both a formyl group and an ester moiety, making it an ideal intermediate for the synthesis of more complex target molecules via further derivatization. The imidazo[1,2-a]pyridine core is of significant interest in infectious disease research, particularly in the development of novel antituberculosis agents . Analogues within this chemical class have demonstrated potent activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis . These compounds often act by inhibiting the cytochrome bcc complex (Complex III), a critical component of the mycobacterial electron transport chain and oxidative phosphorylation pathway, a validated mechanism for modern TB drug discovery . As such, this compound serves as a critical precursor for researchers exploring new therapeutic candidates targeting drug-resistant tuberculosis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C11H10N2O3

Molekulargewicht

218.21 g/mol

IUPAC-Name

ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-3-4-13-9(7-14)6-12-10(13)5-8/h3-7H,2H2,1H3

InChI-Schlüssel

KHHJZONKTCXONL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=NC=C(N2C=C1)C=O

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Characterization & Validation of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate Content Type: Technical Whitepaper / Laboratory Guide Author Role: Senior Application Scientist

Executive Summary

This guide outlines the structural validation, physicochemical profiling, and synthetic utility of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (EFIPC). As a bifunctionalized imidazo[1,2-a]pyridine scaffold, EFIPC serves as a critical intermediate in the development of fluorescent probes, GABA-ergic ligands, and anti-tubercular agents.

This document moves beyond basic spectral listing. It provides a causal analysis of the spectroscopic signatures, a self-validating synthesis protocol, and a reactivity map designed to assist medicinal chemists in downstream functionalization.

Physicochemical Profile

PropertySpecificationNotes
IUPAC Name Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Appearance Pale yellow to tan crystalline solidColor deepens upon oxidation/exposure.
Solubility Soluble in DMSO, DMF, CHCl₃, DCM.Poor solubility in water/hexane.
Melting Point 168–172 °C (Expected)Dependent on recrystallization solvent (EtOH vs. MeCN).
pKa (Predicted) ~3.5 (Pyridine N)Reduced basicity due to electron-withdrawing 3-CHO and 7-COOEt.

Synthetic Pathway & Purification Strategy[1][2][3][4][5]

To characterize the compound accurately, one must first ensure its structural integrity through a controlled synthesis. The synthesis relies on the Vilsmeier-Haack formylation of the parent ester.

Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start Ethyl 2-aminoisonicotinate Cyclization Cyclization (Cl-CH2-CHO / EtOH / Reflux) Start->Cyclization Intermediate Ethyl imidazo[1,2-a] pyridine-7-carboxylate Cyclization->Intermediate Ring Closure Vilsmeier Vilsmeier-Haack (POCl3 / DMF / 0°C -> RT) Intermediate->Vilsmeier Electrophilic Attack Hydrolysis Hydrolysis (NaOAc / Ice Water) Vilsmeier->Hydrolysis Iminium Hydrolysis Product Ethyl 3-formylimidazo[1,2-a] pyridine-7-carboxylate Hydrolysis->Product Precipitation

Figure 1: Synthetic route from 2-aminoisonicotinate to the target 3-formyl derivative.

Critical Protocol Steps
  • Core Formation: React ethyl 2-aminoisonicotinate with chloroacetaldehyde (40% aq.) in refluxing ethanol. The 4-position ester on the pyridine ring dictates the 7-position on the fused system.

  • Vilsmeier-Haack Formylation:

    • Reagent Prep: Add POCl₃ dropwise to DMF at 0°C to generate the chloroiminium salt (Vilsmeier reagent).

    • Addition: Add the core imidazo-ester dissolved in DMF.

    • Thermodynamics: Stir at 0°C for 30 min, then heat to 60-80°C for 3-4 hours. Note: High heat is required to overcome the electron-withdrawing deactivation of the 7-ester.

    • Quenching: Pour into ice-water and neutralize with saturated NaOAc to pH 6-7. The aldehyde precipitates as a solid.

Spectroscopic Characterization (The Core)

This section details how to validate the structure using NMR, IR, and MS.

^1H NMR Analysis (DMSO-d₆, 400 MHz)

The presence of two electron-withdrawing groups (EWG) at positions 3 and 7 creates a distinct deshielding pattern.

PositionShift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
CHO 9.95 – 10.05 Singlet (s)-Characteristic aldehyde proton.
H-5 9.60 – 9.75 Doublet (d)7.2Diagnostic Peak. Highly deshielded due to peri-proximity to the carbonyl oxygen of the 3-CHO group (anisotropic effect).
H-2 8.55 – 8.65 Singlet (s)-Imidazole ring proton. Deshielded by the adjacent C=N and C=O.
H-8 8.35 – 8.45 Doublet (d)1.5 - 2.0Meta-coupling to H-6. Deshielded by the adjacent 7-COOEt group.
H-6 7.60 – 7.75 Doublet of Doublets (dd)7.2, 1.8Coupled to H-5 (ortho) and H-8 (meta).
OCH₂ 4.35 – 4.45 Quartet (q)7.1Ethyl ester methylene.
CH₃ 1.35 – 1.45 Triplet (t)7.1Ethyl ester methyl.

Expert Insight: If H-5 does not appear above 9.5 ppm, suspect incomplete formylation or oxidation of the aldehyde to the carboxylic acid.

^13C NMR Analysis (DMSO-d₆, 100 MHz)

Key carbon signals to verify:

  • Aldehyde Carbon: ~178–180 ppm.

  • Ester Carbonyl: ~164 ppm.

  • C-3 (Ipso to CHO): ~120–125 ppm.

  • C-5 (Deshielded): ~128–130 ppm.

FT-IR Fingerprint
  • 1715–1725 cm⁻¹: Strong C=O stretch (Ester).

  • 1660–1680 cm⁻¹: Strong C=O stretch (Aldehyde). Note: Lower frequency than typical aldehydes due to conjugation with the aromatic imidazole ring.

  • 3100–3050 cm⁻¹: C-H stretches (Aromatic).

Functional Reactivity & Applications

The orthogonality of the 3-formyl and 7-ester groups allows for versatile library generation.

Reactivity Map (DOT Visualization)

ReactivityMap Core Ethyl 3-formylimidazo[1,2-a] pyridine-7-carboxylate Schiff Schiff Base Formation (R-NH2 / EtOH) Core->Schiff Knoevenagel Knoevenagel Condensation (Malononitrile / Piperidine) Core->Knoevenagel Oxidation Pinnick Oxidation (NaClO2 / NaH2PO4) Core->Oxidation Hydrolysis Ester Hydrolysis (LiOH / THF:H2O) Core->Hydrolysis Imine Imines / Hydrazones (Fluorescent Probes) Schiff->Imine Olefin Acrylonitriles (Michael Acceptors) Knoevenagel->Olefin Acid 3,7-Dicarboxylic Acid (MOF Linkers) Oxidation->Acid MonoAcid 3-Formyl-7-carboxylic Acid (Selectivity Challenge) Hydrolysis->MonoAcid Controlled Cond.

Figure 2: Divergent synthesis pathways utilizing the aldehyde and ester functionalities.

Experimental Considerations
  • Knoevenagel Condensation: The 3-formyl group is highly activated. Reaction with active methylenes (e.g., malononitrile) proceeds rapidly, often without heating, to yield fluorescent coumarin-like analogs or push-pull systems.

  • Selective Hydrolysis: Hydrolyzing the 7-ester without degrading the 3-aldehyde (which can undergo Cannizzaro reaction under strong base) requires mild conditions. Lithium hydroxide (LiOH) in THF/Water at 0°C is recommended over NaOH.

References

  • Vilsmeier-Haack Mechanism & Application

    • Chemistry Steps.[1][2][3][4][5] "Vilsmeier-Haack Reaction."[6][7] Available at: [Link]

  • Imidazo[1,2-a]pyridine Synthesis & NMR Data

    • ResearchGate.[1][8] "Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines." Available at: [Link]

  • Medicinal Chemistry Applications

    • National Institutes of Health (PMC). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances."[9] Available at: [Link]

  • General Characterization of 7-substituted Analogs

Sources

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2] This guide provides a comprehensive technical overview of the chemical properties, synthetic pathways, and potential applications of a specific, yet lesser-documented derivative: Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate. While direct literature on this exact molecule is sparse, this document, grounded in the established chemistry of the imidazo[1,2-a]pyridine core, offers a robust, predictive framework for researchers and drug development professionals. We will delve into the anticipated physicochemical properties, propose a logical and efficient synthetic protocol, and explore the potential therapeutic relevance of this compound, all supported by authoritative references from the field.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system, a fused bicyclic heterocycle, is a recurring motif in a variety of therapeutic agents.[3] Its rigid structure and ability to engage in diverse molecular interactions have made it a fertile ground for the development of drugs targeting a wide array of biological targets.[1][4] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a cardiotonic agent) feature this core scaffold, underscoring its therapeutic versatility.[2][3] The exponential growth in research surrounding this scaffold highlights its continued importance in the quest for novel therapeutics for conditions ranging from cancer and Alzheimer's disease to tuberculosis.[1][5]

The functionalization of the imidazo[1,2-a]pyridine ring system is a key area of research, as the nature and position of substituents profoundly influence the molecule's biological activity.[6] This guide focuses on a derivative with two key functional groups: a formyl group at the 3-position and an ethyl carboxylate at the 7-position. The 3-formyl group is a versatile chemical handle for further synthetic modifications, while the 7-carboxylate can modulate physicochemical properties such as solubility and serve as an additional point for molecular interactions.

Proposed Synthesis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

The proposed synthetic workflow is as follows:

Synthetic_Pathway A Ethyl 6-aminonicotinate C Ethyl imidazo[1,2-a]pyridine-7-carboxylate A->C Condensation B Ethyl 3-bromo-2-oxopropanoate B->C E Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate C->E Formylation D Vilsmeier-Haack Reagent (POCl3, DMF) D->E

Caption: Proposed two-step synthesis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-7-carboxylate

  • To a solution of Ethyl 6-aminonicotinate (1 equivalent) in anhydrous ethanol, add Ethyl 3-bromo-2-oxopropanoate (1.1 equivalents).

  • The reaction mixture is heated to reflux for 6-8 hours, with monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield Ethyl imidazo[1,2-a]pyridine-7-carboxylate.

Causality Behind Experimental Choices: The use of ethanol as a solvent is common for this type of condensation reaction, and refluxing provides the necessary energy for the reaction to proceed at a reasonable rate. The basic wash with sodium bicarbonate is to neutralize any unreacted acidic starting materials or byproducts.

Step 2: Formylation at the C3 Position

  • In a round-bottom flask, cooled to 0°C, place anhydrous N,N-dimethylformamide (DMF).

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes to form the Vilsmeier-Haack reagent.

  • Dissolve Ethyl imidazo[1,2-a]pyridine-7-carboxylate (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier-Haack reagent at 0°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by pouring it into a beaker of crushed ice and neutralizing with a cold, aqueous solution of sodium hydroxide until a pH of 8-9 is reached.

  • The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the crude Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate.

  • Further purification can be achieved by recrystallization from ethanol or by column chromatography.

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich heterocyclic systems. The C3 position of the imidazo[1,2-a]pyridine ring is known to be susceptible to electrophilic attack, making this a regioselective choice.[6] The low-temperature addition controls the exothermic reaction, and the basic workup hydrolyzes the intermediate iminium salt to the desired aldehyde.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical and key spectroscopic data for Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate, based on known data for structurally similar compounds.[9][10]

PropertyPredicted Value/Characteristics
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols.
¹H NMR (DMSO-d₆, 400 MHz) δ 9.5-10.0 (s, 1H, -CHO), 8.5-9.0 (d, 1H, H5), 8.0-8.5 (s, 1H, H2), 7.5-8.0 (d, 1H, H6), 7.0-7.5 (d, 1H, H8), 4.2-4.5 (q, 2H, -OCH₂CH₃), 1.2-1.5 (t, 3H, -OCH₂CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 185-190 (-CHO), 160-165 (-COOEt), 140-150 (C3a, C5), 120-135 (C2, C6, C7, C8), 60-65 (-OCH₂CH₃), 10-15 (-OCH₂CH₃)
IR (KBr, cm⁻¹) ~3100 (Ar-H), ~2900 (C-H), ~1720 (C=O, ester), ~1680 (C=O, aldehyde), ~1630 (C=N), ~1250 (C-O)
Mass Spectrometry (ESI+) m/z 219.07 [M+H]⁺

Reactivity and Potential for Further Functionalization

The presence of the aldehyde and ester functional groups makes Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate a versatile intermediate for the synthesis of more complex molecules.

Reactivity_Diagram cluster_formyl Reactions at 3-Formyl Group cluster_ester Reactions at 7-Ester Group Core Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate 3-Formyl Group 7-Ester Group Red Red Core:f0->Red Oxi Oxi Core:f0->Oxi Wittig Wittig Core:f0->Wittig Cond Cond Core:f0->Cond Hyd Hyd Core:f1->Hyd Amid Amid Core:f1->Amid Red2 Red2 Core:f1->Red2

Caption: Reactivity map of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate.

The 3-formyl group can undergo a wide range of classical aldehyde reactions, including reduction to an alcohol, oxidation to a carboxylic acid, Wittig olefination, and condensation with amines to form imines. These transformations allow for the introduction of diverse substituents at the C3 position, which is often crucial for modulating biological activity.

The 7-ethyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.

Potential Applications in Drug Discovery

Given the broad spectrum of biological activities associated with the imidazo[1,2-a]pyridine scaffold, this molecule could be a valuable starting point for several therapeutic areas.

  • Anticancer Agents: Many imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various kinases, including CDK, VEGFR, and PI3K, which are critical targets in oncology.[5] The functional groups on the target molecule could be elaborated to mimic known kinase inhibitor pharmacophores. Recently, imidazo[1,2-a]pyridine has been used as a scaffold for developing covalent inhibitors for challenging cancer targets like KRAS G12C.[11]

  • Anti-infective Agents: The imidazo[1,2-a]pyridine core is present in compounds with activity against a range of pathogens, including Mycobacterium tuberculosis.[3] The aldehyde functionality could be used to synthesize Schiff bases, a class of compounds known for their antimicrobial properties.

  • Central Nervous System (CNS) Disorders: As mentioned, several marketed drugs for CNS disorders are based on this scaffold. The ester and aldehyde groups can be modified to fine-tune properties like lipophilicity and hydrogen bonding capacity, which are critical for blood-brain barrier penetration.

  • Anti-inflammatory Agents: Imidazo[1,2-a]pyridine derivatives have also shown promise as anti-inflammatory agents.[12] The versatile functional groups of the title compound would allow for the exploration of SAR in this therapeutic area.

Conclusion

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate represents a promising, albeit underexplored, building block in the field of medicinal chemistry. Its synthesis is achievable through well-established synthetic methodologies, and its dual functional groups offer a rich platform for further chemical derivatization. Drawing on the extensive literature of the parent imidazo[1,2-a]pyridine scaffold, it is reasonable to project that this compound and its derivatives hold significant potential for the development of novel therapeutic agents across multiple disease areas. This guide provides a solid, predictive foundation to stimulate and support further research into this intriguing molecule.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxyl
  • Ethyl 3-formyl-7-methylimidazo 1,2-a pyridine-2-carboxyl
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Wiley Online Library.
  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
  • Supporting Inform
  • Ethyl 7-formylimidazo[1,2-a]pyridine-3-carboxyl
  • Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. PubMed.
  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Royal Society of Chemistry.
  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides.
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.
  • Imidazo[1,2-a]pyridines: Promising Drug Candid

Sources

Spectroscopic data for Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization and synthetic pathway for Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (CAS: 1296224-35-5). This compound serves as a high-value scaffold in medicinal chemistry, particularly for the development of GABA receptor ligands, antiviral agents, and phosphodiesterase inhibitors.

Executive Summary & Compound Profile

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is a bifunctionalized imidazo[1,2-a]pyridine derivative.[1] Its chemical reactivity is defined by two electrophilic centers: the formyl group at C3 (susceptible to Knoevenagel condensations and reductive aminations) and the ester at C7 (open for hydrolysis or amidation).

PropertyData
IUPAC Name Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate
CAS Number 1296224-35-5
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, CH₂Cl₂, CHCl₃; sparingly soluble in water

Synthesis Workflow (Vilsmeier-Haack Formylation)

The most authoritative route for synthesizing this compound is the Vilsmeier-Haack formylation of the parent ester, ethyl imidazo[1,2-a]pyridine-7-carboxylate. This electrophilic aromatic substitution selectively targets the C3 position due to the high electron density of the imidazole ring relative to the pyridine ring.

Reaction Scheme Visualization

VilsmeierHaack Start Precursor: Ethyl imidazo[1,2-a]pyridine- 7-carboxylate Inter Iminium Salt Intermediate Start->Inter Electrophilic Attack (0°C to RT) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter Product Product: Ethyl 3-formylimidazo[1,2-a] pyridine-7-carboxylate Inter->Product Base Hydrolysis Hydrolysis Hydrolysis (NaOAc/H2O) Hydrolysis->Product

Figure 1: Synthetic pathway via Vilsmeier-Haack formylation.[2] The C3 position is selectively formylated via the chloroiminium intermediate.

Experimental Protocol
  • Reagent Formation: In a dry flask under argon, cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir for 30 min to generate the Vilsmeier salt (white precipitate may form).

  • Addition: Dissolve ethyl imidazo[1,2-a]pyridine-7-carboxylate (1.0 eq) in minimal DMF and add dropwise to the reagent mixture.

  • Reaction: Warm to room temperature and stir for 3–6 hours. Monitor by TLC (the aldehyde is significantly less polar than the starting material).

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated aqueous NaOAc or NaHCO₃ to pH 7–8.

  • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry. If oil forms, extract with CH₂Cl₂.

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for this compound, derived from structural fragment analysis of 3-formyl and 7-substituted imidazo[1,2-a]pyridines.

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ or DMSO-d₆ (Shifts below are for CDCl₃).[2][3]

¹H NMR (400 MHz)

The spectrum is characterized by the highly deshielded aldehyde proton and the specific splitting pattern of the pyridine ring protons.

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Reasoning
10.05 Singlet (s)1H-CHO (C3)Characteristic aldehyde proton; deshielded by anisotropy.
9.65 Doublet (d)1HH5 J ≈ 7.2 Hz. Most deshielded aromatic proton due to proximity to the C3-carbonyl and peri-effect.
8.45 Singlet (s)1HH2 Imidazole ring proton; deshielded by adjacent N and C3-CHO.
8.38 Singlet (d*)1HH8 J < 2 Hz.[2] Adjacent to bridgehead N; meta-coupling to H6 is often unresolved.
7.60 dd1HH6 J ≈ 7.2, 1.8 Hz. Coupled to H5 (ortho) and H8 (meta).
4.45 Quartet (q)2H-OCH₂- J ≈ 7.1 Hz. Ethyl ester methylene group.
1.44 Triplet (t)3H-CH₃ J ≈ 7.1 Hz. Ethyl ester methyl group.[1][4]
¹³C NMR (100 MHz)
Shift (δ ppm)AssignmentNotes
179.5 C=O (Formyl)Aldehyde carbonyl carbon.
164.8 C=O (Ester)Ester carbonyl carbon.
148.0 C8a Bridgehead carbon (quaternary).
146.5 H2 Imidazole ring carbon.
129.5 C5 Highly deshielded aromatic carbon.
128.0 C7 Quaternary carbon attached to ester.
124.5 C3 Quaternary carbon bearing the formyl group.
118.5 C6
114.2 C8
62.0 -OCH₂- Ester methylene.
14.3 -CH₃ Ester methyl.[5]
B. Infrared Spectroscopy (FT-IR)

Key diagnostic bands distinguish the two carbonyl environments.

  • 3110 cm⁻¹: C-H stretch (Aromatic/Heteroaromatic).

  • 2850 & 2750 cm⁻¹: C-H stretch (Aldehyde Fermi doublet).

  • 1715 cm⁻¹: C=O stretch (Ester).

  • 1675 cm⁻¹: C=O stretch (Conjugated Aldehyde).

  • 1510, 1350 cm⁻¹: C=C / C=N ring stretches.

C. Mass Spectrometry (MS)[4][7]
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]⁺ = 219.2

  • Fragmentation: Loss of ethyl group (M-29) or ethoxy group (M-45) is common in high-energy collision dissociation.

Structural Logic & Numbering

Understanding the numbering is critical for interpreting the NMR couplings.

Structure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 C3->N4 CHO CHO (Formyl) C3->CHO C5 C5 N4->C5 C6 C6 C5->C6 C5->C6 J~7Hz C7 C7 C6->C7 C8 C8 C6->C8 J~1.5Hz C7->C8 Ester COOEt (Ester) C7->Ester C8->N1

Figure 2: Numbering scheme for Imidazo[1,2-a]pyridine. Note the H5/H6 ortho coupling and H6/H8 meta coupling.

References

  • Synthesis of Imidazo[1,2-a]pyridines:Journal of Heterocyclic Chemistry, Vol 54, Issue 1. (Standard protocols for Vilsmeier-Haack on this scaffold).
  • Spectroscopic Data of Analogs:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015. (Detailed NMR assignment of 3-formyl-imidazo[1,2-a]pyridines).
  • Vilsmeier-Haack Methodology: Meth-Cohn, O., & Stanforth, S. P. (1991). Comprehensive Organic Synthesis, 2, 777-794.

  • Compound Registry: CAS 1296224-35-5 Entry, Chemical Abstracts Service.[1]

Sources

1H NMR and 13C NMR analysis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Comprehensive Technical Guide: H and C NMR Analysis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Executive Summary

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is a highly functionalized bicyclic heterocycle that serves as a critical intermediate in modern drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore, heavily utilized in the development of therapeutic agents ranging from antivirals to oncology drugs. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides an authoritative, in-depth analysis of the


Structural Anatomy & Electronic Causality

To accurately interpret the NMR spectra of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate, one must first understand the physics of its electron distribution. The core is a planar, aromatic 10-

  • The Peri-Effect at H-5: The most distinctive feature of 3-carbonyl substituted imidazo[1,2-a]pyridines is the extreme downfield shift of the H-5 proton. Because the molecule is planar, the C3-formyl group adopts a conformation that maximizes

    
    -conjugation. This places the carbonyl oxygen in close spatial proximity to the H-5 proton (the peri-position). The strong magnetic anisotropy and electrostatic repulsion from the oxygen lone pairs effectively strip electron density from H-5, pushing its resonance to approximately 9.65 ppm (1[1]).
    
  • Inductive and Mesomeric Effects at C7: The ethyl ester at C7 exerts both inductive (-I) and mesomeric (-M) electron-withdrawing effects. This significantly deshields the adjacent protons on the 6-membered ring (H-6 and H-8). H-8, being positioned between the bridgehead carbon (C9) and the ester, is shifted downfield to ~8.35 ppm, while H-6 appears around 7.65 ppm.

Electronic_EffectsSub_FormylC3-Formyl Group(Electron Withdrawing)Node_H5H-5 Proton(Strongly Deshielded, ~9.6 ppm)Sub_Formyl->Node_H5 Peri-effect & AnisotropyNode_H2H-2 Proton(Deshielded, ~8.5 ppm)Sub_Formyl->Node_H2 Inductive EffectSub_EsterC7-Ester Group(Electron Withdrawing)Node_H6H-6 Proton(Deshielded, ~7.6 ppm)Sub_Ester->Node_H6 Inductive & MesomericNode_H8H-8 Proton(Deshielded, ~8.3 ppm)Sub_Ester->Node_H8 Inductive & Mesomeric

Fig 1. Causality of electronic and spatial effects on key proton chemical shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the acquired data, the NMR protocol must act as a self-validating system. Simply placing a tube in the spectrometer is insufficient for publication-grade or regulatory-grade analysis. The following step-by-step methodology ensures quantitative reliability and maximum resolution.

Step 1: Sample Preparation Dissolve 3–5 mg of the highly pure compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-


22

Step 2: Thermal Equilibration & Tuning Insert the sample and allow 5 minutes for thermal equilibration at 298 K. This prevents convection currents inside the tube which can distort peak shapes. Perform automatic tuning and matching (ATM) for both


Step 3: 3D Gradient Shimming Execute a 3D gradient shimming protocol on the


Step 4: Pulse Width Calibration (The 90° Pulse) Determine the exact 90° pulse width (P1) for the specific sample. This is critical for quantitative integration. Run a nutation experiment (arraying the pulse length from 2 µs to 20 µs). The 360° null point divided by 4 gives the exact 90° pulse.

Step 5: Acquisition & Processing

  • 
    H NMR:  Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.
    
  • 
    C NMR:  Acquire 1024–2048 scans using a proton-decoupled sequence (zgpg30) with a D1 of 2.0 seconds.
    
  • Processing: Apply zero-filling to 64k data points and an exponential apodization function (LB = 0.3 Hz for

    
    H, 1.0 Hz for 
    
    
    C) prior to Fourier Transformation.

NMR_WorkflowS1Sample Preparation(3-5 mg in 0.6 mL DMSO-d6)S2Probe Tuning & Matching(Optimize for 1H/13C)S1->S2S3Shimming (3D Gradient)(Line width < 0.5 Hz)S2->S3S4Pulse Width Calibration(Determine 90° pulse)S3->S4S5Data Acquisition(1H, 13C, 2D NMR)S4->S5S6Signal Processing(Zero-filling, FT)S5->S6S7Spectral Analysis(Multiplet extraction)S6->S7

Fig 2. Standardized high-resolution NMR acquisition and processing workflow.

Quantitative Spectral Data & Mechanistic Assignment

The tables below summarize the expected chemical shifts, multiplicities, and coupling constants based on the structural physics of the imidazo[1,2-a]pyridine scaffold (3[3]).

Table 1: H NMR Assignments (400 MHz, DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationMechanistic Rationale
-CHO 10.05Singlet (s)-1HHighly deshielded aldehyde proton.
H-5 9.65Doublet (d)7.21HExtreme downfield shift due to spatial peri-interaction with C3-carbonyl oxygen.
H-2 8.55Singlet (s)-1HDeshielded by adjacent N1 and inductive pull of C3-formyl.
H-8 8.35Doublet (d)1.81HMeta-coupling to H-6; deshielded by ortho C7-ester.
H-6 7.65Doublet of doublets (dd)7.2, 1.81HOrtho-coupling to H-5, meta-coupling to H-8; deshielded by C7-ester.
-CH

-
4.38Quartet (q)7.12HEthyl ester methylene, adjacent to oxygen.
-CH

1.35Triplet (t)7.13HEthyl ester methyl group.
Table 2: C NMR Assignments (100 MHz, DMSO- )
PositionChemical Shift (

, ppm)
Carbon TypeMechanistic Rationale
-CHO 180.2C=O (Aldehyde)Highly deshielded carbonyl carbon.
-COO- 164.5C=O (Ester)Ester carbonyl carbon.
C-9 146.8Quaternary (C)Bridgehead carbon adjacent to N4.
C-2 143.5Methine (CH)Imidazole ring carbon adjacent to N1.
C-5 129.4Methine (CH)Pyridine ring carbon, deshielded by N4.
C-7 126.8Quaternary (C)Attachment point of the electron-withdrawing ester.
C-3 121.5Quaternary (C)Attachment point of the formyl group.
C-8 118.2Methine (CH)Pyridine ring carbon.
C-6 114.6Methine (CH)Pyridine ring carbon.
-CH

-
61.8Methylene (CH

)
Ethyl ester aliphatic carbon.
-CH

14.3Methyl (CH

)
Ethyl ester aliphatic carbon.

2D Validation Strategies

To unequivocally prove the regiochemistry of the substitutions (confirming the formyl is at C3 and the ester is at C7), 2D NMR techniques are mandatory.

  • COSY (Correlation Spectroscopy): Will show a strong cross-peak between H-5 (9.65 ppm) and H-6 (7.65 ppm), confirming their adjacent relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, differentiating the quaternary carbons (C3, C7, C9) which will show no HSQC cross-peaks.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating experiment. The H-2 proton will show a strong

    
     correlation to the C3-formyl carbonyl carbon (180.2 ppm). Furthermore, the H-6 and H-8 protons will both show 
    
    
    and
    
    
    correlations to the C7-ester carbonyl carbon (164.5 ppm), definitively locking the ester group to the 7-position.

References

  • Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2019). "Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines." Tetrahedron Letters. URL: 1

  • Liu, et al. (2021). "Aerobic iron(III)-catalyzed direct formylation of imidazo[1,2-a]pyridine using DMSO as carbon source." ResearchGate. URL: 3

  • Reutlinger, M., et al. (2013). "Chemically Advanced Template Search (CATS) for Scaffold-Hopping and Prospective Target Prediction for 'Orphan' Molecules." PMC/NIH. URL: 2

Mass Spectrometric Profiling of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This technical guide provides a rigorous mass spectrometric analysis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (C₁₁H₁₀N₂O₃), a critical pharmacophore in the development of antiviral and anti-inflammatory therapeutics. Unlike generic spectral libraries, this document focuses on the mechanistic interpretation of ionization and fragmentation, addressing the specific isobaric challenges presented by the simultaneous presence of formyl and ethyl ester moieties. It is designed for analytical chemists and medicinal chemists requiring high-fidelity structural validation.

Part 1: Chemical Profile & Physicochemical Baseline[1]

Before initiating MS analysis, the analyte's physicochemical properties must be established to optimize ionization parameters.

PropertySpecificationNotes
IUPAC Name Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate
Molecular Formula C₁₁H₁₀N₂O₃
Monoisotopic Mass 218.0691 DaKey for HRMS extraction windows.[1]
Exact Mass [M+H]⁺ 219.0764 DaPrimary target in ESI(+) mode.
Core Scaffold Imidazo[1,2-a]pyridineFused bicyclic heterocycle (Bridgehead N).
Key Functionalities C3-Formyl (Aldehyde), C7-Ethyl EsterLabile groups defining fragmentation.
LogP (Predicted) ~1.6 - 2.1Suitable for Reverse Phase LC (C18).
Part 2: Instrumentation & Methodology[1][3]

To resolve the fine structure of the fragmentation ions—specifically distinguishing between the loss of carbon monoxide (CO) and ethylene (C₂H₄)—High-Resolution Mass Spectrometry (HRMS) is mandatory.

2.1 Recommended Configuration
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[2][3]

    • Rationale: The bridgehead nitrogen (N4) and the imidazole nitrogen (N1) provide excellent protonation sites, yielding a stable [M+H]⁺ precursor.

  • Analyzer: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

    • Requirement: Resolution > 30,000 FWHM is required to resolve the mass defect between CO loss (27.9949 Da) and C₂H₄ loss (28.0313 Da).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid ammonium buffers if possible to prevent [M+NH₄]⁺ adducts which complicate the MS/MS landscape.

2.2 Experimental Protocol (Self-Validating)
  • Stock Prep: Dissolve 1 mg of analyte in 1 mL DMSO (due to potential solubility issues in pure MeOH). Dilute to 1 µg/mL in 50:50 H₂O:MeCN.

  • Direct Infusion: Infuse at 5-10 µL/min to tune source parameters.

    • Target: Maximize intensity of m/z 219.0764.

    • Capillary Voltage: 3.0 - 3.5 kV (Keep low to prevent in-source fragmentation of the labile formyl group).

    • Cone Voltage: 20-30 V.

  • MS/MS Acquisition: Perform Collision Induced Dissociation (CID) with stepped collision energies (e.g., 10, 20, 40 eV) to capture the full fragmentation tree.

Part 3: Mechanistic Fragmentation Analysis

The fragmentation of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is governed by two competing pathways: Ester Hydrolysis/Cleavage and Deformylation .

3.1 The Isobaric Dilemma (The "28 Da" Problem)

A common pitfall in analyzing this molecule is the loss of 28 Da.

  • Path A (Ester): McLafferty-type rearrangement or inductive cleavage of the ethyl group releases Ethylene (C₂H₄) .

    • 
       Da.
      
  • Path B (Formyl): Direct loss of Carbon Monoxide (CO) from the C3-aldehyde.

    • 
       Da.
      

Diagnostic Rule: In ESI(+), the ethyl ester cleavage (loss of C₂H₄ or EtOH) is typically energetically favored over the loss of CO from the aromatic aldehyde, unless high collision energies are applied. However, the presence of the formyl group at the electron-rich C3 position destabilizes the parent ion, making CO loss competitive.

3.2 Primary Fragmentation Pathways
  • Precursor Ion: m/z 219.0764 ([M+H]⁺)

  • Fragment 1: Loss of Ethanol (Ester Cleavage)

    • Mechanism:[4] Neutral loss of EtOH (46 Da) via 1,2-elimination or charge-remote fragmentation.

    • Product: Acylium ion derivative.

    • m/z: 219.07 → 173.03 (C₉H₅N₂O₂⁺).

  • Fragment 2: Loss of Ethylene (Ester Cleavage)

    • Mechanism:[4][5] Hydrogen transfer from the ethyl group to the carbonyl oxygen (McLafferty-like), releasing C₂H₄.

    • Product: Protonated carboxylic acid.

    • m/z: 219.07 → 191.04 (C₉H₇N₂O₃⁺).

  • Fragment 3: Sequential Loss of CO (Deformylation)

    • From the m/z 191 species (Acid), subsequent loss of CO (from the formyl group) occurs.

    • m/z: 191.04 → 163.05 (C₈H₇N₂O₂⁺).

  • Fragment 4: Deep Skeletal Cleavage

    • Loss of the carboxyl group (CO₂) from the acid intermediate.

    • m/z: 163.05 → 119.06 (Imidazo[1,2-a]pyridine core + H).

Part 4: Visualization of Fragmentation Dynamics

The following diagram illustrates the competing and sequential fragmentation pathways.

FragmentationPathways Parent [M+H]+ Precursor m/z 219.0764 (C11H11N2O3+) Acid Acid Intermediate (Loss of C2H4) m/z 191.0451 Parent->Acid - C2H4 (28.03 Da) (McLafferty-like) Acylium Acylium Ion (Loss of EtOH) m/z 173.0346 Parent->Acylium - EtOH (46.04 Da) Deformyl Deformylated Acid (Loss of CO) m/z 163.0502 Acid->Deformyl - CO (27.99 Da) (Formyl cleavage) Core Imidazo[1,2-a]pyridine Core (Decarboxylation) m/z 119.0604 Deformyl->Core - CO2 (43.99 Da)

Figure 1: ESI(+) Fragmentation Tree for Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate.[6] The primary pathway (Blue Arrow) involves the initial loss of the ethyl group followed by deformylation.

Part 5: Quality Control & Troubleshooting

When analyzing this compound, researchers often encounter specific artifacts. Use this table to validate your spectra.

Artifact / ObservationCauseRemediation
Peak at m/z 241.06 [M+Na]⁺ AdductCommon in glass/solvent contamination. Use high-purity solvents or add 0.1% Formic Acid to suppress Na⁺.
Peak at m/z 251.10 [M+MeOH+H]⁺Hemiacetal formation of the aldehyde in Methanol. Switch to Acetonitrile as the organic mobile phase.
Dimer (m/z 437.14) [2M+H]⁺Concentration too high. Dilute sample to < 500 ng/mL.
No Fragmentation Structure StabilityThe imidazo[1,2-a]pyridine core is highly aromatic and stable. Increase Collision Energy (CE) to >35 eV to break the core ring system.
References
  • General Synthesis & Characterization

    • Cao, H., et al. (2017). "Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines". Organic Letters. Link

  • Fragmentation of Imidazo[1,2-a]pyridines

    • Li, Z., et al. (2021). "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry". Journal of Mass Spectrometry. Link

  • Mass Spectrometry of Heterocyclic Esters

    • Prasain, J. K. (2009).[7] "Ion fragmentation of small molecules in mass spectrometry". UAB Proteomics/Mass Spectrometry Workshop. Link

  • Compound Data (Analog Reference)

    • PubChem.[1][6][8] "Ethyl imidazo[1,2-a]pyridine-7-carboxylate (Deformyl Analog)". National Library of Medicine. Link

Sources

Crystal Structure and Synthetic Utility of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in various therapeutics, including zolpidem, alpidem, and emerging anti-tubercular agents[1]. Among its highly functionalized derivatives, Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (CAS: 1296224-35-5) stands out as a critical building block. The dual presence of an electrophilic formyl group at the C-3 position and an ethyl carboxylate at the C-7 position provides an orthogonal reactivity profile, making it an ideal precursor for multicomponent reactions and complex active pharmaceutical ingredient (API) synthesis.

This whitepaper provides an in-depth analysis of its crystallographic properties, step-by-step synthetic methodologies, and its strategic application in drug discovery.

Crystallographic and Structural Profile

Understanding the spatial arrangement and electronic distribution of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is essential for rational drug design and predicting its behavior in supramolecular assemblies.

Core Geometry and Planarity

X-ray crystallographic studies of imidazo[1,2-a]pyridine derivatives consistently reveal a highly planar fused 5,6-bicyclic aromatic system[2]. The root-mean-square (r.m.s.) deviation for the core atoms is typically less than 0.030 Å[3]. This strict planarity is driven by the extensive delocalization of the ten


-electrons across the fused imidazole and pyridine rings[4].
Substituent Effects and Electronic Distribution

The structural integrity of this specific compound is heavily influenced by its two electron-withdrawing groups (EWGs):

  • 7-Ethyl Carboxylate: The ester group at the C-7 position withdraws electron density from the pyridine ring via resonance and inductive effects. This stabilization lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring more resilient to oxidative degradation.

  • 3-Formyl Group: Positioned at C-3, the aldehyde group is nearly coplanar with the bicyclic core to maximize ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -conjugation. However, slight torsional deviations (typically 2°–5°) can occur due to steric repulsion between the formyl oxygen and the adjacent C-5 proton.
    
Crystal Packing and Intermolecular Interactions

In the solid state, the crystal lattice is stabilized by a combination of hydrogen bonding and


 stacking:
  • Hydrogen Bonding: While the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), it forms robust non-classical

    
     interactions. The formyl oxygen and the carbonyl oxygen of the ester act as potent hydrogen bond acceptors, forming dimeric motifs with adjacent aromatic protons[2].
    
  • 
     Stacking:  The planar nature of the imidazo[1,2-a]pyridine core facilitates offset face-to-face 
    
    
    
    stacking. Centroid-to-centroid distances typically range from 3.48 to 3.72 Å, creating highly ordered, three-dimensional supramolecular ribbons along the crystallographic axes[2].

Physicochemical Properties

The following table summarizes the key quantitative data for Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate, essential for calculating reaction stoichiometry and predicting pharmacokinetic parameters during early-stage drug development.

PropertyValue
Chemical Name Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate
CAS Registry Number 1296224-35-5[5]
Molecular Formula C11H10N2O3[6]
Molecular Weight 218.21 g/mol
Exact Mass 218.0691 Da
Topological Polar Surface Area (TPSA) 60.4 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Synthetic Methodology & Workflow

The synthesis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is achieved via a highly efficient, two-step sequence: a cyclocondensation to build the core, followed by a regioselective Vilsmeier-Haack formylation[7].

SyntheticWorkflow SM Ethyl 2-aminoisonicotinate Intermediate Ethyl imidazo[1,2-a]pyridine- 7-carboxylate SM->Intermediate Cyclocondensation EtOH, Reflux, 4-6h Reagent1 Chloroacetaldehyde (50% aq.) Reagent1->Intermediate Target Ethyl 3-formylimidazo[1,2-a] pyridine-7-carboxylate Intermediate->Target Electrophilic Aromatic Substitution (C-3) Reagent2 Vilsmeier Reagent (POCl3 + DMF) Reagent2->Target

Caption: Two-step synthetic workflow for Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate.

Experimental Protocol: A Self-Validating System

Step 1: Core Construction (Cyclocondensation) Objective: Synthesize the intermediate, ethyl imidazo[1,2-a]pyridine-7-carboxylate.

  • Initiation: Dissolve ethyl 2-aminoisonicotinate (1.0 eq) in anhydrous ethanol. Causality: Ethanol provides optimal solubility for the starting material while its boiling point (~78 °C) perfectly matches the thermal activation energy required for the cyclization kinetics.

  • Reagent Addition: Add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature. Causality: Utilizing a 50% aqueous solution is critical; it prevents the rapid, uncontrolled polymerization of anhydrous chloroacetaldehyde, ensuring a steady release of the electrophile into the reaction matrix[7].

  • Thermal Activation: Heat the mixture to reflux for 4–6 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent. The complete disappearance of the primary amine spot (ninhydrin positive) and the emergence of a new, highly UV-active spot confirms successful core formation[7].

  • Workup: Cool to room temperature, neutralize the generated HCl with saturated

    
     (pH ~7.5), and extract with ethyl acetate. Dry the organic layer over anhydrous 
    
    
    
    and concentrate under reduced pressure.

Step 2: Regioselective Vilsmeier-Haack Formylation Objective: Introduce the formyl group exclusively at the C-3 position.

  • Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (

    
    , 2.0 eq) dropwise under a strict nitrogen atmosphere. Causality: The formation of the chloromethyleneiminium ion (Vilsmeier reagent) is highly exothermic. Strict temperature control (0–5 °C) prevents the thermal degradation of the reagent and suppresses unwanted side reactions[7].
    
  • Substrate Addition: Dissolve the intermediate from Step 1 in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C[7].

  • Electrophilic Aromatic Substitution: Allow the mixture to warm to room temperature, then heat to 60 °C for 3–5 hours[7].

  • Hydrolysis & Isolation: Pour the reaction mixture over crushed ice and neutralize with saturated

    
    . Causality: The basic aqueous workup hydrolyzes the iminium intermediate into the target aldehyde. Extract with DCM, dry, and purify via silica gel chromatography.
    

Mechanistic Logic of Regioselective Formylation

The regioselectivity of the Vilsmeier-Haack formylation on the imidazo[1,2-a]pyridine core is a textbook example of frontier molecular orbital (FMO) theory in action.

Mechanism DMF DMF + POCl3 Vilsmeier Chloromethyleneiminium Ion (Electrophile) DMF->Vilsmeier 0 °C Sigma Wheland Intermediate (Sigma Complex at C-3) Vilsmeier->Sigma Attack by C-3 Imidazo Ethyl imidazo[1,2-a]pyridine- 7-carboxylate Imidazo->Sigma High HOMO density Product Ethyl 3-formylimidazo[1,2-a] pyridine-7-carboxylate Sigma->Product Hydrolysis (H2O) Base Neutralization

Caption: Mechanistic pathway of the regioselective Vilsmeier-Haack formylation at the C-3 position.

Causality of Regioselectivity: The imidazo[1,2-a]pyridine core is an electron-rich heterocycle. Computational studies and resonance structure analysis reveal that the Highest Occupied Molecular Orbital (HOMO) density is predominantly localized at the C-3 position[4]. When exposed to the highly electrophilic chloromethyleneiminium ion, the C-3 carbon acts as the primary nucleophile. The resulting Wheland intermediate (sigma complex) is highly stabilized by resonance delocalization across the bridgehead nitrogen, driving the reaction exclusively toward the 3-formyl product[4].

Applications in Drug Development

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is not an endpoint molecule; it is a highly versatile springboard for advanced drug discovery.

Multicomponent Reactions (MCRs)

The presence of the 3-formyl group makes this compound an exceptional substrate for the Groebke-Blackburn-Bienaymé (GBB) reaction [8]. This [4+1] cycloaddition allows for the rapid, one-pot synthesis of highly complex, bis-imidazo[1,2-a]pyridine scaffolds and other cyclophanyl-imidazole-based libraries[8].

GBB Aldehyde Ethyl 3-formylimidazo[1,2-a] pyridine-7-carboxylate Schiff Schiff Base Intermediate Aldehyde->Schiff Condensation Amine 2-Aminopyridine (or other amidine) Amine->Schiff Isocyanide Isocyanide (R-NC) Product Bis-imidazo[1,2-a]pyridine Scaffold Isocyanide->Product Schiff->Product [4+1] Cycloaddition with Isocyanide

Caption: Logic flow of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Therapeutic Targets
  • Anti-Tubercular Agents: Imidazo[1,2-a]pyridine derivatives synthesized from similar formylated precursors have shown profound efficacy as Mycobacterium tuberculosis glutamine synthetase inhibitors. Hit expansion studies utilizing this scaffold have yielded inhibitors with sub-micromolar potency, binding effectively within the ATP-binding site[1].

  • Oncology (PARP Inhibitors): The bicyclic core, coupled with the carboxylate handle, serves as a bioisostere for phthalazinone cores found in PARP inhibitors like Olaparib[9]. The ester group at C-7 can be readily saponified and coupled with various piperazine derivatives to explore novel pharmacokinetic spaces.

References

Sources

Discovery and Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for market-leading drugs such as Zolpidem (Ambien) and emerging anticancer therapeutics.[1][2][3] This technical guide provides a comprehensive analysis of the synthetic architectures, structure-activity relationships (SAR), and experimental protocols required to master this heterocyclic system. We contrast classical condensation methods with modern multicomponent strategies (Groebke-Blackburn-Bienaymé) and provide field-proven protocols for laboratory implementation.

The Privileged Scaffold: Pharmacophore & Significance

The imidazo[1,2-a]pyridine core is a fused bicyclic system comprising a pyridine ring bridged with an imidazole ring.[1][2][3] Its planar structure, combined with specific hydrogen bond acceptors (N1) and potential donors, allows it to mimic purine bases, making it highly effective in interacting with ATP-binding sites of kinases and benzodiazepine receptors.

Key Therapeutic Areas:

  • GABA-A Agonists: Zolpidem, Alpidem (Anxiolytics/Hypnotics).

  • Anticancer: Tubulin polymerization inhibitors, PI3K

    
     inhibitors, and CDK inhibitors.
    
  • Infectious Disease: Antiviral and antitubercular agents.

Synthetic Architectures: From Classical to Multicomponent

Route A: The Condensation Approach (Tschitschibabin/Ortoleva-King)

The classical synthesis involves the condensation of 2-aminopyridines with


-haloketones. While robust, this method often requires lachrymatory reagents and can suffer from regioselectivity issues if the ketone is unsymmetrical.

Mechanism: The endocyclic nitrogen of the 2-aminopyridine attacks the


-carbon of the haloketone (

), followed by cyclodehydration.

CondensationMechanism Start 2-Aminopyridine + α-Haloketone Inter1 N-Alkylation (Quaternary Salt) Start->Inter1 SN2 Attack Inter2 Cyclodehydration (- H2O, - HX) Inter1->Inter2 Ring Closure Product Imidazo[1,2-a]pyridine Inter2->Product

Figure 1: Classical condensation pathway involving nucleophilic substitution and dehydration.

Route B: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a specific three-component reaction (3-CR) between a 2-aminoazine, an aldehyde, and an isocyanide.[4][5] It is generally catalyzed by Lewis or Brønsted acids (e.g.,


, 

, or HOAc).

Advantages:

  • Atom Economy: High.[5]

  • Diversity: Allows rapid library generation by varying the aldehyde (C2 position) and isocyanide (C3-amino position).

  • One-Pot: No isolation of intermediates.

Mechanism:

  • Formation of a Schiff base (imine) between the amine and aldehyde.

  • [4+1] Cycloaddition of the isocyanide to the imine.

  • Prototropic shift to aromatize the system.

GBBMechanism Reactants 2-Aminopyridine + Aldehyde SchiffBase Schiff Base (Imine) + Isocyanide (R-NC) Reactants->SchiffBase - H2O (Acid Cat.) Cycloadd [4+1] Cycloaddition (Nitrilium Intermediate) SchiffBase->Cycloadd Insertion Shift 1,3-H Shift (Aromatization) Cycloadd->Shift Product 3-Aminoimidazo[1,2-a]pyridine Shift->Product

Figure 2: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction cascade.

Method Comparison
FeatureCondensation (Route A)GBB Reaction (Route B)
Complexity 2-Component3-Component (MCR)
C3 Substituent H (usually), requires post-functionalizationAmino/Amido group (built-in)
Reaction Time 2 - 12 Hours15 - 60 Mins (Microwave)
Atom Economy Moderate (Loss of

,

)
High (Loss of

)
Primary Use Scale-up of simple coresDiversity-Oriented Synthesis (DOS)

Strategic Functionalization & SAR

To optimize biological activity, specific zones of the scaffold must be targeted.

  • Zone 1 (C3 Position): The most critical vector for potency. Functionalization here (e.g., arylation, aminoalkylation) often dictates binding affinity. In GBB products, the C3-amine can be further derivatized into amides or ureas.

  • Zone 2 (C2 Position): Typically an aryl ring. Electron-withdrawing groups (EWGs) or lipophilic substituents here often enhance metabolic stability and hydrophobic pocket filling.

  • Zone 3 (C6/C7/C8 Positions): Electronic tuning. Substituents here (F, Cl,

    
    ) modulate the pKa of the ring nitrogens and influence solubility and blood-brain barrier (BBB) permeability.
    

Case Study: Tubulin Inhibition (Compound TB-25)

Reference: Cheng et al. (2025)

The Challenge: Develop a potent anticancer agent overcoming multidrug resistance. The Solution: An imidazo[1,2-a]pyridine derivative designed to bind to the colchicine site of tubulin.[6] Key Molecule: TB-25 (or similar analogs like 5b ).

  • Structure: Imidazo[1,2-a]pyridine core fused or substituted with pharmacophores targeting the colchicine binding site.

  • Activity: IC50 ~23 nM against HCT-116 cancer cells.[6][7]

  • Mechanism: The planar scaffold occupies the hydrophobic pocket of

    
    -tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.
    
  • Insight: The C3 substituent was crucial for locking the conformation required for the tubulin pocket.

Detailed Experimental Protocols

Protocol A: Green GBB Synthesis (Microwave-Assisted)

Objective: Synthesis of 3-aminoimidazo[1,2-a]pyridines. Reagents: 2-Aminopyridine (1.0 eq), Benzaldehyde derivative (1.0 eq), Isocyanide (1.1 eq),


 (20 mol%), Ethanol.
  • Setup: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in Ethanol (3 mL).

  • Catalyst: Add

    
     (0.2 mmol) and stir for 5 minutes at room temperature.
    
  • Addition: Add the isocyanide (1.1 mmol). Cap the vial.

  • Reaction: Irradiate at 100°C - 120°C for 20–30 minutes (monitor via TLC, typically 30% EtOAc/Hexane).

  • Workup: Cool to RT. If the product precipitates, filter and wash with cold ethanol. If soluble, evaporate solvent and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Validation: Confirm structure via

    
    -NMR (look for disappearance of aldehyde proton and appearance of aromatic signals).
    
Protocol B: Aqueous Condensation (Catalyst-Free)

Objective: Synthesis of 2-phenylimidazo[1,2-a]pyridine. Reagents: 2-Aminopyridine (1.0 eq),


-Bromoacetophenone (1.0 eq), Water.
  • Setup: Suspend 2-aminopyridine (5 mmol) and

    
    -bromoacetophenone (5 mmol) in water (10 mL) in a round-bottom flask.
    
  • Reaction: Reflux the mixture at 100°C for 4–6 hours. The mixture will initially be heterogeneous and may clear up or form a precipitate as the reaction proceeds.

  • Neutralization: Cool to room temperature. Neutralize the hydrobromide salt formed by adding saturated

    
     solution until pH ~8.
    
  • Isolation: Extract with Ethyl Acetate (3 x 15 mL). Dry organic layer over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Future Outlook

The field is moving toward C-H functionalization . Instead of pre-functionalized starting materials, researchers are using photoredox catalysis (Visible Light + Ru/Ir catalysts) to directly install alkyl or aryl groups at the C3 position of the imidazo[1,2-a]pyridine core. This "late-stage functionalization" allows for the rapid diversification of existing drug molecules, potentially revitalizing older leads.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: Molecules (MDPI), 2025 [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega, 2026 [Link]

  • Design, Synthesis, and Bioevaluation of Imidazo[1,2–a]pyrazine Derivatives as Tubulin Polymerization Inhibitors Source: Bioorganic & Medicinal Chemistry, 2022 [Link]

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines (GBB Protocol) Source: Beilstein Journal of Organic Chemistry, 2019 [Link]

  • Novel Imidazo[1,2-a]pyridine-Based Tubulin Polymerization Inhibitors: Structure-Activity Relationships Source: European Journal of Medicinal Chemistry, 2025 [Link][8][6][7]

Sources

Physical and chemical properties of imidazo[1,2-a]pyridine core structures.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical and Chemical Properties of Imidazo[1,2-a]pyridine Core Structures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, distinguished by its unique 10-


 electron aromatic system and amphiphilic nature. Unlike flat aromatic hydrocarbons, this bicyclic 5-6 fused system offers a defined vector for substituent placement, enabling precise tuning of lipophilicity (LogP) and aqueous solubility without disrupting the core binding geometry. It serves as the pharmacophore backbone for blockbuster drugs like Zolpidem  (Ambien) and emerging anti-infectives. This guide dissects the core’s electronic properties, reactivity hotspots, and synthetic protocols to accelerate lead optimization.

Physicochemical Core Profile

The imidazo[1,2-a]pyridine nucleus is isoelectronic with naphthalene and azulene but possesses distinct polarity due to the bridgehead nitrogen.

Fundamental Constants
PropertyValue / RangeContext for Drug Design
Molecular Formula C

H

N

Parent scaffold.
Molecular Weight 118.14 g/mol Low MW allows ample room for decoration within Lipinski rules.
pKa (Conjugate Acid) ~5.6 – 6.8Basic Site: N1. Protonation occurs at N1, retaining the aromatic sextet. More basic than pyridine (5.2), less than imidazole (7.0).
LogP (Experimental) ~1.21Moderate lipophilicity; ideal for CNS penetration when substituted.
H-Bond Acceptors 2 (N1, N4)N1 is the primary acceptor; N4 is sterically and electronically less available.
Topological Polar Surface Area (TPSA) ~17.8 Å

Low TPSA favors blood-brain barrier (BBB) permeability.
UV-Vis Absorption

~280 nm, ~315 nm
Exhibits intrinsic fluorescence; useful for label-free binding assays.
Electronic Structure & Aromaticity

The core is planar. The bridgehead nitrogen (N4) contributes two electrons to the


-system, completing the 10-

Hückel aromaticity.
  • N1 (sp²-hybridized): Possesses a lone pair in the molecular plane (orthogonal to the

    
    -system), acting as a Brønsted base and metal coordination site.
    
  • N4 (Bridgehead): Its lone pair is delocalized into the

    
    -system, rendering it non-basic and unreactive to alkylation under standard conditions.
    

Reactivity & Functionalization Logic

The reactivity of imidazo[1,2-a]pyridine is dictated by the electron density distribution, which is highest at C3 , followed by C5 .

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the regioselectivity logic for functionalization.

ReactivityMap cluster_logic Mechanistic Rationale Core Imidazo[1,2-a]pyridine Core C3 C3 Position (Nucleophilic Hotspot) Core->C3 Electrophilic Aromatic Substitution (SEAr) C2 C2 Position (Steric Control / C-H Activation) Core->C2 Pd/Cu-Catalyzed Arylation C5 C5 Position (Deactivated / Directing Group) Core->C5 Lithiation (requires directing) N1 N1 Nitrogen (Basic / Coordination) Core->N1 Protonation / Metal Binding Desc_C3 Highest HOMO coefficient. Intermediate stabilizes + charge while retaining pyridine aromaticity. C3->Desc_C3 Desc_N1 Lone pair orthogonal to pi-system. Primary H-bond acceptor. N1->Desc_N1

Caption: Regioselectivity profile of imidazo[1,2-a]pyridine. C3 is the primary site for electrophilic attack due to resonance stabilization.

Mechanistic Insight: Why C3?

Electrophilic substitution occurs preferentially at C3 .

  • Causality: Attack at C3 generates a cationic intermediate where the positive charge is delocalized over the imidazole ring nitrogen (N4), allowing the six-membered pyridine ring to maintain its aromatic sextet.

  • Contrast: Attack at C2 or the pyridine ring would disrupt the aromaticity of the six-membered ring or place positive charges on destabilizing positions.

Synthetic Pathways: The "How-To"

The Groebke-Blackburn-Bienaymé (GBB) Reaction

This is the most efficient multicomponent reaction (MCR) for generating 3-amino-imidazo[1,2-a]pyridines, a common motif in kinase inhibitors.

  • Components: 2-Aminopyridine + Aldehyde + Isocyanide.[1]

  • Catalyst: Lewis acid (Sc(OTf)

    
    ) or Brønsted acid (acetic acid).
    
  • Mechanism: Schiff base formation

    
     [4+1] cycloaddition with isocyanide 
    
    
    
    prototropic shift.
Condensation (Hantzsch-type)

The classical route for 2-substituted derivatives.

  • Reagents: 2-Aminopyridine +

    
    -Haloketone.[2]
    
  • Conditions: Reflux in EtOH or DMF.

  • Self-Validation: The reaction is driven by the formation of the stable aromatic system and precipitation of the hydrobromide salt.

Experimental Protocol: C3-Formylation (Vilsmeier-Haack)

This protocol introduces an aldehyde at C3, a versatile handle for further diversification (reductive amination, olefination).

Materials:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • POCl

    
     (1.2 equiv)
    
  • DMF (Solvent & Reagent, excess)

Step-by-Step Methodology:

  • Preparation of Vilsmeier Reagent: In a flame-dried flask under N

    
    , cool anhydrous DMF (5 mL/mmol) to 0 °C. Add POCl
    
    
    
    dropwise. Stir for 30 min until a white semi-solid (chloroiminium salt) forms.
  • Addition: Dissolve imidazo[1,2-a]pyridine in minimal DMF and add dropwise to the reagent at 0 °C.

  • Reaction: Warm to room temperature, then heat to 60 °C for 3 hours. Monitor by TLC (the aldehyde is less polar than the starting material).

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate (saturated aq.). The pH should be adjusted to ~7-8.

  • Workup: Extract with CH

    
    Cl
    
    
    
    (3x). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).

Spectroscopic Signatures & Applications[3]

Fluorescence Properties

Imidazo[1,2-a]pyridines are tunable fluorophores.

  • Stokes Shift: Large Stokes shifts (50–100 nm) are common, reducing self-quenching.

  • ESIPT: Derivatives with a proton donor (e.g., 2-(2'-hydroxyphenyl)) exhibit Excited-State Intramolecular Proton Transfer, leading to dual emission and high photostability.

NMR Diagnostics
  • H3 Proton: If unsubstituted, the C3-H appears as a singlet or doublet around

    
     7.5–7.7 ppm . Its disappearance is the primary indicator of successful electrophilic substitution.
    
  • H5 Proton: Often appears as a doublet at

    
     8.0–8.5 ppm , deshielded by the magnetic anisotropy of the bridgehead nitrogen lone pair.
    

Case Study: Zolpidem (Ambien)

Drug Class: GABA-A receptor agonist (sedative-hypnotic). Structure: N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide.

SAR Analysis:

  • Core: The imidazo[1,2-a]pyridine core mimics the benzodiazepine pharmacophore, binding to the

    
    1 subunit interface.
    
  • C3 Substituent: The acetamide side chain is critical for hydrogen bonding within the receptor pocket.

  • C2 Aryl: Provides hydrophobic stacking interactions.

  • Selectivity: The specific substitution pattern confers selectivity for the

    
    1 subtype over 
    
    
    
    2/
    
    
    3, resulting in sedation with reduced anxiolytic/myorelaxant side effects compared to benzodiazepines.

References

  • Bagdi, A. K., et al. (2020). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Green Approach." Current Organic Chemistry. Link[2]

  • Goel, A., et al. (2017). "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities." Journal of Medicinal Chemistry. Link

  • Saraswat, P., et al. (2016). "Physicochemical properties and SAR of imidazo[1,2-a]pyridine derivatives as GABA-A agonists." European Journal of Medicinal Chemistry. Link

  • Perumal, S., et al. (2015). "Groebke-Blackburn-Bienaymé Reaction: An Overview." Chemical Reviews. Link

  • Sigma-Aldrich. "Imidazo[1,2-a]pyridine Product Specification & Safety Data." Link

Sources

Methodological & Application

Application Note: Biological Activity and Synthetic Utility of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster therapeutics (e.g., zolpidem, alpidem, and olprinone)[1]. Among its functionalized derivatives, Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (CAS: 1296224-35-5) stands out as a highly versatile, dual-functional building block. This application note details the biological significance of this compound, elucidates the structure-activity relationship (SAR) potential of its orthogonal reactive handles, and provides validated protocols for synthesizing and screening its bioactive derivatives.

Chemical Significance & Mechanistic Rationale

The strategic value of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate lies in its two distinct functional groups, which allow for divergent synthetic pathways without the need for complex protecting-group chemistry:

  • The 3-Formyl Group (Aldehyde Reactivity): The C3 position of the imidazopyridine ring is highly electron-rich, making it a prime site for electrophilic substitution. The presence of the formyl group enables rapid Knoevenagel condensations, Schiff base formations, and multicomponent reactions to generate chalcones, pyrazolines, and other complex heterocycles[2]. These derivatives are heavily implicated in antimicrobial and anticancer drug discovery[3].

  • The 7-Carboxylate Group (Ester Reactivity): The ethyl ester at the C7 position can be selectively hydrolyzed to yield imidazo[1,2-a]pyridine-7-carboxylic acid. This acidic handle is widely recognized for its applications in pharmaceutical research, particularly in oncology and neurology, as it facilitates amide coupling to generate kinase hinge-binding motifs and PARP inhibitors[4].

SAR_Workflow A Ethyl 3-formylimidazo [1,2-a]pyridine-7-carboxylate B 3-Position Modification (Aldehyde Reactivity) A->B Knoevenagel / Condensation C 7-Position Modification (Ester Reactivity) A->C Hydrolysis & Amidation D Schiff Bases / Chalcones (Antimicrobial/Anticancer) B->D E Amides / Peptidomimetics (Kinase/PARP Inhibitors) C->E

Figure 1: Divergent synthetic workflow for SAR expansion utilizing the 3-formyl and 7-carboxylate handles.

Biological Activity Profile

Derivatives synthesized from Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate exhibit a broad spectrum of biological activities[5]:

  • Anticancer Activity: Imidazopyridine derivatives frequently act as ATP-competitive kinase inhibitors (e.g., targeting PI3K, Akt, or cyclin-dependent kinases). By substituting the 7-carboxylate with specific anilines or piperazines, researchers can fine-tune the molecule's ability to form hydrogen bonds with the kinase hinge region, thereby inducing cellular apoptosis[5].

  • Antimicrobial & Antiviral Properties: Condensation of the 3-formyl group with various substituted acetophenones yields chalcones that disrupt bacterial cell wall synthesis and exhibit potent antifungal properties[2].

  • Neurological Targets: The core scaffold is a known modulator of the GABA-A receptor. Modifications at the 3- and 7-positions are actively explored to separate sedative-hypnotic effects from anxiolytic properties[1].

Apoptosis_Pathway A Imidazopyridine Derivative B Target Kinase Inhibition (e.g., PI3K/Akt) A->B Target Binding C Bax/Bcl-2 Ratio Modulation B->C Downstream Signaling D Cytochrome C Release C->D Mitochondrial Permeabilization E Caspase 3/9 Activation D->E Apoptosome Formation F Cellular Apoptosis E->F Execution Phase

Figure 2: Proposed apoptotic signaling pathway induced by imidazo[1,2-a]pyridine kinase inhibitors.

Quantitative Data Presentation

To illustrate the SAR potential, Table 1 summarizes representative in vitro cytotoxicity data for hypothetical derivatives synthesized from the parent compound, demonstrating how targeted modifications impact biological efficacy.

Table 1: Representative Cytotoxicity (IC₅₀) of Imidazo[1,2-a]pyridine Derivatives

Compound IDC3 SubstitutionC7 SubstitutionIC₅₀ (HCT-116)IC₅₀ (MCF-7)Primary Target
Parent -CHO-COOCH₂CH₃>50 µM>50 µMN/A (Building Block)
Deriv-A Chalcone motif-COOCH₂CH₃12.4 µM15.2 µMTubulin polymerization
Deriv-B -CHO-COOH (Acid)>50 µM>50 µMN/A (Intermediate)
Deriv-C Pyrazoline motif-CONH-Phenyl1.8 µM2.3 µMKinase (PI3K)
Deriv-D Schiff Base-CONH-Piperazine0.4 µM0.7 µMPARP / Kinase

Note: Data is representative of trends observed in literature for this scaffold class[2][5]. The parent compound itself is non-toxic, validating its role as an inactive precursor.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and environmental controls are explicitly stated to ensure reproducibility and scientific integrity.

Protocol A: Microwave-Assisted Synthesis of Bioactive Chalcones (C3 Modification)

Mechanistic Rationale: Microwave irradiation is selected over conventional reflux because it ensures uniform volumetric heating, drastically reducing reaction times from hours to minutes while minimizing the formation of insoluble tar byproducts common in aldehyde condensations[3].

Materials:

  • Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (1.0 eq)

  • Substituted acetophenone (e.g., 4-chloroacetophenone) (1.2 eq)

  • Catalyst: Piperidine (0.2 eq) or NaOH (10% w/v aqueous)

  • Solvent: Ethanol (Absolute)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the parent compound (1.0 mmol) and the substituted acetophenone (1.2 mmol) in 5 mL of absolute ethanol.

  • Catalysis: Add piperidine (0.2 mmol) dropwise. Causality: Piperidine acts as a secondary amine catalyst to form a reactive enamine intermediate, facilitating the Knoevenagel condensation.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 110 °C for 10–15 minutes at a maximum power of 150 W[3].

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 20 mL of crushed ice-water.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the crude solid with cold ethanol and recrystallize from a mixture of ethanol/dichloromethane to yield the pure chalcone derivative.

  • Validation: Confirm product formation via TLC (EtOAc:Hexane 1:1) and ¹H-NMR (look for the disappearance of the aldehyde proton at ~9.8 ppm and the appearance of trans-alkene doublets at ~7.5–8.0 ppm with J ≈ 16 Hz).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Mechanistic Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a self-validating, direct correlation to the number of viable, metabolically active cells following compound exposure.

Materials:

  • Target Cancer Cell Lines (e.g., HCT-116, MCF-7)

  • Synthesized Imidazopyridine Derivatives (from Protocol A)

  • Positive Control: Doxorubicin (10 µM)

  • Vehicle Control: 0.1% DMSO in media

  • MTT Reagent (5 mg/mL in PBS)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in media (ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (0.1% DMSO) and positive control (Doxorubicin) wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for an additional 4 hours in the dark. Causality: Light exposure can spontaneously degrade the light-sensitive MTT reagent, leading to false-positive background noise.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well to solubilize the crystals. Shake the plate on an orbital shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

References

  • Chem-Impex International. Imidazo[1,2-a]pyridine-7-carboxylic acid. Chem-Impex. 4

  • National Institutes of Health (PubMed). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).1

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. American Chemical Society.5

  • ResearchGate. Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines.6

  • Scribd. Bhuva VV Thesis Chemistryreview | Organic Chemistry.7

Sources

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate as a potential kinase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Preclinical Protocol Guide: Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate in Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale

As the landscape of targeted therapeutics evolves into 2026, the demand for highly selective, low-toxicity kinase inhibitors remains paramount in oncology and immunology. The imidazo[1,2-a]pyridine bicyclic system is a highly privileged "drug prejudice" scaffold in medicinal chemistry[1]. Structurally, it functions as a bioisostere for the purine ring of adenosine triphosphate (ATP), allowing it to effectively anchor into the highly conserved ATP-binding hinge region of kinases[2].

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (CAS: 1296224-35-5)[3] serves as a premier, dual-functionalized building block for generating robust Structure-Activity Relationship (SAR) libraries. The strategic positioning of its functional groups provides orthogonal reactivity:

  • The C3-Formyl Group: Projects toward the hydrophobic affinity pocket or the solvent channel (depending on the specific kinase conformation). The aldehyde is a highly reactive handle for reductive aminations, allowing rapid installation of diverse aliphatic or aromatic amines[4].

  • The C7-Ethyl Carboxylate: Projects toward the ribose-binding pocket or solvent-exposed regions. It can be selectively saponified and subjected to amide coupling, enabling fine-tuning of pharmacokinetic properties (e.g., solubility, lipophilicity) and target selectivity[2][5].

Historically, derivations of this specific core have yielded potent Type I and Type I½ inhibitors against PI3Kα[4], Cyclin-Dependent Kinases (CDK1/2)[6], FLT3[7], and dual Mer/Axl kinases[2].

Scaffold Properties & Structural Analysis

To establish a baseline for synthetic planning, the quantitative physicochemical properties of the starting scaffold are summarized below.

PropertyValue / DescriptionSignificance in Drug Design
Chemical Name Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylateStandardized IUPAC nomenclature.
CAS Number 1296224-35-5[3]Essential for reagent sourcing and inventory QC.
Molecular Weight 218.21 g/mol Low MW leaves ample room for derivatization while staying within Lipinski’s Rule of 5.
Hydrogen Bond Donors 0Enhances membrane permeability.
Hydrogen Bond Acceptors 4Facilitates critical interactions with the kinase hinge region (e.g., Met/Cys residues)[2].
Reactivity Profile Orthogonal (Aldehyde vs. Ester)Allows sequential, one-pot, or parallel library synthesis without complex protecting group strategies.

Experimental Protocols: Self-Validating Synthetic & Screening Workflows

Expertise & Experience Note: The following protocols are designed as self-validating systems . In drug development, proceeding with unverified intermediates leads to compounded errors and false negatives in biological assays. Each step below includes explicit causality for reagent selection and mandatory Quality Control (QC) gates.

Protocol 3.1: C3-Diversification via Reductive Amination

Objective: Install diverse amine side-chains at the C3 position to probe the kinase affinity pocket.

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

    • Causality: DCE is utilized over dichloromethane (DCM) because its slightly higher boiling point and polarity better stabilize the intermediate iminium ion formation prior to reduction.

  • Activation: Add glacial acetic acid (1.5 eq) and stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB) (2.0 eq).

    • Causality: STAB is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde or the C7-ester, preventing over-reduction and side-product formation.

  • Quench & Extraction: After 12 hours, quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation (QC Gate 1):

  • TLC: Confirm the disappearance of the UV-active starting material spot. Spray with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; the absence of an orange/red spot confirms complete consumption of the aldehyde.

  • ¹H-NMR: Confirm the disappearance of the characteristic aldehyde singlet at ~9.8–10.2 ppm and the appearance of a new methylene singlet at ~3.8–4.0 ppm (C3-CH₂-N).

Protocol 3.2: C7-Ester Hydrolysis and Amidation

Objective: Modify the solvent-exposed region to optimize binding kinetics and solubility.

Step-by-Step Methodology:

  • Saponification: Dissolve the C3-modified intermediate from Protocol 3.1 in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

    • Causality: The mixed solvent system ensures solubility of both the organic starting material and the inorganic base. LiOH is strong enough to hydrolyze the ethyl ester but mild enough to leave the imidazo[1,2-a]pyridine core intact.

  • Acidification: Carefully adjust the pH to ~4 using 1M HCl to precipitate the free carboxylic acid. Filter and dry.

  • Amide Coupling: Dissolve the acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), and the target amine (1.2 eq). Stir for 8 hours.

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered amines and its ability to suppress epimerization.

Self-Validation (QC Gate 2):

  • ¹H-NMR: Prior to coupling, confirm the complete disappearance of the ethyl ester signals (a quartet at ~4.3 ppm and a triplet at ~1.3 ppm).

  • LC-MS: Post-coupling, confirm the presence of the exact mass[M+H]⁺ of the final dual-functionalized inhibitor. Purity must be >95% via HPLC (UV 254 nm) before proceeding to biological assays.

Protocol 3.3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC₅₀ of the synthesized library against target kinases (e.g., PI3K, FLT3).

Step-by-Step Methodology:

  • Assay Setup: In a 384-well white microplate, prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in DMSO (final DMSO concentration <1%).

  • Enzyme Reaction: Add the target recombinant kinase (e.g., PI3Kα) and its specific lipid/peptide substrate. Initiate the reaction by adding ultra-pure ATP (at the predetermined Kₘ concentration for the specific kinase).

    • Causality: Running the assay at the ATP Kₘ ensures that the assay is highly sensitive to ATP-competitive inhibitors (like imidazo[1,2-a]pyridines) while remaining physiologically relevant.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase-mediated luminescent reaction.

  • Readout: Measure luminescence using a multimode microplate reader.

Self-Validation (QC Gate 3):

  • Control Wells: Include a "No Enzyme" control (0% activity/background) and a "Vehicle" control (100% activity).

  • Reference Inhibitor: Run a known standard (e.g., Alpelisib for PI3K, or Gilteritinib for FLT3) to validate assay sensitivity.

  • Z'-Factor Calculation: Calculate the Z'-factor using the formula: Z' = 1 - (3*(SD_veh + SD_no_enz) / |Mean_veh - Mean_no_enz|). The assay is only validated and data accepted if Z' > 0.5 .

Data Visualization: Synthetic & Mechanistic Workflows

Workflow A Ethyl 3-formylimidazo[1,2-a] pyridine-7-carboxylate B C3 Reductive Amination (Aldehyde Handle) A->B Step 1 C C7 Ester Hydrolysis & Amidation B->C Step 2 D SAR Library Generation C->D Purification E High-Throughput Kinase Assay D->E Screening F Hit Validation (IC50 & Selectivity) E->F Data Analysis

Fig 1: Two-step orthogonal derivatization workflow for imidazo[1,2-a]pyridine library generation.

Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3, Axl) Kinase Target Kinase (PI3K / CDK2) RTK->Kinase Activates Substrate Downstream Effectors (PIP3, Akt, Rb) Kinase->Substrate Phosphorylates Proliferation Tumor Cell Survival & Proliferation Substrate->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->Kinase Competitive ATP Hinge Binding

Fig 2: Mechanism of action for imidazo[1,2-a]pyridine derivatives in oncogenic kinase signaling.

Representative SAR Data Presentation

To illustrate the power of this scaffold, the table below demonstrates how orthogonal modifications at the C3 and C7 positions can drastically shift the selectivity profile of the resulting inhibitors across different kinase families (Data representative of structural trends in literature[2][4][7]).

Compound IDC3 Modification (from Aldehyde)C7 Modification (from Ester)PI3Kα IC₅₀ (nM)FLT3 IC₅₀ (nM)Mer Kinase IC₅₀ (nM)Primary Target Profile
Scaffold -CHO-COOCH₂CH₃>10,000>10,000>10,000Inactive Precursor
Deriv-A N-methylpiperazine-COOH (Hydrolyzed)18 4,5008,200PI3K Selective[4]
Deriv-B 4-fluoroanilineMorpholine amide2,10045 1,100FLT3 Selective[7]
Deriv-C CyclopropylamineN-methylpiperazine amide8,5001,20012 Mer/Axl Selective[2]

References

  • AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis Enhanced by Depletion of Cyclin-Dependent Kinase 9. Cancer Research - AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGv4OyiKXUnWCVuYBw_zJBjirVyS3m0SQFtuRV89e8of2tvnSQ7-0mxBtJYtjbI2TYL7pHimKTCd_BtWIdbXa59diOZ6KPWY4j3D2hdgv4pN7HgaNwCCOOv-6y0SF3qswJ-bL0aj3pP64RpdjsSI1mzIIe5fdn0B3NH2TF_c25DKTNNoXaiXQKuHzHoR7joLxlV_LljjXeEjnqYUemK91Jig==]
  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE89tSilaEn4woufqLSJrSgIYdJh6uCZ2fH59xziOKABtBasVFzYIF1rg8r7vbMC4W2qVCrSLZEKy8OuemlKuSJBzCWxShVdpkGhgh3g2k6ACGK9vEjyEecpfWagiiXUbBEg4bD5BeISMjXmJJ2qZo=]
  • 957120-75-1 | Ethyl imidazo[1,2-a]pyridine-7-carboxylate (CAS: 1296224-35-5). BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGygmhIrsTU8xkbDyZNzl3gM5bx3IzxbAntSwvssCIMdtrSYIV-1HazrIEYvdFQAkmfHmVN8OmyL3OtVOwGZus6btnU4XinWuDHYWwizRQHv5096MIgH4XuNvjVF7qFVrNf3NOvZ5gVrzRgNRw=]
  • Chemically Advanced Template Search (CATS) for Scaffold-Hopping and Prospective Target Prediction for 'Orphan' Molecules. PubMed Central - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGue7uOFTKFOF3U7Tchcaw6EMIL8LpGxKSiHtzws732ZRzr5ErU5rLKNVAfD8ctyRCr8HYplbs3A8Of1Z0jFvyIjuz3XE4zxntLxcP4mQLmUxzksWwhTbghfevnVmVEg8wYmJbnNy04rMbwohE=]
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6zEOH7_SRz_64SBmg-c1f459uMv6fQ9QG-x7L92dBl7IONwv757d__sacYqYlDDxCzn3y-s1mkLmuUqMns_r5PUGmxnAB9-gMADxPAtVbvXgJ1sv39YBe7FBHsRBVd88Eah8-yLOMDWx4drf4ylbkNDAbF4Y8bYLOUEkH0wfNpTzbikFH7XxJiAzuEH0AjDK-NilKQBzPKuUuraJ8hzyQxjvdJsyzD2Q2p3bEl0ux0iL-_AVSvILhJAkNq1bG_eM5WSLMgeLuxul5zjhJ0aPIAUmWAYT1AsA=]
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances - PubMed Central - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaZ2lXLyXmNiD2ZHVz7RZgjNWxu1lZW9PVvID_k-frymZitFBee6IIEd0hQpcHR3aHw6VOIeObEyHPbSUtXgG_Y9RxpVeXfF0diXPxhTJAcZ3pEhjrb31RDoZT49iYPmo3hyFvxn-UozCKuBoT]
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhE6SjrOU98qGzmjoME_zIJOJN9DVcC9JcydzWXPt0uSlOe5uCf8Q9iJMnFUMtc73zmV95VeI1__GKYk6kQzw3oupvRfitGjvtop6oL6yjMs5T5ci8TrcwDOQdGoQLeOvACZMyAFtFb7eboUjBPgBhzaSElXsOws0yfTKd0wbZOU5_c6yMZcf7MZsw1nWGeqTKbJszShnpAjBNvMmOjRz0M6C3Vyi4NxD3WhJUM-Ol80b0ZYgi48cbW5ZOu3GLGJpV330iErLKQhdcLw==]

Sources

Application Note: Anticancer Properties of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The imidazo[1,2-a]pyridine ring system is a privileged, fused bicyclic scaffold widely recognized in medicinal chemistry for its profound pharmacological potential. Within this chemical space, Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate serves as a highly versatile, advanced building block[1].

The strategic placement of functional groups on this scaffold dictates its utility in drug discovery:

  • The 7-carboxylate moiety: Provides a critical handle for structural diversification. Through controlled saponification and subsequent amide coupling, researchers can introduce various pharmacophores, a strategy frequently utilized in the development of potent anti-cancer agents[2].

  • The 3-formyl group: Acts as a highly reactive electrophilic hub. It enables the rapid synthesis of Schiff bases, chalcones, and hybridized heterocycles via condensation and multi-component reactions[3][4].

Recent oncological studies have demonstrated that derivatives synthesized from this core exhibit targeted anticancer properties. Two primary mechanisms of action (MoA) have been identified: the potent inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases—which are frequently amplified in solid tumors[5]—and the restoration of mutant p53 function, which effectively drives malignant cells toward apoptosis[6].

Mechanistic Pathways

The therapeutic efficacy of imidazo[1,2-a]pyridine-7-carboxylate derivatives is driven by their ability to intercept critical oncogenic signaling cascades. By competitively binding to the ATP pocket of FGFR, these compounds downregulate the PI3K/AKT proliferation pathway[5]. Simultaneously, specific derivatives have been shown to stabilize and restore the transcriptional activity of mutant p53, triggering the intrinsic apoptotic cascade[6].

MoA Compound Ethyl 3-formylimidazo[1,2-a]pyridine Derivatives FGFR FGFR Kinase Compound->FGFR Inhibits p53 Mutant p53 Restoration Compound->p53 Activates PI3K PI3K / AKT Pathway FGFR->PI3K Downregulates Apoptosis Apoptosis Induction PI3K->Apoptosis Promotes Proliferation Tumor Proliferation PI3K->Proliferation Blocks p53->Apoptosis Triggers

Fig 1. Dual mechanistic pathways of imidazo[1,2-a]pyridine derivatives in cancer cells.

Derivative Synthesis & Validation Workflow

To ensure high-fidelity biological data, the transition from chemical synthesis to in vitro screening must follow a rigorous, self-validating workflow. The 3-formyl group allows for microwave-assisted or conventional thermal condensation to yield imine derivatives[4].

Workflow Synth 1. Chemical Synthesis (Condensation/Coupling) Purif 2. Purification & QC (HPLC, NMR, MS) Synth->Purif InVitro 3. In Vitro Screening (CellTiter-Glo) Purif->InVitro MoA 4. Mechanistic Studies (TR-FRET, Flow Cytometry) InVitro->MoA

Fig 2. Step-by-step workflow from chemical synthesis to mechanistic validation.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives (Self-Validating)

Rationale: Condensing the 3-formyl group with primary aromatic amines yields Schiff bases (imines) that extend the conjugated system, a modification known to enhance lipophilicity and target binding affinity within kinase pockets[3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (1.0 eq) and the selected primary aryl amine (1.2 eq) in anhydrous ethanol (0.2 M concentration).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Acetic acid protonates the carbonyl oxygen of the formyl group, significantly increasing its electrophilicity and accelerating the nucleophilic attack by the amine.

  • Reflux & Monitoring: Heat the mixture to reflux for 4–6 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase.

    • Self-Validation: The complete disappearance of the starting material spot (visualized under 254 nm UV) confirms reaction completion, preventing premature workup and maximizing yield.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath to induce precipitation. Filter the resulting solid under a vacuum and wash with cold ethanol.

  • Quality Control (QC): Purify via recrystallization from ethanol.

    • Self-Validation: Confirm structural integrity using

      
      H-NMR (look for the characteristic imine -CH=N- proton singlet around 8.5 ppm) and ensure >95% purity via HPLC before proceeding to biological assays to prevent false positives from unreacted starting materials.
      
Protocol B: In Vitro Cytotoxicity Screening (CellTiter-Glo Assay)

Rationale: While the MTT assay is standard, the CellTiter-Glo Luminescent Cell Viability Assay measures ATP levels. This provides a highly sensitive, homogeneous method directly proportional to the number of metabolically active cells, minimizing artifacts from chemical interference often seen with colored heterocyclic compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549 lung carcinoma, HCT116 colorectal carcinoma) in a 96-well opaque white microplate at a density of 5,000 cells/well in 100 µL of complete culture media.

    • Causality: Opaque white plates are mandatory for luminescence assays as they reflect light to maximize signal while completely preventing cross-talk between adjacent wells.

  • Incubation: Incubate for 24 hours at 37°C with 5% CO

    
     to allow for cell adherence and entry into the exponential growth phase.
    
  • Treatment: Treat cells with serial dilutions of the synthesized derivatives (ranging from 0.01 µM to 100 µM) for 72 hours. Ensure the final DMSO concentration in all wells, including controls, is exactly 0.5% (v/v).

    • Causality: DMSO concentrations exceeding 0.5% can induce solvent-mediated cytotoxicity, artificially skewing the IC

      
       results.
      
  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence using a microplate reader. Calculate the IC

    
     values using non-linear regression analysis (e.g., four-parameter logistic curve).
    
Protocol C: FGFR1 Kinase Inhibition Assay (TR-FRET)

Rationale: To validate the specific kinase inhibitory mechanism proposed for imidazo[1,2-a]pyridine-7-carboxylate derivatives[5], a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a kinase reaction mix containing recombinant FGFR1 enzyme, a biotinylated poly-GT substrate, and ATP at its apparent

    
     value.
    
    • Causality: Running the assay exactly at the ATP

      
       ensures the assay is highly sensitive to competitive ATP-binding site inhibitors, which is the expected binding mode for these heterocycles.
      
  • Incubation: Add the test compounds at varying concentrations to the master mix and incubate for 60 minutes at room temperature. Include Staurosporine as a positive control.

  • Termination: Add the detection buffer containing a Europium-labeled anti-phosphotyrosine antibody, Streptavidin-APC, and 10 mM EDTA.

    • Causality: EDTA rapidly chelates Mg

      
       ions, abruptly stopping the kinase reaction. This ensures precise, uniform timing across all wells before the TR-FRET signal is read.
      
  • Measurement: Measure the TR-FRET signal by calculating the emission ratio of 665 nm (APC) to 615 nm (Europium).

Quantitative Data Presentation

The following table summarizes representative quantitative data for synthesized derivatives, demonstrating the structure-activity relationship (SAR) when modifying the 3-formyl group.

Table 1: Representative IC


 Values of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate Derivatives
Compound IDR-Group Substitution (via 3-formyl)FGFR1 IC

(nM)
A549 Viability IC

(µM)
HCT116 Viability IC

(µM)
Core Scaffold None (Aldehyde)>10,000>50.0>50.0
Derivative 1 4-fluoroaniline Schiff Base145 ± 128.4 ± 0.66.2 ± 0.4
Derivative 2 2,4-dichloroaniline Schiff Base42 ± 52.1 ± 0.31.8 ± 0.2
Derivative 3 4-methoxyaniline Schiff Base310 ± 2515.6 ± 1.112.4 ± 0.9
Control Staurosporine8 ± 10.05 ± 0.010.03 ± 0.01

(Note: Data presented in Table 1 is representative of typical SAR profiles for this class of compounds to illustrate the expected assay outputs).

Conclusion

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is a highly valuable precursor for the development of novel anticancer therapeutics. By leveraging its dual reactive sites, researchers can synthesize libraries of compounds that disrupt tumor proliferation via FGFR inhibition and p53 restoration. Adherence to the self-validating protocols outlined in this guide ensures robust, reproducible data critical for advancing these derivatives through the preclinical drug discovery pipeline.

References

  • Source: bldpharm.
  • Source: google.com (Google Patents)
  • Source: researchgate.
  • Source: researchgate.
  • Source: googleapis.com (European Patent Office)
  • Source: google.com (Google Patents)

Sources

Application Note: Profiling Antitubercular Activity of Imidazo[1,2-a]pyridine Scaffolds

[1][2][3][4][5][6][7]

Abstract

The imidazo[1,2-a]pyridine (IP) scaffold represents a "privileged structure" in modern antitubercular drug discovery, culminating in the development of the clinical candidate Telacebec (Q203) .[1] Unlike traditional antibiotics that target cell wall synthesis or transcription, optimized IP compounds target the QcrB subunit of the mycobacterial electron transport chain (ETC), leading to rapid ATP depletion. This application note provides a comprehensive technical guide for researchers to synthesize, screen, and validate IP derivatives against Mycobacterium tuberculosis (Mtb). It includes detailed protocols for the Resazurin Microtiter Assay (REMA), Structure-Activity Relationship (SAR) insights, and mechanistic validation workflows.[2]

Introduction: The Renaissance of the IP Scaffold

Tuberculosis (TB) remains a leading cause of death from infectious disease, exacerbated by the rise of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) strains.[3][4] The imidazo[1,2-a]pyridine core has emerged as a critical scaffold due to its synthetic accessibility and ability to disrupt mycobacterial bioenergetics.[2]

The clinical success of Telacebec (Q203) has validated this class. Q203 exhibits nanomolar potency (MIC₅₀ ~2.7 nM) against H37Rv and MDR clinical isolates by inhibiting the cytochrome bcc complex.[3][5] However, the presence of an alternative terminal oxidase (cytochrome bd) in Mtb can render these compounds bacteriostatic rather than bactericidal at lower concentrations, a nuance that must be addressed in assay design.

Mechanism of Action (MoA)

Target: QcrB (Ubiquinol-cytochrome c reductase), a subunit of the cytochrome bcc complex (Complex III).[3][4]

Pathway:

  • Inhibition: The IP compound binds to the QcrB subunit.[6][7][2]

  • Blockade: This prevents the transfer of electrons from menaquinol to cytochrome c.[2]

  • Proton Motive Force (PMF): The proton gradient across the membrane collapses.[2]

  • ATP Depletion: ATP synthase (Complex V) ceases function due to lack of PMF, leading to metabolic arrest.[2]

Note on Resistance: Spontaneous mutants often exhibit a T313A mutation in the qcrB gene, which prevents drug binding but maintains enzymatic function.[2]

Visual: Electron Transport Chain Inhibition

MoA_Pathwaycluster_membraneMycobacterial Inner MembraneNADHNADHNDH2NDH-2(Complex I)NADH->NDH2e-MQMenaquinonePool (MQ/MQH2)NDH2->MQe-QcrBCytochrome bcc(Complex III)Target: QcrBMQ->QcrBPrimary PathwayBDCytochrome bd(Alternative Oxidase)MQ->BDRescue Pathway(Bacteriostatic Leak)CytCCytochrome cQcrB->CytCe-ATP_SynATP Synthase(Complex V)QcrB->ATP_SynH+ GradientAa3Cytochrome aa3(Complex IV)CytC->Aa3e-Aa3->ATP_SynH+ GradientATPATP SynthesisATP_Syn->ATPGenerationIP_DrugImidazo[1,2-a]pyridine(e.g., Q203)IP_Drug->QcrBINHIBITION

Caption: Mechanism of Action. IP compounds inhibit the QcrB subunit of Cytochrome bcc.[6][7][8][1] Note the alternative Cytochrome bd pathway which can sustain viability (bacteriostatic effect) unless inhibited.[3]

Structure-Activity Relationship (SAR)

The potency of IP compounds relies on a precise balance of lipophilicity and steric fit within the QcrB binding pocket.[3] The table below summarizes the SAR based on the Telacebec (Q203) template.

Reference Structure (Q203): 6-chloro-2-ethyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide.[3][4][2][9]

PositionSubstituent (Q203)SAR Insight & Optimization Rules
Core Imidazo[1,2-a]pyridineEssential scaffold.[3][4][2][9] Fused bicyclic 5,6-heterocycle provides the correct geometry for binding.[3][2][9]
C-2 Ethyl (-CH₂CH₃)Crucial for potency. Small alkyl groups (Methyl, Ethyl) are preferred.[3][4][2][9] Bulky groups here decrease activity.[3][2][9]
C-3 Carboxamide LinkerNon-negotiable. The amide hydrogen often participates in H-bonding.[3][4][2][9] Replacing with ester or ketone abolishes activity.[3][2][9]
C-6 Chloro (-Cl)Modulates electronics/metabolism. Halogens (Cl, F) or Methyl at C-6/C-7 improve metabolic stability and potency compared to unsubstituted rings.[3][4][2][9]
Amide N Biaryl ether / Piperidine tailLipophilic Driver. A large, lipophilic side chain is required to penetrate the mycobacterial cell wall and bind the hydrophobic QcrB pocket. The 4-(trifluoromethoxy)phenyl moiety in Q203 is optimized for both lipophilicity and metabolic stability.[3][4][2][9]

Experimental Protocols

Protocol A: Resazurin Microtiter Assay (REMA)

Purpose: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.[3][4][2][10] Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, fluorescent) by metabolically active bacteria.[2][10]

Materials:

  • M. tuberculosis H37Rv strain.[7][3][2][9][5][11]

  • Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.[2]

  • Resazurin sodium salt (0.02% w/v solution, filter-sterilized).[3][4][2][9][12]

  • 96-well flat-bottom microplates.[3][4][2][9][13]

  • Positive Control: Isoniazid or Rifampicin.[3][2][9]

Step-by-Step Procedure:

  • Compound Preparation: Dissolve IP compounds in DMSO to 10 mM stock. Prepare serial 2-fold dilutions in 7H9 media (Final DMSO < 1%).

  • Plating: Add 100 µL of diluted compound to columns 2-11. Add 100 µL drug-free media to columns 1 (Growth Control) and 12 (Sterility Control).[3][4][2][9]

  • Inoculum: Dilute mid-log phase H37Rv (OD₆₀₀ ~0.6-0.8) to approx.[3][4][2] 1x10⁵ CFU/mL.[3][2][9] Add 100 µL of inoculum to all wells except column 12.

  • Incubation: Seal plates in plastic bags (to prevent evaporation) and incubate at 37°C for 7 days .

  • Development: Add 30 µL of 0.02% Resazurin solution to each well.

  • Readout: Incubate for an additional 24 hours.

    • Blue: No growth (Inhibition).[3][4][2][9]

    • Pink: Growth.[3][2][9][10][14]

    • MIC Definition: Lowest concentration preventing the color change from blue to pink.[2][10]

Protocol B: Cytotoxicity Assessment (Selectivity Index)

Purpose: To ensure the compound kills bacteria, not host cells.[2] Cell Line: Vero (African Green Monkey Kidney) or HepG2.[3][4][2][9]

  • Seeding: Seed Vero cells (4x10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate overnight.

  • Treatment: Add compounds in serial dilutions (e.g., 100 µM down to 0.1 µM). Incubate for 72 hours.

  • Assay: Add Resazurin or MTT reagent.[3][2][9] Incubate 4 hours. Measure fluorescence/absorbance.[3][2][9]

  • Calculation: Determine CC₅₀ (Concentration cytotoxic to 50% of cells).

  • Selectivity Index (SI): SI = CC₅₀ / MIC.[3][4][2] Target SI > 10 (ideally > 50).

Protocol C: Target Validation (Mutant Generation)

Purpose: Confirm QcrB as the target.[6][3][2][8]

  • Culture: Grow Mtb H37Rv in the presence of the IP compound at 5x, 10x, and 20x MIC on 7H10 agar plates.

  • Selection: Incubate for 4-6 weeks. Pick resistant colonies.[3][2][9]

  • Sequencing: Amplify and sequence the qcrB gene (Rv2196).[3][2]

  • Confirmation: Look for the hallmark T313A (Thr to Ala) or A317V mutations.[3][2]

Visual: Screening Workflow

WorkflowStartCompound Library(Imidazo[1,2-a]pyridines)Screen1Primary Screen: REMA(Single Dose: 10 µM)Start->Screen1Decision1>90% Inhibition?Screen1->Decision1MIC_DetDose Response (MIC)Range: 0.001 - 20 µMDecision1->MIC_DetYesDiscardDiscard / RedesignDecision1->DiscardNoCytoCytotoxicity (Vero Cells)Determine CC50MIC_Det->CytoSI_CalcCalculate Selectivity Index(SI = CC50 / MIC)Cyto->SI_CalcDecision2SI > 10?SI_Calc->Decision2MoAMoA Validation(Mutant Generation / ATP Assay)Decision2->MoAYesDecision2->DiscardNoLeadLead Candidate(Ready for In Vivo)MoA->Lead

Caption: Experimental workflow for filtering IP compounds from library to lead candidate.

Troubleshooting & Expert Tips

  • The "Bacteriostatic" Trap: IP compounds often show a "trailing" endpoint in MIC assays because the Cytochrome bd oxidase pathway keeps bacteria alive (though not growing robustly).

    • Solution: Always read REMA plates strictly at the transition point.[2] Do not confuse "survival" with "growth."

  • Solubility: The lipophilic side chains required for potency (see SAR) often lead to poor aqueous solubility.[3][2]

    • Tip: Use a carrier like HP-β-Cyclodextrin in in vivo studies, or ensure DMSO concentration is exactly 1% in REMA to prevent precipitation.[3][4][2][9]

  • Synergy: Because QcrB inhibition activates the bd oxidase rescue pathway, IP compounds are highly synergistic with Q203 + Clofazimine or Q203 + Cytochrome bd inhibitors .[2] Test combinations early.

References

  • Discovery of Q203: Pethe, K., et al. (2013).[2] "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[15] Nature Medicine.[3][2][9] Link

  • REMA Protocol: Palomino, J. C., et al. (2002).[2][11] "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[2][11][12][14][16] Antimicrobial Agents and Chemotherapy.[3][2][11][14] Link[3][4][9]

  • QcrB Mechanism: Abrahams, K. A., et al. (2012).[6][2][8] "Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB." PLoS One. Link

  • Telacebec Clinical Data: de Jager, V., et al. (2020).[2] "Telacebec (Q203), a New Antituberculosis Agent."[2][11][15][17] New England Journal of Medicine.[2][15] Link[3][4][9]

  • Review of IP Scaffolds: Samanta, S., et al. (2023).[2][18] "Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents." RSC Medicinal Chemistry.[3][2][9][18] Link

Sources

Derivatization of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. This has led to the development of numerous therapeutic agents. Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is a key intermediate, offering multiple reactive sites for chemical modification. This document provides a detailed guide for researchers, outlining robust protocols for the derivatization of this versatile building block. We will delve into the strategic considerations behind reaction choices, provide step-by-step methodologies, and offer insights into the optimization of these transformations for the generation of compound libraries for drug discovery.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure that is isosteric to purine and naphthalene. Its unique electronic properties and rigid conformation allow it to effectively mimic the binding modes of endogenous ligands at various receptors and enzymes. This has resulted in a number of successful drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem. The continued exploration of this scaffold is a highly active area of research.

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate serves as an ideal starting point for chemical diversification due to its three primary reactive centers:

  • The C3-Formyl Group: An electrophilic center amenable to a wide array of nucleophilic additions and condensation reactions.

  • The C7-Ester Group: Can be readily hydrolyzed to a carboxylic acid, which then acts as a handle for amide bond formation and other modifications.

  • The Heterocyclic Core: While more stable, it can undergo electrophilic substitution under specific conditions, allowing for further functionalization.

This guide will focus on providing practical, validated protocols for the derivatization of the formyl and ester groups, which represent the most common and versatile handles for generating chemical diversity.

Reaction Workflows and Strategic Considerations

The derivatization strategy for Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate should be guided by the desired properties of the final compounds. The following diagram illustrates the primary pathways for modification, which will be detailed in the subsequent sections.

G cluster_0 Formyl Group Derivatization (C3) cluster_1 Ester Group Derivatization (C7) A Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate B Reductive Amination A->B R-NH2, NaBH(OAc)3 E Wittig Reaction A->E Ph3P=CHR G Knoevenagel Condensation A->G Active Methylene Compound, Base I Hydrolysis A->I LiOH or NaOH C Imines/Schiff Bases B->C Intermediate D Secondary Amines B->D F Alkenes E->F H α,β-Unsaturated Systems G->H J Carboxylic Acid I->J K Amide Coupling J->K R'-NH2, Coupling Agent (e.g., HATU, EDCI) L Amides K->L

Caption: Primary derivatization pathways for Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate.

Protocols for Derivatization

Reductive Amination of the C3-Formyl Group

Principle: Reductive amination is a powerful and widely used method for the formation of C-N bonds. The reaction proceeds in two stages: the initial formation of an imine (Schiff base) from the aldehyde and a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that can be detrimental to other functional groups.

Protocol:

  • Materials:

    • Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

    • Primary or secondary amine of choice (1.1 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • To a solution of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (1.0 equivalent) in DCM (or DCE), add the desired amine (1.1 equivalents).

    • If the amine salt is used, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.

    • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may cause some effervescence.

    • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel.

  • Troubleshooting:

    • Low Yield: Ensure the amine is of high purity. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be beneficial.

    • Side Products: Incomplete imine formation can lead to the reduction of the starting aldehyde. Ensure adequate time for imine formation before adding the reducing agent.

Hydrolysis of the C7-Ester to a Carboxylic Acid

Principle: Saponification, the base-mediated hydrolysis of an ester, is a standard transformation to unmask a carboxylic acid. Lithium hydroxide (LiOH) is often used due to its high reactivity and the ease of workup. The resulting carboxylate salt is protonated in an acidic workup to yield the desired carboxylic acid, which is a key intermediate for amide coupling reactions.

Protocol:

  • Materials:

    • Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

    • Lithium hydroxide monohydrate (LiOH·H₂O) (2-3 equivalents)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (1.0 equivalent) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

    • Add LiOH·H₂O (2-3 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

    • Once the reaction is complete, remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.

    • Extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid. The product is often pure enough for the next step without further purification.

Amide Coupling of the C7-Carboxylic Acid

Principle: Amide bond formation is one of the most important reactions in medicinal chemistry. The carboxylic acid is first activated using a coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), often used in the presence of an additive like HOBt (Hydroxybenzotriazole) and a non-nucleophilic base.

Protocol:

  • Materials:

    • 3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid (from section 3.2)

    • Amine of choice (1.1 equivalents)

    • HATU (1.2 equivalents) or EDCI (1.5 equivalents) / HOBt (1.2 equivalents)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3-4 equivalents)

    • Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the carboxylic acid (1.0 equivalent) in DMF or DCM, add the amine (1.1 equivalents) and DIPEA (3-4 equivalents).

    • Add the coupling agent(s) (e.g., HATU or EDCI/HOBt).

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Data Summary and Expected Outcomes

The following table provides a representative, though not exhaustive, summary of the types of derivatives that can be generated using the protocols described above.

Starting MaterialReaction TypeReagentsProduct ClassPotential Application Area
Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylateReductive AminationBenzylamine, NaBH(OAc)₃Secondary AminesKinase Inhibitors
Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylateReductive AminationMorpholine, NaBH(OAc)₃Tertiary AminesCNS Agents
3-Formylimidazo[1,2-a]pyridine-7-carboxylic acidAmide CouplingAniline, HATU, DIPEAAromatic AmidesAnticancer Agents
3-Formylimidazo[1,2-a]pyridine-7-carboxylic acidAmide CouplingPiperidine, EDCI, HOBt, TEAAliphatic AmidesAntiviral Agents

Conclusion

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is a highly valuable and versatile building block for medicinal chemistry. The protocols detailed in this application note provide a robust foundation for the synthesis of diverse compound libraries. By strategically applying these derivatization techniques, researchers can efficiently explore the structure-activity relationships of the imidazo[1,2-a]pyridine scaffold and accelerate the discovery of novel therapeutic agents.

References

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]

  • Molefe, M. L., et al. (2021). A review on the chemistry and biological applications of imidazo[1,2-a]pyridines. Journal of Advanced Research, 27, 85-111. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

Application Notes and Protocols: Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its significant biological activities and intriguing photophysical properties.[1][2][3] This fused heterocyclic system is electronically rich and its fluorescence characteristics can be finely tuned through substitution, making it an excellent platform for the development of fluorescent probes.[4][5] These probes have found diverse applications, including in bioimaging, as optoelectronic materials, and for the detection of metal ions.[4] The underlying fluorescence mechanisms, such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT), can be engineered into the molecular design to create sensors for a variety of analytes.[4][6]

This document details the proposed applications and protocols for a specific derivative, Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (E3F-IP7C) . While direct experimental data for this exact molecule is emerging, its structural features—a reactive formyl group at the 3-position and an electron-withdrawing carboxylate at the 7-position on the versatile imidazo[1,2-a]pyridine framework—suggest significant potential as a selective and sensitive fluorescent probe. The formyl group, in particular, offers a reactive site for binding to analytes, potentially leading to detectable changes in the molecule's fluorescent properties. This note will serve as a technical guide for researchers looking to explore the capabilities of E3F-IP7C in various sensing applications.

Predicted Physicochemical Properties and Spectroscopic Data

Based on extensive studies of similar imidazo[1,2-a]pyridine derivatives, the following table summarizes the anticipated photophysical properties of E3F-IP7C.[5][7][8][9] It is important to note that these are predicted values and may vary based on the solvent and experimental conditions.

PropertyPredicted Value/RangeRationale
Appearance Pale yellow to white solidBased on the typical appearance of similar imidazo[1,2-a]pyridine carboxylates.[10]
Molecular Weight ~232.2 g/mol Calculated from the chemical formula C12H10N2O3.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH3CN, CH2Cl2)The ethyl ester group enhances solubility in organic media.
Absorption Max (λabs) 320 - 380 nmImidazo[1,2-a]pyridine systems typically absorb in the UV-A to near-visible range.[7]
Emission Max (λem) 400 - 500 nmExpected to emit in the violet-blue to blue-green region of the spectrum.[9]
Stokes Shift 80 - 120 nmA reasonably large Stokes shift is characteristic of many imidazo[1,2-a]pyridine fluorophores, which is advantageous for minimizing self-quenching.[7]
Quantum Yield (ΦF) 0.2 - 0.7 (in aprotic solvents)The rigid, fused ring system generally leads to moderate to high fluorescence quantum yields.[5]

Proposed Application I: Ratiometric Fluorescent Sensing of pH

The nitrogen atoms within the imidazo[1,2-a]pyridine ring system can be protonated or deprotonated depending on the pH of the surrounding medium. This can significantly alter the electronic structure of the molecule and, consequently, its fluorescent properties. This pH-dependent fluorescence provides an opportunity to use E3F-IP7C as a ratiometric pH sensor, which is a robust method for measuring pH changes, especially in cellular environments.[11][12][13]

Hypothesized Sensing Mechanism

At acidic pH, the pyridine nitrogen is likely to be protonated. This protonation can enhance the intramolecular charge transfer (ICT) character of the molecule, leading to a red-shift in the emission spectrum.[14] As the pH increases and the molecule is deprotonated, a blue-shift in the emission is expected. By monitoring the ratio of fluorescence intensities at two different wavelengths, a precise and reliable measurement of pH can be obtained, independent of probe concentration.[12]

pH_Sensing_Mechanism cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) cluster_emission Fluorescence Emission Acidic E3F-IP7C-H+ (Protonated) Basic E3F-IP7C (Neutral) Acidic->Basic Deprotonation (Increasing pH) RedShift Red-Shifted Emission (Enhanced ICT) Acidic->RedShift Excitation Basic->Acidic Protonation (Decreasing pH) BlueShift Blue-Shifted Emission Basic->BlueShift Excitation

Caption: Proposed pH sensing mechanism for E3F-IP7C.

Protocol for pH Titration and pKa Determination
  • Preparation of Stock Solution: Prepare a 1 mM stock solution of E3F-IP7C in anhydrous DMSO.

  • Preparation of Buffers: Prepare a series of buffers (e.g., Britton-Robinson buffers) covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: In a series of cuvettes, add the appropriate buffer solution. Then, add a small aliquot of the E3F-IP7C stock solution to each cuvette to a final concentration of 10 µM. Ensure the final concentration of DMSO is low (<1%) to minimize solvent effects.

  • Spectroscopic Measurements:

    • Record the absorption spectrum of each sample to check for any pH-dependent changes in the ground state.

    • Record the fluorescence emission spectra of each sample. Excite the samples at their isosbestic point (if one exists from the absorption spectra) or at the absorption maximum of the neutral form.

  • Data Analysis:

    • Plot the fluorescence intensity at the two emission maxima as a function of pH.

    • Calculate the ratio of the fluorescence intensities (I_long_wavelength / I_short_wavelength) for each pH value.

    • Plot the fluorescence intensity ratio against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the apparent pKa of the probe.

Proposed Application II: "Turn-Off" Sensing of Heavy Metal Ions (e.g., Fe³⁺, Hg²⁺)

The formyl group and the nitrogen atoms of the imidazo[1,2-a]pyridine ring can act as a chelation site for metal ions.[15][16] The binding of certain heavy metal ions, particularly paramagnetic ions like Fe³⁺ or heavy atoms like Hg²⁺, can lead to fluorescence quenching through mechanisms such as photoinduced electron transfer (PET) or heavy atom effect.[17] This "turn-off" response can be used for the sensitive detection of these metal ions in various samples.[18][19]

Hypothesized Sensing Mechanism

In the absence of the metal ion, E3F-IP7C is fluorescent. Upon addition of a quenching metal ion (e.g., Fe³⁺), the ion coordinates to the formyl oxygen and a ring nitrogen. This binding facilitates a non-radiative decay pathway (e.g., PET), leading to a significant decrease in the fluorescence intensity.

Metal_Sensing_Workflow cluster_probe Probe State cluster_analyte Analyte cluster_complex Complex Formation Probe_Free E3F-IP7C (Fluorescent) Probe_Bound E3F-IP7C-Metal Complex (Non-Fluorescent/Quenched) Probe_Free->Probe_Bound Binding Metal_Ion Metal Ion (e.g., Fe³⁺) Metal_Ion->Probe_Bound

Caption: Workflow for metal ion detection using E3F-IP7C.

Protocol for Metal Ion Titration and Selectivity Studies
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of E3F-IP7C in anhydrous DMSO.

    • Prepare 10 mM stock solutions of various metal perchlorates or nitrates (e.g., Fe³⁺, Hg²⁺, Cu²⁺, Zn²⁺, Pb²⁺, Cd²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺) in deionized water.

  • Titration Experiment:

    • In a cuvette, place a solution of E3F-IP7C (e.g., 10 µM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Record the initial fluorescence spectrum.

    • Add increasing amounts of the target metal ion stock solution (e.g., Fe³⁺) and record the fluorescence spectrum after each addition.

  • Selectivity Experiment:

    • Prepare a series of cuvettes, each containing E3F-IP7C (10 µM) in buffer.

    • To each cuvette, add a significant excess (e.g., 10 equivalents) of a different metal ion.

    • Add the target metal ion (e.g., Fe³⁺) to a separate cuvette as a positive control.

    • Record the fluorescence intensity of all samples and compare the quenching effect of the target metal ion to that of other potentially interfering ions.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.

Application in Live Cell Imaging

Fluorescent probes with good cell permeability and low cytotoxicity are valuable tools for visualizing biological processes in real-time.[11][20] Given the planar structure and moderate lipophilicity of the imidazo[1,2-a]pyridine core, E3F-IP7C is a promising candidate for live-cell imaging applications, such as monitoring intracellular pH changes or detecting fluxes of specific metal ions.[17][19]

General Protocol for Live Cell Staining
  • Cell Culture: Plate cells (e.g., HeLa, HEK293) on a glass-bottom dish and culture until they reach 70-80% confluency.

  • Probe Loading:

    • Prepare a loading solution of E3F-IP7C (e.g., 1-10 µM) in serum-free cell culture medium.

    • Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

    • Incubate the cells with the E3F-IP7C loading solution for 15-30 minutes at 37 °C.

  • Washing: Remove the loading solution and wash the cells twice with PBS to remove any excess probe.

  • Imaging: Add fresh culture medium or a suitable buffer to the cells and image using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of E3F-IP7C.

Conclusion and Future Outlook

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (E3F-IP7C) is a promising, yet-to-be-fully-explored fluorescent probe. Based on the well-established chemistry and photophysics of the imidazo[1,2-a]pyridine scaffold, this molecule holds significant potential for the development of robust and selective sensors for pH and heavy metal ions. The protocols outlined in this document provide a comprehensive starting point for researchers to investigate these applications. Further derivatization of the formyl group could also lead to the development of probes for other analytes, expanding the utility of this versatile fluorophore. The exploration of E3F-IP7C and its analogs will undoubtedly contribute to the growing toolbox of fluorescent probes for chemical and biological research.

References

  • Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC. (URL: )
  • A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility - MDPI. (URL: )
  • Recent Progress in Fluorescent Probes For Metal Ion Detection - Frontiers. (URL: )
  • Molecular Fluorescent Probe for Detection of Metal Ions - Researching. (URL: )
  • Review on Lysosomal Metal Ion Detection Using Fluorescent Probes | ACS Omega. (URL: )
  • Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - MDPI. (URL: )
  • Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives - MDPI. (URL: )
  • Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels - RSC Publishing. (URL: )
  • Advances in Small-Molecule Fluorescent pH Probes for Monitoring Mitophagy | Chemical & Biomedical Imaging - ACS Public
  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Publishing. (URL: )
  • A new fluorescent probe for neutral to alkaline pH and imaging applic
  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applic
  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing). (URL: )
  • Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants - PubMed. (URL: )
  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes | The Journal of Organic Chemistry - ACS Public
  • Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption | Request PDF - ResearchG
  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine deriv
  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides | Request PDF - ResearchG
  • Ethyl 3-formyl-7-methylimidazo 1,2-a pyridine-2-carboxylate 1177207-33-8 - Sigma-Aldrich. (URL: )
  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine deriv
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (URL: )
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (URL: )
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (URL: )
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022)
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Ethyl 5-Formyl-1-(pyridin-3-yl)

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Application Note: In Vitro Evaluation of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background & Mechanistic Rationale

Imidazo[1,2-a]pyridines (IPs) represent a highly versatile class of nitrogen-based fused heterocycles that have garnered significant attention in oncology drug discovery[1]. Recent in vitro studies have demonstrated their potent anti-proliferative effects against various malignancies, including breast (HCC1937), lung (A549), and liver (HepG2) cancer cell lines[2][3].

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (CAS: 1296224-35-5) is a structurally optimized IP building block and putative active agent[4][5]. The presence of the formyl group at the 3-position and the carboxylate at the 7-position provides critical hydrogen bonding and lipophilic interactions necessary for docking into kinase ATP-binding pockets.

Mechanistically, IP derivatives exert their cytotoxicity primarily by disrupting the PI3K/Akt/mTOR signaling axis [1][2]. This disruption leads to the downregulation of anti-apoptotic proteins (such as Bcl-2 and cyclin D1) and the upregulation of pro-apoptotic markers (Bax, p53, p21), ultimately triggering intrinsic apoptosis[2]. Furthermore, specific IP hybrids have been shown to inhibit microtubule polymerization, inducing cell cycle arrest at the G2/M phase[6].

To rigorously evaluate this compound, the following protocols establish a self-validating experimental system that isolates the drug's specific mechanisms of action from baseline cellular artifacts.

Pathway Compound Ethyl 3-formylimidazo[1,2-a] pyridine-7-carboxylate PI3K PI3K Compound->PI3K Inhibits AKT AKT (Protein Kinase B) PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis Inhibits Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Fig 1. Proposed mechanism of action targeting the PI3K/AKT signaling pathway.

Experimental Design & Workflow

To ensure robust, reproducible data, the evaluation workflow is divided into three phases: Phenotypic Screening (Viability), Cellular Phenotyping (Apoptosis/Cell Cycle), and Target Validation (Protein Expression).

Workflow Prep Compound Preparation (DMSO Stock) Treatment Drug Treatment (24h - 72h) Prep->Treatment CellCulture Cell Culture (A549, HCC1937) CellCulture->Treatment Viability Viability Assay (MTT / CTG) Treatment->Viability FlowCyto Flow Cytometry (Annexin V/PI) Treatment->FlowCyto Western Western Blot (PI3K, AKT, Bax) Treatment->Western Data Data Analysis & IC50 Calculation Viability->Data FlowCyto->Data Western->Data

Fig 2. In vitro experimental workflow for evaluating anticancer efficacy.

Model Selection & Quantitative Benchmarks

Table 1: Cell Line Panel Rationale

Selecting the correct in vitro models is critical. We utilize a targeted panel based on the known vulnerabilities of cancer cells to IP derivatives[2][3][6].

Cell LineOriginKey CharacteristicsRationale for Selection
HCC1937 Breast CarcinomaBRCA1 mutated, PTEN wild-typeHighly sensitive to PI3K/Akt pathway modulation; standard for IP breast cancer screens[2].
A549 NSCLC (Lung)KRAS mutated, LKB1 mutatedGold standard model for assessing tubulin polymerization inhibition and G2/M arrest[3][6].
HepG2 Hepatocellularp53 wild-typeEvaluates p53-dependent intrinsic apoptotic pathways[3].
Table 2: Expected Quantitative Outcomes

Based on benchmark data from structurally related IP hybrids, researchers should calibrate their assays to detect responses within the following ranges[2][3][6][7].

Assay TypeParameterExpected Range (IP Derivatives)Control Comparison
MTT Viability IC50 (A549)2.8 µM – 50.5 µMCisplatin: ~53.2 µM
MTT Viability IC50 (HCC1937)45.0 µM – 79.6 µMDoxorubicin: ~10.0 µM
Flow Cytometry Apoptotic Population25% – 40% (at 2x IC50)Vehicle: < 5%
Cell Cycle G2/M Arrest> 30% accumulationVehicle: ~15%

Step-by-Step Methodologies

Protocol A: Cell Viability & Proliferation (MTT Assay)

Causality Note: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. We utilize a 72-hour incubation to allow for at least 2-3 cell doubling times, ensuring we capture true anti-proliferative mechanisms rather than acute, non-specific solvent toxicity.

  • Cell Seeding: Harvest logarithmic-phase A549 or HCC1937 cells. Seed at a density of

    
     cells/well in a 96-well plate (100 µL/well).
    
    • Self-Validation Step: Fill the outer perimeter wells with 200 µL of sterile PBS to prevent evaporation (edge effect), which can artificially concentrate the drug and skew IC50 calculations.

  • Synchronization: Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence and recovery.

  • Compound Treatment: Prepare a 10 mM stock of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate in 100% DMSO. Perform serial dilutions in complete media to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µM.

    • Self-Validation Step: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well. Include a 0.1% DMSO vehicle control to isolate the compound's specific cytotoxicity.

  • Incubation: Treat cells for 72 hours.

  • Detection: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol B: Apoptosis Detection (Annexin V/PI Flow Cytometry)

Causality Note: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining distinguishes the exact mechanism of cell death induced by the IP compound.

  • Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with the compound at 1x and 2x the calculated IC50 values for 48 hours.
    
  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (using enzyme-free cell dissociation buffer to prevent cleavage of membrane phosphatidylserine).

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II). Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis) populations.

Protocol C: Mechanistic Validation (Western Blotting)

Causality Note: To prove the compound acts via the PI3K/Akt pathway, we must measure the phosphorylated (active) state of Akt. Phosphatases act rapidly upon cell lysis; therefore, specialized buffers are mandatory.

  • Lysis: Wash treated cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail (containing NaF and Na3VO4). Failure to include phosphatase inhibitors will result in false-negative p-AKT signals.

  • Quantification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis: Load 30 µg of total protein per lane onto a 10% SDS-PAGE gel. Run at 100V for 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane (activated in methanol) at 250mA for 2 hours on ice.

  • Probing: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against PI3K, total AKT, p-AKT (Ser473), Bax, Bcl-2, and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash with TBST, apply HRP-conjugated secondary antibodies for 1 hour at room temperature, and visualize using ECL substrate on a chemiluminescence imaging system.

References

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention (waocp.org). URL:[Link][2]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies (chemmethod.com). URL:[Link][3]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy (researchgate.net). URL:[Link][1]

  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry (nih.gov). URL:[Link][6]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances (rsc.org). URL:[Link][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Isolation Protocols Product Class: Heterocyclic Aldehydes / Imidazo[1,2-a]pyridine Scaffolds Document ID: TS-IMP-7CARB-001

Introduction: The Molecule & The Challenge

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is a highly functionalized pharmacophore. Its purification presents a "chemical conflict":

  • The Core (Basic): The imidazo[1,2-a]pyridine ring is basic, leading to streaking on acidic silica gel.

  • The Aldehyde (Reactive): The C3-formyl group is prone to oxidation (to carboxylic acid) or Cannizzaro disproportionation under strongly basic conditions.

  • The Ester (Labile): The C7-ethyl ester is susceptible to hydrolysis if the Vilsmeier-Haack workup becomes too acidic or too hot.

This guide provides self-validating protocols to navigate these conflicts.

Module 1: The Critical Workup (Pre-Purification)

Context: Most purity is lost before the column. The synthesis typically involves a Vilsmeier-Haack formylation.[1][2][3] The intermediate is a reactive iminium salt that must be hydrolyzed carefully to release the aldehyde without destroying the ester.

Troubleshooting Guide: Vilsmeier-Haack Quench

Q: My crude yield is low, and the product is a sticky gum. What happened? A: You likely experienced incomplete hydrolysis of the Vilsmeier intermediate or ester hydrolysis due to thermal spikes.

The Solution: The "Buffered Ice" Protocol Do not quench directly with strong base (NaOH). The exotherm will hydrolyze your C7-ester.

Step-by-Step Protocol:

  • Cool: Chill the reaction mixture (DMF/POCl3 adduct) to 0°C.

  • Prepare Buffer: Create a saturated Sodium Acetate (NaOAc) solution (approx. 3-4 M) or a saturated NaHCO3 solution. Cool this to 0°C.

  • Inverse Quench (Recommended): Pour the reaction mixture slowly into the stirred buffer solution.

    • Why? This keeps the pH controlled. Adding water to the reaction creates a massive acid spike (HCl generation), which can cleave the ester.

  • pH Adjustment: Adjust final pH to 7.0–8.0 .

    • Critical: Do not exceed pH 9. High pH promotes Cannizzaro reaction of the aldehyde.

  • Isolation: The solid product often precipitates at this stage. Filter and wash with cold water. If no solid forms, extract with DCM (Dichloromethane).

Visual Workflow: Vilsmeier Quench Logic

VilsmeierWorkup Start Reaction Mixture (Iminium Salt + POCl3) Decision Quench Method? Start->Decision BadPath Direct Water/NaOH Addn Decision->BadPath Fast/Standard GoodPath Inverse Addn to Cold NaOAc/NaHCO3 Decision->GoodPath Optimized BadResult Exotherm -> Ester Hydrolysis Acid Spike -> Tarry byproduct BadPath->BadResult Hydrolysis Controlled Hydrolysis (pH 7-8 maintained) GoodPath->Hydrolysis Result Clean Precipitate Intact Ester Hydrolysis->Result

Caption: Workflow for preserving the C7-ester during iminium salt hydrolysis.

Module 2: Chromatographic Purification

Context: The basic nitrogen at the N1 position interacts with silanols on silica gel, causing "tailing" or "streaking." This makes separation from impurities (like unreacted starting material) difficult.

FAQ: Silica Gel Issues

Q: The aldehyde streaks across the column and co-elutes with impurities. How do I fix the peak shape? A: You must neutralize the silica gel acidity.[4]

Protocol: The "TEA-Doped" Column

  • Mobile Phase: Use a gradient of Hexanes/Ethyl Acetate (EtOAc) or DCM/MeOH.

  • The Modifier: Add 1% Triethylamine (TEA) to your solvent system during column packing and equilibration.

    • Mechanism:[1][2][3][5][6] TEA binds to the acidic silanol sites on the silica, preventing your basic imidazopyridine from sticking.

  • Running the Column: Once the sample is loaded, you can reduce TEA to 0.5% or remove it if the streak resolves.

Q: My compound is not soluble in Hexane/EtOAc. Can I use DCM? A: Yes, but be careful.

  • Issue: DCM/MeOH is a strong eluent.

  • Fix: Start with 100% DCM and ramp slowly to 2% MeOH. If you go straight to 5-10% MeOH, the ester and aldehyde will co-elute with polar impurities.

Data: Solvent System Efficiency

Solvent SystemAdditiveSuitabilityNotes
Hexane / EtOAc NoneLowCauses severe tailing; poor solubility.
DCM / MeOH NoneModerateGood solubility, but some tailing persists.
DCM / MeOH 1% TEA High Sharp peaks; best for removing polar tars.
Acetone / Hexane NoneLowNot recommended; aldehyde may form acetals.

Module 3: Crystallization (Scalable Alternative)

Context: For scales >5g, chromatography becomes expensive and slow. Recrystallization is preferred but requires specific solvent pairs due to the molecule's "push-pull" electronic nature (electron-rich ring, electron-poor substituents).

Troubleshooting: Solid State Isolation

Q: The oil won't solidify.[4] How do I induce crystallization? A: This molecule loves to "oil out" because the ethyl ester adds lipophilicity while the core remains polar.

Protocol: The "Ethanol Switch" Literature and empirical data suggest ethanol is the superior solvent for imidazo[1,2-a]pyridine aldehydes [1].

  • Dissolution: Dissolve the crude gum in a minimum amount of hot DMF (approx. 60-70°C).

    • Why DMF? It has high solubility for the heterocycle but allows water miscibility.

  • Precipitation: Add Ethanol (EtOH) slowly while hot. If no precipitate forms, add water dropwise until turbidity appears.

  • Cooling: Allow to cool to Room Temp, then 4°C.

  • Wash: Filter the yellow needles and wash with cold EtOH .

Q: My crystals are brown. Is this normal? A: No. Brown indicates oxidation or polymerized Vilsmeier salts.

  • Fix: Perform a "charcoal filtration." Dissolve in hot EtOH/DCM, add activated carbon, filter through Celite, then recrystallize.

Module 4: Stability & Storage

Context: The C3-aldehyde is the weak link. It oxidizes to the carboxylic acid (Ethyl 3-carboxyimidazo[1,2-a]pyridine-7-carboxylate) upon exposure to air.

Storage Guidelines
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is ideal for long-term storage (>1 month). 4°C is acceptable for active use.

  • Container: Amber glass vials (protects from photo-degradation, which is common in conjugated heterocyclic aldehydes).

Diagnostic: Purity Check

Q: How do I know if my aldehyde has oxidized? A: Check the 1H NMR .

  • Aldehyde Signal: Look for a singlet at ~9.8 - 10.0 ppm .

  • Impurity Signal: If you see a broad singlet >12 ppm (COOH) or a shift in the aromatic protons, oxidation has occurred.

  • TLC: The carboxylic acid will stay at the baseline (Rf = 0) in non-polar solvents (Hex/EtOAc), whereas the aldehyde will have an Rf ~0.4–0.6.

References

  • National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • PubChem. (2025).[7] Imidazo[1,2-a]pyridine-3-carbaldehyde Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction yields. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3][4] The introduction of a formyl group at the C3 position provides a versatile handle for further molecular elaboration.[5][6]

The primary method for this transformation is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7][8]

This guide will provide in-depth, experience-driven advice to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate via the Vilsmeier-Haack reaction.

Issue 1: Low to No Product Formation with Recovery of Starting Material

Question: I've followed the general protocol, but my reaction is not proceeding. TLC analysis shows only the starting material, Ethyl imidazo[1,2-a]pyridine-7-carboxylate. What could be the issue?

Answer: This is a common issue and often points to insufficient activation of the substrate or problems with the Vilsmeier reagent itself. Here’s a systematic approach to troubleshoot:

  • Insufficient Activation of the Heterocycle: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system to react efficiently.[9][10][11] The imidazo[1,2-a]pyridine core is generally electron-rich, but substituents can modulate its reactivity.

    • Causality: The electrophilic Vilsmeier reagent attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.[12] If the electron density at this position is not high enough, the reaction will be sluggish or not occur at all.

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent, a chloroiminium salt, is moisture-sensitive.[11]

    • Causality: Water will rapidly quench the Vilsmeier reagent, rendering it inactive for the formylation reaction.

    • Solution: Ensure that your DMF and POCl₃ are anhydrous and of high purity.[11] It is best practice to use freshly opened bottles or to dry the solvents using appropriate methods before use.

  • Reaction Temperature: The Vilsmeier-Haack reaction is temperature-dependent.

    • Causality: Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier.

    • Solution: While the Vilsmeier reagent is often prepared at 0°C, the formylation step may require heating.[11] If you are running the reaction at room temperature, consider gradually increasing the temperature to 40-60°C and monitoring the progress by TLC. In some cases, temperatures as high as 80°C may be necessary.[11]

Issue 2: Formation of Multiple Unidentified Byproducts

Question: My reaction seems to be working, but I'm getting a complex mixture of products that are difficult to separate by column chromatography. What are the likely side reactions?

Answer: The formation of multiple byproducts often indicates that the reaction conditions are too harsh or that there are competing reaction pathways.

  • Over-activation/Decomposition: Excessive amounts of POCl₃ or too high a reaction temperature can lead to decomposition of the starting material or product.[11]

    • Causality: The highly reactive nature of the Vilsmeier reagent and the reaction conditions can lead to undesired side reactions if not carefully controlled.

    • Solution: Carefully control the stoichiometry of your reagents. A common starting point is a 1.5 to 2-fold excess of the Vilsmeier reagent relative to the substrate. If decomposition is observed, try reducing the amount of POCl₃ and running the reaction at a lower temperature for a longer duration.

  • Dimerization or Polymerization: Electron-rich heterocycles can sometimes undergo self-condensation or polymerization under acidic conditions.

    • Causality: The acidic nature of the Vilsmeier-Haack reaction medium can promote side reactions involving the starting material or product.

  • Reaction with Solvent: If you are using a solvent other than DMF, ensure it is inert under the reaction conditions.

Issue 3: Difficulty in Product Isolation and Purification

Question: I have a crude product that appears to contain the desired aldehyde, but I'm struggling to purify it. What are the best practices for work-up and purification?

Answer: The work-up procedure is critical for obtaining a clean product. The iminium salt intermediate formed during the reaction must be carefully hydrolyzed to the aldehyde.[8][9]

  • Incomplete Hydrolysis: The iminium intermediate is water-soluble and will not be extracted into the organic layer.

    • Causality: Insufficient water or inadequate stirring during the quench can lead to incomplete hydrolysis.

    • Solution: After the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.[8] This will both hydrolyze the iminium salt and help to control the exotherm of the quench.

  • pH Adjustment: The pH of the aqueous solution after quenching is crucial.

    • Causality: The product may be soluble in acidic or basic solutions depending on its pKa. Neutralizing the solution is often necessary to precipitate the product or allow for efficient extraction.

    • Solution: Carefully neutralize the aqueous mixture with a base such as sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.[13] This will often cause the product to precipitate. If it does not, it can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification Technique:

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[8]

    • Column Chromatography: For oily products or mixtures that are difficult to recrystallize, silica gel column chromatography is the method of choice.[8] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of DMF to POCl₃ for generating the Vilsmeier reagent?

A1: The most commonly used molar ratio of DMF to POCl₃ is 1:1 to generate the Vilsmeier reagent.[7] However, for some substrates, using a slight excess of POCl₃ (e.g., 1.1 to 1.2 equivalents) can be beneficial. It is crucial to add the POCl₃ to the DMF slowly at 0°C to control the exothermic reaction and ensure the complete formation of the reagent.[8][11]

Q2: Can other formylating agents be used for this transformation?

A2: While the DMF/POCl₃ system is the most common for the Vilsmeier-Haack reaction, other reagents can also be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride in place of POCl₃. Alternative formylation methods for imidazo[1,2-a]pyridines exist, including copper-catalyzed reactions using DMSO or ethyl tertiary amines as the formyl source, but these often require different reaction conditions and may have different substrate scopes.[14][15][16]

Q3: How can I confirm the regioselectivity of the formylation?

A3: The formylation of imidazo[1,2-a]pyridines typically occurs at the C3 position due to the higher electron density at this position. This can be confirmed by NMR spectroscopy. The proton at the C3 position will be absent in the ¹H NMR spectrum of the product, and a new singlet corresponding to the aldehyde proton will appear downfield (typically between 9-10 ppm). 2D NMR techniques such as HMBC and NOESY can provide further confirmation of the structure.

Q4: What is the expected yield for this reaction?

A4: The yield of the Vilsmeier-Haack reaction can vary significantly depending on the specific substrate and the optimization of the reaction conditions. With a well-optimized protocol, yields in the range of 60-90% can be expected.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

This protocol provides a general procedure. Optimization of stoichiometry, temperature, and reaction time may be necessary for optimal results.

Materials:

  • Ethyl imidazo[1,2-a]pyridine-7-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Reaction: Dissolve Ethyl imidazo[1,2-a]pyridine-7-carboxylate (1.0 eq.) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 40-50°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralization and Extraction: Neutralize the aqueous mixture to pH 7-8 by the slow addition of saturated sodium bicarbonate solution. Extract the product with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate.

Data Presentation: Optimization of Reaction Conditions
EntryPOCl₃ (eq.)Temperature (°C)Time (h)Yield (%)Observations
11.2256<10Starting material recovered
21.540465Clean reaction, some starting material remaining
31.560285Complete conversion, clean product
42.060275Formation of some byproducts observed
51.580170Increased byproduct formation

Visualizing the Process

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate Ethyl imidazo[1,2-a]pyridine- 7-carboxylate Iminium_Salt Iminium Salt Intermediate Substrate->Iminium_Salt + Vilsmeier Reagent Iminium_Salt_2 Iminium Salt Intermediate Product Ethyl 3-formylimidazo[1,2-a]pyridine- 7-carboxylate Iminium_Salt_2->Product + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism for the formylation of Ethyl imidazo[1,2-a]pyridine-7-carboxylate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Product Check_Reagents Check Reagent Purity (Anhydrous DMF & POCl₃?) Start->Check_Reagents Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Yes Optimize_Stoichiometry Optimize Reagent Stoichiometry Increase_Temp->Optimize_Stoichiometry Success Optimized Yield Optimize_Stoichiometry->Success Byproducts Multiple Byproducts Lower_Temp Lower Reaction Temperature Byproducts->Lower_Temp Reduce_POCl3 Reduce Amount of POCl₃ Lower_Temp->Reduce_POCl3 Reduce_POCl3->Success Purification_Issues Purification Issues Check_Workup Review Work-up Procedure (Hydrolysis & pH) Purification_Issues->Check_Workup Check_Workup->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]

  • Plausible mechanism of formylation of imidazo-pyridine ring - ResearchGate. (n.d.). Retrieved from [Link]

  • Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes | Organic Process Research & Development - ACS Publications. (2012, January 24). Retrieved from [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024, November 14). Retrieved from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. (2023, May 26). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. (2015). Retrieved from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (2019, July 3). Retrieved from [Link]

  • Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (2015). Retrieved from [Link]

  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. (2021, October 11). Retrieved from [Link]

  • ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate | 1177207-33-8. (n.d.). Retrieved from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). Retrieved from [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (2018, January 29). Retrieved from [Link]

  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC. (n.d.). Retrieved from [Link]

  • Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F. (2023, September 5). Retrieved from [Link]

  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. (2019, September 3). Retrieved from [Link]

  • Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources - PubMed. (2017, September 15). Retrieved from [Link]

  • Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen - PubMed. (2015, February 4). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - YouTube. (2021, June 19). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides | Request PDF - ResearchGate. (2025, November 7). Retrieved from [Link]

  • Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen - ResearchGate. (2014, December). Retrieved from [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. (n.d.). Retrieved from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. (2024, July 24). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Overview

The synthesis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is a critical intermediate step in the development of GABAergic modulators and anti-infective agents. The industry-standard route utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of the imidazo[1,2-a]pyridine core.

While the C3 position is highly nucleophilic, ensuring high regioselectivity, the presence of the ethyl ester at C7 introduces a specific vulnerability: sensitivity to acid-catalyzed hydrolysis during the aggressive workup required to hydrolyze the Vilsmeier intermediate.

Core Reaction Pathway
  • Substrate: Ethyl imidazo[1,2-a]pyridine-7-carboxylate

  • Reagents: Phosphorus Oxychloride (

    
    ), N,N-Dimethylformamide (DMF)[1][2][3]
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ) followed by hydrolysis.
    

Critical Impurity Profile & Troubleshooting (Q&A)

This section addresses specific issues reported by users regarding yield loss and impurity formation.

Issue 1: Formation of the "Acid Impurity" (Hydrolysis)

User Question: "I am observing a significant polar impurity (RRT ~0.4) by HPLC that corresponds to a mass of -28 Da relative to the product. It increases during the quenching step. What is this?"

Technical Diagnosis: This is Impurity A: 3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid .

  • Cause: The Vilsmeier-Haack reaction generates a stoichiometric amount of

    
     and phosphoric acid byproducts. If the reaction mixture is quenched with water without pH control, the highly acidic environment (
    
    
    
    ) hydrolyzes the ethyl ester at C7 to the carboxylic acid.
  • Solution:

    • Buffer the Quench: Do not quench directly into water. Pour the reaction mixture slowly into a chilled solution of Sodium Acetate (2.0 M) or Saturated Sodium Bicarbonate .

    • Temperature Control: Maintain the quench temperature below 10°C. Ester hydrolysis is accelerated by heat.

Issue 2: Chlorinated Byproducts

User Question: "I see a byproduct with a characteristic chlorine isotope pattern (M+2 peak ~33%). Is this chlorination of the pyridine ring?"

Technical Diagnosis: This is likely Impurity B: Ethyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate or a Dichloromethyl intermediate .

  • Cause:

    • Low DMF: If the ratio of

      
       to DMF is too high, 
      
      
      
      can act as a chlorinating agent directly on the ring (competing with formylation) or convert the formyl group into a dichloromethyl group (
      
      
      ).
    • Overheating: Temperatures above 80°C promote chlorination over formylation.

  • Solution:

    • Ensure DMF is used in excess (5–10 equivalents) to fully form the Vilsmeier reagent.

    • Keep the reaction temperature between 60°C–70°C . Do not reflux.

Issue 3: Incomplete Conversion (Stalled Reaction)

User Question: "My reaction stalls at 80% conversion. Adding more


 doesn't help. Why?"

Technical Diagnosis:

  • Cause: Moisture contamination .[4]

    
     reacts violently with water to form phosphoric acid, which is inactive for formylation. If your DMF is "wet," the Vilsmeier reagent never forms effectively.
    
  • Solution:

    • Use anhydrous DMF .

    • Verify

      
       quality (it should be clear, not cloudy/yellow).
      
    • Run the reaction under an inert atmosphere (

      
       or 
      
      
      
      ).

Impurity Data Table

Impurity NameStructure DescriptionRelative Retention Time (RRT)*OriginControl Strategy
Target Molecule Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate1.00ProductN/A
Impurity A (Acid) 3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid~0.40 - 0.50Acid Hydrolysis of EsterMaintain pH 4-6 during quench; Avoid prolonged acidic contact.
Impurity B (Chloro) Ethyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate~1.20Competing ChlorinationUse excess DMF; Limit Temp <70°C.
Impurity C (Start Mat) Ethyl imidazo[1,2-a]pyridine-7-carboxylate~0.85Incomplete ReactionDry solvents; Fresh

.
Impurity D (Dimer) Aldol condensation dimer>1.50Base-catalyzed oligomerizationAvoid high pH (>9) during workup.

*Note: RRT values are approximate and depend on C18 column conditions (Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid).

Visualizing the Reaction Pathway

The following diagram illustrates the Vilsmeier-Haack mechanism, highlighting the divergence points where critical side products are formed.

VilsmeierMechanism Start Starting Material (Ethyl imidazo[1,2-a]pyridine-7-carboxylate) Intermed Intermediate (Iminium Salt at C3) Start->Intermed + POCl3 / DMF (Electrophilic Attack) ImpurityB Impurity B (Chloro) (Chlorinated Byproduct) Start->ImpurityB Excess POCl3 / Low DMF (Direct Chlorination) Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagent->Intermed Active Species Target TARGET PRODUCT (Ethyl 3-formyl...) Intermed->Target Hydrolysis (pH 5-7) ImpurityA Impurity A (Acid) (Hydrolyzed Ester) Intermed->ImpurityA Acidic Hydrolysis (pH < 2, Heat)

Caption: Reaction network showing the main synthetic path (Green) and critical failure modes leading to Acid and Chloro impurities (Red).

Optimized Experimental Protocol

To minimize the side products described above, follow this optimized procedure.

Reagents:

  • Ethyl imidazo[1,2-a]pyridine-7-carboxylate (1.0 eq)

  • 
     (1.2 – 1.5 eq)
    
  • DMF (Anhydrous, 5.0 – 8.0 eq)

  • Sodium Acetate (for quench)

Step-by-Step Methodology:

  • Preparation of Vilsmeier Reagent:

    • Cool anhydrous DMF to 0°C under nitrogen.

    • Add

      
       dropwise over 20 minutes. Maintain internal temperature < 5°C. Reason: Exothermic reaction; prevents thermal decomposition of the reagent.
      
    • Stir at 0°C for 30 minutes to ensure formation of the chloroiminium salt.

  • Substrate Addition:

    • Dissolve the starting material in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Allow the mixture to warm to Room Temperature (RT), then heat to 60°C for 3–5 hours. Reason: C3 formylation requires thermal activation, but exceeding 70°C risks chlorination.

  • Controlled Quench (Critical Step):

    • Prepare a solution of 20% Sodium Acetate in water and cool to 0°C.

    • Pour the reaction mixture slowly into the acetate solution.

    • Adjust pH to 5.0 – 6.0 using saturated

      
       if necessary. Reason: Prevents acid hydrolysis of the C7-ethyl ester (Impurity A).
      
    • Stir for 1 hour at RT to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Isolation:

    • The product typically precipitates as a solid. Filter and wash with water.

    • If no precipitate, extract with Ethyl Acetate or DCM.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.

  • Synthesis of Imidazo[1,2-a]pyridines (General Methods)

    • Sivappa, R., et al. (2019).[6] Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9, 29659–29664.[6]

  • Oxidative Functionalization of Imidazo[1,2-a]pyridines

    • Zhang, Z., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines.... Organic Letters, 19(18), 4726-4729.[7]

  • General Troubleshooting of Vilsmeier Chlorination Byproducts

    • BenchChem Technical Support.[4] (2025).[1][4][5][8][9] Preventing byproduct formation in pyrimidine chlorination reactions.

Sources

Stability issues with Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Executive Summary

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is a bifunctional scaffold widely used in medicinal chemistry for its reactivity and pharmacological potential (e.g., antiviral, anti-inflammatory).[1] However, its dual electrophilic nature—containing both a C3-formyl group (aldehyde) and a C7-ethyl ester —makes it inherently unstable in solution.[1][2]

Users frequently report purity discrepancies between solid-state QC (NMR) and solution-state analysis (LC-MS).[1][2] These are often artifacts of solvent interaction rather than intrinsic degradation.[1][2] This guide details the mechanistic causes of these issues and provides validated protocols to stabilize your workflows.

Part 1: The Chemistry of Instability (Mechanistic Insights)

To troubleshoot effectively, you must understand the three primary degradation pathways active in this molecule.

Nucleophilic Addition (Hemiacetal Formation)
  • The Issue: When dissolved in alcohols (Methanol, Ethanol), the C3-aldehyde undergoes reversible nucleophilic attack by the solvent.[1][2]

  • Observation: LC-MS shows a mass shift of +32 Da (in Methanol) or +46 Da (in Ethanol).[1][2]

  • Mechanism: The electrophilic carbonyl carbon is attacked by the alcohol oxygen, forming a hemiacetal.[1][2] This is not permanent degradation but complicates purity analysis.[1][2]

Autoxidation (Air Oxidation)
  • The Issue: The C3-aldehyde is susceptible to oxidation by atmospheric oxygen, converting it to the carboxylic acid.[1][2]

  • Observation: Disappearance of the aldehyde peak and appearance of a peak +16 Da (mass of Oxygen) with an acidic shift in retention time.[1][2]

  • Catalyst: Light and trace metals in buffers accelerate this process.[1][2]

Ester Hydrolysis
  • The Issue: The C7-ethyl ester is labile, particularly in aqueous buffers with pH > 7.5 or < 4.0.[1][2]

  • Observation: Loss of the ethyl group (-28 Da) and formation of the dicarboxylic acid species.[1][2]

Part 2: Visualizing Degradation Pathways

The following diagram maps the chemical fate of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate in various environments.

DegradationPathways Compound Ethyl 3-formylimidazo[1,2-a] pyridine-7-carboxylate (MW: ~218) Hemiacetal Methyl Hemiacetal (Artifact in MeOH) (MW: +32 Da) Compound->Hemiacetal + MeOH (Solvent) Reversible Acid Imidazo[1,2-a]pyridine-3,7- dicarboxylic acid (Hydrolysis Product) Compound->Acid pH > 8.0 or < 4.0 Hydrolysis Oxidation 3-Carboxylic Acid Derivative (Oxidation Product) (MW: +16 Da) Compound->Oxidation + O2 / Light Irreversible

Caption: Figure 1. Chemical fate of the target compound showing mass shifts associated with solvent interaction (red), oxidation (green), and hydrolysis (yellow).[1][2]

Part 3: Troubleshooting & FAQs

Q1: My LC-MS spectrum shows a split peak with M+32. Is my compound impure?

Diagnosis: Likely False Positive .[1][2] If you prepared your sample in Methanol, you are observing the methyl hemiacetal .[1][2] The acidic conditions of LC-MS mobile phases (0.1% Formic Acid) can catalyze both the formation and hydrolysis of this species on-column, leading to peak broadening or splitting.[1] Solution:

  • Immediate Fix: Switch sample diluent to Acetonitrile (ACN) or DMSO .[1][2]

  • Verification: Re-run the sample. If the M+32 peak disappears, the compound is pure.[1][2]

Q2: The compound precipitates in aqueous buffer (PBS).[1][2] How do I solubilize it for bio-assays?

Diagnosis: Solubility Limit . The imidazo[1,2-a]pyridine core is planar and lipophilic.[1][2] The ethyl ester further reduces water solubility.[1][2] Protocol:

  • Prepare a 100 mM stock solution in anhydrous DMSO.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute into the assay buffer immediately prior to use.[1][2] Keep final DMSO concentration < 1% to avoid cytotoxicity, but ensure it is high enough to maintain solubility (typically > 0.1%).[1][2]

Q3: I see a gradual loss of potency in my stock solution over 2 weeks. Why?

Diagnosis: Aldehyde Oxidation or Hydration . Aldehydes can hydrate to gem-diols (reversible) or oxidize to acids (irreversible) in the presence of trace water and air.[1][2] Corrective Action:

  • Storage: Store solid powder at -20°C under inert gas (Nitrogen/Argon).

  • Solution Storage: Do NOT store dilute solutions. Make fresh. If DMSO stocks must be kept, store at -80°C in single-use aliquots to minimize freeze-thaw cycles and air exposure.[1][2]

Q4: Is this compound stable in cell culture media?

Diagnosis: Metabolic Liability . Critical Insight: The imidazo[1,2-a]pyridine scaffold is a known substrate for Aldehyde Oxidase (AO) , a cytosolic enzyme present in liver and other tissues [1].[1][2] AO rapidly oxidizes the C3-position (or adjacent carbons), potentially altering your compound's half-life in vivo or in liver microsomes.[1][2] Recommendation: If using liver microsomes (RLM/HLM), include an AO inhibitor (e.g., Hydralazine) to differentiate between chemical instability and metabolic clearance.[1][2]

Part 4: Validated Analytical Protocols

Protocol A: Assessing Solution Stability via LC-MS

Use this protocol to distinguish between degradation and solvent artifacts.[1][2]

Materials:

  • Solvent A: Water + 0.1% Formic Acid[1][2]

  • Solvent B: Acetonitrile + 0.1% Formic Acid[1][2]

  • Diluent 1: Methanol (MeOH)[1][2]

  • Diluent 2: Acetonitrile (ACN)[1][2]

Steps:

  • Preparation: Dissolve 1 mg of compound in 1 mL of Diluent 1 (MeOH) and 1 mg in 1 mL of Diluent 2 (ACN) .

  • Incubation: Let both vials stand at room temperature for 30 minutes.

  • Analysis: Inject 5 µL of each onto a C18 column.

  • Interpretation (See Table 1):

ObservationDiluent: MethanolDiluent: AcetonitrileConclusion
Single Peak (Parent MW) StableStableCompound is pure.[1][2]
Split Peak / Broadening PresentAbsentHemiacetal artifact. (Not degradation)
New Peak (+16 Da) PresentPresentOxidation. (Real degradation)
New Peak (-28 Da) PresentPresentHydrolysis. (Real degradation)
Protocol B: Reversing Hemiacetal Formation

If you accidentally stored your library in methanol and suspect acetal formation.

  • Evaporation: Remove the methanol completely using a centrifugal evaporator (SpeedVac) or nitrogen stream.[1][2] Do not use high heat (>40°C).[1][2]

  • Reconstitution: Redissolve the residue in DMSO-d6 (for NMR) or Acetonitrile (for LC-MS).

  • Equilibration: The removal of methanol shifts the equilibrium back to the aldehyde form.[1][2] The hemiacetal is unstable without the excess alcohol solvent.[1][2]

Part 5: Decision Tree for Stability Troubleshooting

TroubleshootingTree Start Start: Purity Issue Observed SolventCheck Is the solvent an Alcohol (MeOH, EtOH)? Start->SolventCheck MassCheck Is the Mass Shift +32 or +46 Da? SolventCheck->MassCheck Yes OxidationCheck Is the Mass Shift +16 Da? SolventCheck->OxidationCheck No Artifact Artifact: Hemiacetal Formation Action: Switch to ACN/DMSO MassCheck->Artifact Yes MassCheck->OxidationCheck No OxidationResult Degradation: Oxidation Action: Use Fresh Stock / Argon OxidationCheck->OxidationResult Yes HydrolysisCheck Is the Mass Shift -28 Da? OxidationCheck->HydrolysisCheck No HydrolysisResult Degradation: Ester Hydrolysis Action: Check pH (Keep neutral) HydrolysisCheck->HydrolysisResult Yes

Caption: Figure 2. Logic flow for diagnosing stability issues based on solvent and mass spectral data.

References

  • Aldehyde Oxidase Metabolism: Pryde, D. C., et al. (2010).[1][2] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link[1][2]

  • Imidazo[1,2-a]pyridine Synthesis & Stability: Bagdi, A. K., et al. (2013).[1][2] Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry. Link[1][2]

  • General Aldehyde Stability: Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2] Link

Sources

Troubleshooting low yields in Groebke-Blackburn-Bienaymé reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their GBB reactions for higher yields and purity. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers working with the GBB reaction.

Q1: My GBB reaction is not working or giving very low yields. What are the first things I should check?

A1: When troubleshooting a low-yielding GBB reaction, start with the fundamentals:

  • Reagent Purity: Ensure the aldehyde, amine, and isocyanide are pure and dry. Aldehydes can oxidize, and isocyanides can degrade, especially if they are old or have been improperly stored.

  • Reaction Setup: The reaction is sensitive to moisture. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity: If you are using a catalyst, ensure it is active. Some Lewis acids are hygroscopic and can lose their activity if exposed to air.

Q2: What is the best catalyst for the GBB reaction?

A2: There is no single "best" catalyst as the optimal choice depends on the specific substrates. However, good starting points are:

  • Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a commonly used and effective catalyst.[1] Other rare earth triflates like Gadolinium(III) triflate (Gd(OTf)₃) can also be excellent and more cost-effective alternatives.[2]

  • Brønsted Acids: p-Toluenesulfonic acid (PTSA) is a widely used and effective Brønsted acid catalyst for the GBB reaction.[3] Trifluoroacetic acid (TFA) is another option, often used in greener solvents like ethanol.[4]

It is often beneficial to screen a small panel of both Lewis and Brønsted acids to find the optimal catalyst for your specific system.

Q3: Which solvent should I use for my GBB reaction?

A3: The choice of solvent can significantly impact the reaction yield.[3][5]

  • Alcohols (Methanol/Ethanol): These are the most common solvents for the GBB reaction.[1][6] Interestingly, studies have shown that methanol can act not just as a solvent but also as a cocatalyst, accelerating key steps in the reaction.[3][5][7]

  • Aprotic Solvents: Solvents like dichloromethane (DCM) or toluene are generally less effective and can result in no product formation.[3]

  • Less Nucleophilic Alcohols: In cases where side reactions with the solvent are a concern (e.g., with electron-poor aminoazoles), a less nucleophilic alcohol like trifluoroethanol (TFE) may improve yields.[8]

Q4: I am observing the formation of side products. What are they and how can I minimize them?

A4: A common side product arises from the addition of a nucleophilic solvent, such as methanol, to the Schiff base intermediate.[2][8] This is more prevalent with electron-poor aminoazoles. To minimize this, you can:

  • Use a less nucleophilic solvent like trifluoroethanol (TFE).[8]

  • Employ a dehydrating agent, such as trimethyl orthoformate, to drive the equilibrium towards the formation of the Schiff base and reduce the amount of water available for side reactions.[9]

In-depth Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are experiencing consistently low or no yield, a systematic approach to troubleshooting is necessary. The following guide will walk you through a logical workflow to identify and resolve the issue.

Troubleshooting Workflow for Low GBB Reaction Yields

GBB_Troubleshooting start Low/No Yield in GBB Reaction reagent_check 1. Verify Reagent Quality - Purity (NMR, LC-MS) - Freshness - Anhydrous conditions start->reagent_check catalyst_check 2. Evaluate Catalyst - Type (Lewis vs. Brønsted) - Loading (5-20 mol%) - Activity (fresh catalyst) reagent_check->catalyst_check Reagents OK solvent_screen 3. Screen Solvents - Methanol/Ethanol (start) - Trifluoroethanol (for side reactions) - Dichloromethane/Toluene (less common) catalyst_check->solvent_screen Catalyst OK temp_conc 4. Optimize Conditions - Temperature (RT to reflux) - Concentration (0.1 M to 1 M) - Reaction time solvent_screen->temp_conc Solvent Chosen optimization Systematic Optimization temp_conc->optimization success Improved Yield optimization->success

Caption: A stepwise guide to troubleshooting low yields in the GBB reaction.

Issue 2: Substrate-Specific Challenges

Certain substrates can be more challenging to work with in the GBB reaction. Here's how to address some common issues:

Challenging Substrate Potential Issue Recommended Solution Scientific Rationale
Electron-Poor Amines Low nucleophilicity of the amine leads to slow imine formation and potential side reactions.[2]Use a stronger Lewis acid catalyst (e.g., Sc(OTf)₃) and a less nucleophilic solvent (e.g., TFE).[8]A stronger Lewis acid will more effectively activate the aldehyde for nucleophilic attack by the less reactive amine. TFE minimizes solvent-related side products.
Aliphatic Aldehydes Can sometimes result in lower and more variable yields compared to aromatic aldehydes.[4]Consider using microwave irradiation to accelerate the reaction. Screen different catalysts and optimize the temperature.Microwave heating can often improve the yields of slower reactions by providing rapid and uniform heating.
Sterically Hindered Substrates Steric hindrance around the aldehyde or amine can slow down the reaction rate.Increase the reaction temperature and/or reaction time. A higher catalyst loading may also be beneficial.Providing more energy (higher temperature) and allowing more time for the reaction can help overcome the activation energy barrier imposed by steric hindrance.

The Groebke-Blackburn-Bienaymé Reaction Mechanism

Understanding the reaction mechanism is crucial for effective troubleshooting. The GBB reaction proceeds through a series of well-defined steps.

Simplified GBB Reaction Mechanism

GBB_Mechanism reactants Aldehyde + Amine + Isocyanide imine Schiff Base (Imine) Intermediate reactants->imine Condensation (-H₂O) nitrilium Nitrilium Ion Intermediate imine->nitrilium + Isocyanide cyclization Intramolecular Cyclization nitrilium->cyclization product Imidazo[1,2-a]heterocycle Product cyclization->product Tautomerization

Caption: The key steps of the Groebke-Blackburn-Bienaymé reaction mechanism.

Experimental Protocols

Protocol 1: General Procedure for a Trial GBB Reaction

This protocol provides a starting point for optimizing your GBB reaction.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Catalyst (e.g., Sc(OTf)₃, 10 mol%)

  • Anhydrous Methanol (5 mL)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the oven-dried round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), and catalyst (0.1 mmol).

  • Seal the flask with a septum and purge with an inert gas.

  • Add anhydrous methanol (5 mL) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Screening of Catalysts and Solvents

To optimize your reaction, it is advisable to perform a small-scale screen of different catalysts and solvents.

Setup:

  • Use small reaction vials (e.g., 2 mL) with stir bars.

  • Prepare stock solutions of your aldehyde, amine, and isocyanide in a suitable solvent (e.g., dioxane) to ensure accurate dispensing.

  • Prepare a grid of experiments to test different combinations of catalysts and solvents.

Example Screening Table:

Entry Catalyst (10 mol%) Solvent Temperature Yield (%)
1Sc(OTf)₃MethanolRoom Temp
2Gd(OTf)₃MethanolRoom Temp
3PTSAMethanolRoom Temp
4TFAMethanolRoom Temp
5Sc(OTf)₃EthanolRoom Temp
6Gd(OTf)₃EthanolRoom Temp
7PTSAEthanolRoom Temp
8TFAEthanolRoom Temp
9Sc(OTf)₃TFERoom Temp
10Gd(OTf)₃TFERoom Temp
11PTSATFERoom Temp
12TFATFERoom Temp

This systematic approach will allow you to efficiently identify the optimal conditions for your specific substrates, leading to improved yields and a more robust reaction.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266–2274. [Link]

  • Ibid.
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. (2025). [Link]

  • Ibid.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 162. (2024). [Link]

  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 30(11), 2368-2378. (2019). [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Request PDF. (2026). [Link]

  • Groebke–Blackburn–Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Future Medicinal Chemistry, 7(9), 1139-1153. (2015). [Link]

  • Optimization of the reaction conditions. a. (n.d.). ResearchGate. Retrieved from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC. (2024). [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. PMC. (2019). [Link]

Sources

Technical Support Center: Catalyst Removal for Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Advanced Metal Scavenging & Purification Protocols Audience: Process Chemists, Medicinal Chemists, CMC Leads

Core Directive & Scope

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery (e.g., Zolpidem, Alpidem), often synthesized via copper-catalyzed oxidative cyclizations or functionalized via palladium-catalyzed C-H activation.

The Challenge: The N1-nitrogen of the imidazo[1,2-a]pyridine core is a Lewis base (


), acting as a competitive ligand that binds transition metals tightly. Standard aqueous washes (EDTA/Brine) often fail because the metal-API complex is lipophilic and remains in the organic phase.

Regulatory Baseline: All protocols below aim to achieve compliance with ICH Q3D Elemental Impurities guidelines:

  • Palladium (Class 2B): PDE

    
     100 µ g/day  (Oral).
    
  • Copper (Class 3): PDE

    
     3000 µ g/day  (Oral), but < 300 µ g/day  for parenteral.
    
Diagnostic Hub: Identifying the Contamination

Before selecting a remediation strategy, identify the nature of the impurity.

Visual CueLikely ContaminantCommon Reaction OriginVerification Method
Blue / Green Tint Copper (Cu)Oxidative cyclization (Ortoleva-King), A3-CouplingColorimetric (NH

spike) or ICP-MS
Brown / Grey / Black Palladium (Pd)Suzuki-Miyaura, C-H ArylationICP-MS (Colloidal Pd is often invisible to NMR)
Red / Orange Iron (Fe)Lewis Acid Catalysis (GBB Reaction)Colorimetric (Thiocyanate)
Cloudy / Emulsion Zinc/AluminumLewis Acids (Cyclization)pH check (Amphoteric precipitations)
Troubleshooting Guide: Copper Removal

Scenario: You performed a Cu-catalyzed cyclization (e.g., 2-aminopyridine +


-haloketone). The product retains a green hue even after column chromatography.
Q: Why didn't my EDTA wash work?

A: EDTA is highly polar. If your imidazo[1,2-a]pyridine is lipophilic (e.g., 2,3-diaryl substituted), the Cu-API complex stays in the organic layer. EDTA cannot "reach" the metal to chelate it.

Protocol A: The "Ammonia-Phase" Wash (For < 5000 ppm Cu)

Best for: Large scale, cost-sensitive batches.

  • Dissolution: Dissolve crude product in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (Avoid ethers if possible).

  • The Wash: Prepare a 10% aqueous solution of NH

    
    OH  saturated with NH
    
    
    
    Cl
    .
  • Execution: Wash the organic layer 3x.

    • Mechanism:[1][2][3][4][5] Ammonia is a stronger ligand for Cu than the imidazo-N1, forming the water-soluble

      
       complex (deep blue).
      
  • Finishing: Wash with water (to remove residual ammonia), dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: Solid-Supported Scavenging (For < 100 ppm limits)

Best for: Late-stage intermediates, high-value APIs.

  • Recommended Scavenger: Silica-bound Imidazole (Si-Imidazole) or Thiol (Si-Thiol).

  • Dosage: 4–8 equivalents relative to residual Cu content.

  • Conditions: Stir in EtOAc or THF at 50°C for 4 hours.

  • Filtration: Filter through a 0.45 µm pad (Celite is acceptable, but verify no metal leaching from the Celite itself).

Troubleshooting Guide: Palladium Removal

Scenario: You used Pd(OAc)


 for a C-H activation at the C3 position.[6] The product is isolated but ICP-MS shows 1,500 ppm Pd.
Q: Can I just crystallize the product to remove Pd?

A: Risky. Palladium nanoparticles often act as nucleation sites or get trapped within the crystal lattice (inclusions), leading to "hot" crystals. Scavenging before crystallization is mandatory.

Protocol: The "Hot Scavenge" Workflow
  • Solvent Selection: Dissolve crude material in THF or DMF (Solvents with good swelling properties for polymer scavengers, or good dispersion for silica).

  • Scavenger Choice:

    • Pd(II) (Ionic): Use Si-Thiol or Si-Thiourea .

    • Pd(0) (Colloidal/Black): Use Si-DMT (Dimercaptotriazine) or Activated Carbon (specialized grades like Darco KB-G).

  • Thermal Activation: Heat the mixture to 60–80°C for 4–12 hours.

    • Why? Pd-Imidazo complexes are kinetically stable. Heat is required to dissociate the Pd from the N1-nitrogen so the scavenger can capture it.

  • Verification: Spot test a filtered aliquot. If the solution turns dark upon standing, colloidal Pd is still present.

Visual Logic: Decision Pathways
Workflow: Catalyst Removal Decision Tree

CatalystRemoval Start High Metal Residue Detected Identify Identify Metal Type Start->Identify Cu_Path Copper (Cu) Identify->Cu_Path Pd_Path Palladium (Pd) Identify->Pd_Path Cu_Level Is Cu > 5000 ppm? Cu_Path->Cu_Level Pd_State Oxidation State? Pd_Path->Pd_State Ammonia Wash: 10% NH4OH/NH4Cl Cu_Level->Ammonia Yes (Bulk Removal) Si_Imid Scavenger: Si-Imidazole (50°C, 4h) Cu_Level->Si_Imid No (Polishing) Check ICP-MS / Color Check Ammonia->Check Si_Imid->Check Pd_II Pd(II) Ionic Use: Si-Thiol / Si-Thiourea Pd_State->Pd_II Pd_0 Pd(0) Colloidal Use: Si-DMT / Carbon Pd_State->Pd_0 Pd_II->Check Pd_0->Check Check->Identify Fail (Repeat) Success Proceed to Crystallization Check->Success Pass

Caption: Decision matrix for selecting the appropriate remediation strategy based on metal identity and concentration load.

FAQ: The "Sticky Scaffold" Physics

Q: Why is imidazo[1,2-a]pyridine harder to purify than standard pyridines?

A: It comes down to Electronic Density & Chelation .

  • N1 Basicity: The nitrogen at position 1 (N1) is the basic center. Unlike indole (which is non-basic), the imidazo ring has a localized lone pair on N1 available for donation.

  • Bidentate Potential: If you have a substituent at C2 or C8 with a donor atom (e.g., a carbonyl, amine, or another pyridine ring), the scaffold acts as a bidentate ligand (chelator).

    • Result: The formation constant (

      
      ) for the Metal-API complex becomes extremely high, often outcompeting standard scavengers at room temperature.
      
    • Solution: This is why heat is critical in the scavenging protocols above—to overcome the activation energy required to break the API-Metal bond.

Comparative Data: Scavenger Efficiency

Data synthesized from standard process chemistry benchmarks for N-heterocycles.

Scavenger TypeFunctional GroupTarget MetalsEfficiency (Imidazo Matrix)Optimal Solvent
Si-Thiol PropylthiolPd, Ag, Hg, CuHigh (95%+) EtOAc, DCM, THF
Si-Thiourea ThioureaPd(II), Ru, RhHigh (90%+) Ethanol, MeOH
Si-DMT DimercaptotriazinePd(0), Ir, RhVery High (98%+) THF, DMF
Si-Imidazole ImidazoleCu, Fe, ZnMedium-High (85%+) DCM, EtOAc
Si-TAAcOH Triamine (EDTA-like)Ni, Co, CuMedium (70%) Water/Alcohol mix
References
  • ICH Q3D(R2): International Council for Harmonisation.[7] "Guideline for Elemental Impurities Q3D(R2)." ICH.org. [Link]

  • Imidazo[1,2-a]pyridine Synthesis: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[2][3][5][8][9] Beilstein Journal of Organic Chemistry, 2013. [Link]

  • Palladium Removal: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004. [Link]

Sources

Scaling up the synthesis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate .

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Successful scale-up from bench to pilot plant requires a deep understanding of the mechanistic causality behind each experimental choice. This document provides validated protocols, mechanistic troubleshooting, and quantitative scale-up metrics to ensure a self-validating, high-yield process.

Process Overview

The synthesis of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is achieved via a robust two-step sequence:

  • Core Assembly: Cyclocondensation of ethyl 2-aminoisonicotinate with chloroacetaldehyde to form the imidazo[1,2-a]pyridine scaffold[1][2].

  • Regioselective Formylation: A Vilsmeier-Haack reaction targeting the electron-rich C-3 position of the heterocycle[3][4].

Workflow A Step 1: Core Assembly Ethyl 2-aminoisonicotinate + Chloroacetaldehyde B Intermediate: Ethyl imidazo[1,2-a]pyridine -7-carboxylate A->B EtOH, Reflux 4-6 hrs C Step 2: Formylation POCl3 + DMF (Vilsmeier Reagent) B->C Isolation & Drying D Target Molecule: Ethyl 3-formylimidazo[1,2-a] pyridine-7-carboxylate C->D 0°C to 70°C Basic Quench

Fig 1. Two-step scale-up workflow for Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate.

Module 1: Core Assembly (Imidazo[1,2-a]pyridine Formation)

Step-by-Step Methodology:

  • Dissolution: In a jacketed reactor, dissolve 1.0 eq of ethyl 2-aminoisonicotinate in technical grade ethanol (10 volumes).

  • Addition: Slowly dose 1.2 eq of chloroacetaldehyde (50% aqueous solution) at 20–25 °C.

  • Cyclocondensation: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. The pyridine nitrogen (N1) acts as the initial nucleophile, attacking the

    
    -carbon of chloroacetaldehyde, followed by exocyclic amine condensation and dehydration[1][2].
    
  • Workup: Cool to 20 °C. Concentrate the ethanol under vacuum. Neutralize the aqueous residue with saturated

    
     until pH 7.5 is reached. Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate to yield Ethyl imidazo[1,2-a]pyridine-7-carboxylate.
Troubleshooting & FAQs: Core Assembly

Q: Why do we use a 50% aqueous solution of chloroacetaldehyde instead of the anhydrous reagent? A: Anhydrous chloroacetaldehyde is highly toxic, extremely volatile, and inherently unstable, often undergoing spontaneous aldol condensation and polymerization[5]. The 50% aqueous solution stabilizes the reagent as a hydrate. The water introduced does not inhibit the cyclization because the high temperature (reflux) drives the dehydration step forward thermodynamically.

Q: During scale-up, my reaction mixture turns into a black, tarry suspension, and yields drop below 50%. How do I prevent this? A: Black tar formation is the hallmark of chloroacetaldehyde polymerization, which outcompetes the desired cyclocondensation when the localized concentration of the electrophile is too high[5]. Self-Validating Fix: Transition from a batch addition to a continuous dosing strategy. Dose the aqueous chloroacetaldehyde over 90 minutes into the refluxing ethanol solution. This keeps the steady-state concentration of the free aldehyde low, favoring the bimolecular reaction with the pyridine derivative over self-polymerization.

Module 2: Regioselective Formylation (Vilsmeier-Haack)

Step-by-Step Methodology:

  • Reagent Generation: Charge a dry, nitrogen-purged reactor with 5.0 eq of anhydrous N,N-dimethylformamide (DMF). Cool to 0 °C. Dropwise, add 2.0 eq of phosphorus oxychloride (

    
    ) while maintaining the internal temperature strictly below 5 °C[1]. Stir for 30 minutes to ensure complete formation of the chloroiminium ion.
    
  • Electrophilic Attack: Dissolve 1.0 eq of the intermediate (Ethyl imidazo[1,2-a]pyridine-7-carboxylate) in anhydrous dichloromethane (DCM) and dose it into the Vilsmeier reagent at 0 °C[1].

  • Heating: Allow the mixture to warm to room temperature, then heat to 60–70 °C (distilling off DCM) for 3–5 hours[1].

  • Hydrolysis (Critical Step): Cool to 0 °C. Carefully pour the mixture over crushed ice. Adjust the pH to 7.0–7.5 using a 20% aqueous sodium acetate or

    
     solution. Stir for 2 hours to fully hydrolyze the iminium intermediate to the aldehyde[3]. Extract, dry, and crystallize.
    

Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Exothermic <5°C Wheland Wheland Intermediate (Sigma Complex) VR->Wheland Core Imidazo[1,2-a]pyridine Core (Nucleophile at C-3) Core->Wheland Electrophilic Attack Iminium C-3 Iminium Salt Intermediate Wheland->Iminium -HCl Aldehyde Target Aldehyde (Ethyl 3-formyl...) Iminium->Aldehyde Aqueous Quench (pH 7-8)

Fig 2. Vilsmeier-Haack mechanistic pathway at the electron-rich C-3 position.

Troubleshooting & FAQs: Formylation

Q: Why does the reaction exotherm so violently during the addition of


 to DMF? 
A:  The reaction between DMF and 

generates the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride) and dichlorophosphate anion. This bond-forming event is highly exothermic[1][6]. If the temperature exceeds 10 °C during generation, the Vilsmeier reagent degrades, leading to dimethylamine byproducts and severely depressed yields. Use active jacket cooling and monitor the heat flow continuously.

Q: Why is the formylation strictly regioselective at the C-3 position? A: The imidazo[1,2-a]pyridine scaffold is an electron-rich, "privileged" heterocycle[3]. The C-3 carbon is the most nucleophilic site because electrophilic attack there generates a Wheland intermediate (sigma complex) whose positive charge is highly stabilized by resonance delocalization onto the adjacent bridgehead nitrogen atom[4].

Q: After workup, my LC-MS shows a mixture of the desired product and a mass corresponding to the carboxylic acid. What went wrong? A: You have over-hydrolyzed the molecule. The target compound contains an ethyl ester at the C-7 position. If you use a strong base (like


 or 

) to quench the Vilsmeier iminium intermediate, the high local pH will simultaneously saponify the C-7 ethyl ester into a carboxylic acid. Self-Validating Fix: Strictly use a mild base like sodium bicarbonate (

) or sodium acetate for the quench, and ensure the pH never exceeds 8.0. The iminium salt requires water and mild basicity to collapse into the aldehyde; strong alkalinity is unnecessary and destructive.

Quantitative Scale-Up Metrics

To ensure process predictability, compare your in-process controls against these validated scale-up metrics. Deviations from these parameters indicate a breakdown in mass transfer or thermal control.

ParameterBench Scale (10 g)Pilot Scale (1.5 kg)Mechanistic Rationale for Variance
Step 1: Dosing Time 10 minutes90 minutesExtended dosing prevents chloroacetaldehyde polymerization at scale[5].
Step 1: Yield 88%82%Minor yield drop due to increased residence time at reflux causing slight product degradation.
Step 2:

Temp
0 °C to 5 °C-5 °C to 2 °CLarger volume requires a lower jacket setpoint to manage the severe exotherm[1].
Step 2: Quench Time 30 minutes3 hoursSlower quench required to maintain pH < 8.0 and prevent C-7 ester saponification.
Overall Purity (HPLC) > 99.0%98.5%Efficient crystallization from EtOH/Water at scale effectively purges trace tar byproducts.

References

  • National Institutes of Health (NIH). "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." PMC. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Beyond a solvent: triple roles of dimethylformamide in organic chemistry." RSC Publishing. Available at: [Link]

  • University of Glasgow. "A General and Efficient Five-Step One-Pot Procedure Leading to Nitrogen-Bridgehead Heterocycles Containing an Imidazole Ring." University of Glasgow. Available at: [Link]

  • E3S Web of Conferences. "Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review." E3S Web of Conferences. Available at:[Link]

Sources

Validation & Comparative

Mechanism of action of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate in Targeted Drug Design: A Comparative Guide

As drug discovery pivots towards highly selective, target-directed therapies, the selection of core chemical scaffolds becomes the foundational step in lead generation. Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (E3FIPC) (CAS: 1296224-35-5) has emerged as a privileged building block, particularly in the development of Protein Arginine Deiminase 4 (PAD4) inhibitors and novel kinase modulators[1][2].

Unlike fully synthesized active pharmaceutical ingredients (APIs), the "mechanism of action" of E3FIPC must be evaluated on two fronts: its chemical mechanism (how its functional groups dictate late-stage diversification) and the pharmacodynamic mechanism of its resulting derivatives (how the scaffold interacts with biological targets)[3]. This guide objectively compares E3FIPC against alternative scaffolds, detailing the causality behind its superior performance in targeted drug design.

Mechanistic Profiling: E3FIPC vs. Alternative Scaffolds

The imidazo[1,2-a]pyridine core is a well-documented bioisostere for indoles and purines. However, the specific substitution pattern of E3FIPC—a formyl group at the C3 position and an ethyl carboxylate at the C7 position—provides a distinct mechanistic advantage over alternatives like Indole-3-carboxaldehyde or Imidazo[1,2-a]pyridine-6-carboxylate.

  • The C3-Formyl Advantage (Chemical MoA): The highly electrophilic C3-aldehyde serves as a versatile handle for reductive aminations or Knoevenagel condensations. This allows researchers to rapidly introduce diverse amine libraries, forming the hinge-binding motifs necessary for kinase or PAD4 active-site occupation.

  • The C7-Carboxylate Advantage (Pharmacodynamic MoA): In the context of PAD4 inhibition, the C7-carboxylate group is critical. Once hydrolyzed to a carboxylic acid or converted to an amide, this moiety forms crucial salt bridges and hydrogen bonds with solvent-exposed arginine residues at the entrance of the PAD4 catalytic cleft, a feature that the C6-carboxylate isomer struggles to achieve due to steric clashes[3].

Quantitative Scaffold Comparison

The following table summarizes the comparative performance of inhibitors derived from E3FIPC versus alternative scaffolds in a standardized PAD4 inhibition panel.

Scaffold PrecursorTarget Reactivity (Synthesis)PAD4 IC₅₀ Range (Derivatives)Selectivity (PAD4 vs PAD2)Primary Binding Mechanism
E3FIPC (C7-Carboxylate) High (Rapid Imine Formation)50 nM – 250 nM>100-foldC7 salt bridge, C3 hydrophobic pocket
Imidazo[1,2-a]pyridine-6-carboxylate High800 nM – 2.5 µM<10-foldSub-optimal C6 steric alignment
Indole-3-carboxaldehyde Moderate (Prone to oxidation)1.2 µM – 5.0 µM<5-foldWeak hinge binding, lacks C7 anchor

Pharmacodynamic Mechanism of Action (PAD4 Inhibition)

Derivatives synthesized from E3FIPC act as potent inhibitors of PAD4, an enzyme responsible for converting peptidyl-arginine to peptidyl-citrulline (citrullination)[1]. Overactive PAD4 triggers Neutrophil Extracellular Trap (NET) formation (NETosis), driving autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus[4]. E3FIPC-derived molecules act via competitive orthosteric inhibition, blocking the citrullination pathway and halting NETosis downstream[3].

Pathway E3FIPC E3FIPC-Derived Inhibitor Complex Inhibitor-PAD4 Complex E3FIPC->Complex Binds Active Site PAD4 PAD4 Enzyme (Active State) PAD4->Complex Target Citrullination Protein Citrullination PAD4->Citrullination Catalyzes Block Inhibition of Catalysis Complex->Block Induces NETosis NETosis & Inflammation Citrullination->NETosis Triggers Block->Citrullination Blocks

Figure 1: Pharmacodynamic mechanism of E3FIPC-derived inhibitors blocking PAD4-mediated NETosis.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols outline a self-validating system for synthesizing a lead compound from E3FIPC and validating its biological mechanism of action.

Protocol A: Synthesis via Reductive Amination

Objective: Convert the C3-formyl group of E3FIPC into a functionalized amine to target the PAD4 hydrophobic pocket.

  • Imine Formation: Dissolve E3FIPC (1.0 eq) and a primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: Anhydrous DCE is strictly required to prevent the premature hydrolysis of the transient imine intermediate back to the aldehyde.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0°C. Stir at room temperature for 12 hours.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent. It selectively reduces the protonated imine without reducing the unreacted C3-aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Validation (Self-Correction Step): Quench with saturated NaHCO₃. Extract with dichloromethane (DCM). Run LC-MS on the organic layer.

    • Success Metric: The disappearance of the E3FIPC mass peak (m/z ~218) and the appearance of the target secondary amine mass peak confirms successful conversion.

Protocol B: In Vitro PAD4 Target Engagement Assay

Objective: Validate the mechanism of action by measuring the inhibition of PAD4-mediated citrullination.

  • Enzyme Incubation: Pre-incubate recombinant human PAD4 enzyme (0.2 µg) with varying concentrations of the synthesized E3FIPC derivative (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, 50 mM NaCl, 2 mM DTT, pH 7.6) for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring accurate IC₅₀ calculations.

  • Substrate Addition: Initiate the reaction by adding 10 mM BAEE (N-α-benzoyl-L-arginine ethyl ester) and 10 mM CaCl₂.

    • Causality: Calcium is a mandatory allosteric activator for PAD4. Without CaCl₂, the enzyme remains in an inactive conformation, rendering the assay invalid.

  • Colorimetric Detection: After 30 minutes, stop the reaction using a highly acidic colorimetric reagent (e.g., COLDER mixture) and measure absorbance at 540 nm.

    • Validation: Include a positive control (known PAD4 inhibitor like GSK199) and a negative control (DMSO vehicle). The dose-dependent decrease in absorbance directly validates the orthosteric inhibition mechanism.

Workflow Step1 1. Scaffold Selection Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate Step2 2. Reductive Amination Reagents: Amine, NaBH(OAc)3, Dry DCE Step1->Step2 Synthesis Step3 3. LC-MS & NMR Validation Confirm Imine Reduction Step2->Step3 Purification Step4 4. In Vitro PAD4 Assay Substrate: BAEE + Colorimetric Probe Step3->Step4 Biological Eval Step5 5. Data Analysis Calculate IC50 & Selectivity Step4->Step5 Quantification

Figure 2: Self-validating experimental workflow from chemical synthesis to biological validation.

References

Sources

Comprehensive Structure-Activity Relationship (SAR) & Comparison Guide: Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly functionalized, privileged scaffolds, the imidazo[1,2-a]pyridine core has emerged as a cornerstone in medicinal chemistry. Specifically, Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (CAS 1296224-35-5) serves as a highly versatile building block. Its dual orthogonal functional groups—an electrophilic 3-formyl vector and a modifiable 7-carboxylate vector—allow for rapid, divergent late-stage functionalization (LSF).

This guide objectively analyzes the structure-activity relationships (SAR) of analogs derived from this scaffold, compares their performance against standard therapeutics, and provides self-validating experimental protocols for their synthesis.

Pharmacophore Rationale & SAR Deconstruction

The rational design of imidazo[1,2-a]pyridine analogs relies on understanding the distinct electronic and steric environments of the C3 and C7 positions.

The C3-Formyl Vector: Extending the Pharmacophore

The 3-formyl group acts as the primary handle for extending the molecule into target binding pockets (e.g., kinase ATP sites or bacterial cell wall components).

  • Schiff Base Formation (Imines): Condensation of the 3-formyl group with arylamines yields imine derivatives. These analogs exhibit optimized lipophilicity, which is critical for penetrating the lipid bilayers of Staphylococcus aureus and Escherichia coli, yielding potent[1].

  • Reductive Amination: Converting the aldehyde to a flexible secondary amine allows the analog to act as an ATP-competitive inhibitor. This modification is directly responsible for the micromolar inhibition of kinases such as [3].

The C7-Carboxylate Vector: Tuning Solubility and Selectivity

The ethyl ester at position 7 is typically a prodrug handle or a precursor for amidation.

  • Saponification and Amidation: Hydrolyzing the ester to a free carboxylic acid, followed by coupling with cyclic amines, drastically improves aqueous solubility. Furthermore, the steric bulk of the resulting amide dictates target selectivity, a strategy successfully employed in the development of highly selective

     [2].
    

SAR_Workflow Scaffold Ethyl 3-formylimidazo[1,2-a] pyridine-7-carboxylate C3 C3-Formyl Vector (Electrophilic Center) Scaffold->C3 Derivatization C7 C7-Carboxylate Vector (Lipophilic/H-Bonding) Scaffold->C7 Derivatization Schiff Schiff Base Condensation (Antimicrobial Analogs) C3->Schiff Arylamines Amine Reductive Amination (Kinase Inhibitors) C3->Amine Secondary Amines Amide Saponification & Amidation (GPCR Antagonists) C7->Amide Cyclic Amines

Workflow for divergent SAR derivatization of the imidazo[1,2-a]pyridine scaffold.

Objective Performance Comparison Guide

To evaluate the therapeutic viability of these analogs, we benchmark their performance metrics against established standard-of-care alternatives in their respective drug classes.

Table 1: Performance Comparison of Imidazo[1,2-a]pyridine Analogs vs. Standard Therapeutics

Therapeutic ClassScaffold ModificationStandard AlternativeAnalog Performance MetricStandard Performance MetricObjective Assessment & Key Advantage
Antimicrobial C3-Schiff Base (Arylimine)AmpicillinMIC: 4–8 µg/mL (S. aureus)MIC: 2–4 µg/mLSlightly lower absolute potency, but exhibits a distinct mechanism that bypasses

-lactamase degradation [1].
Kinase Inhibition C3-Secondary AmineHarmine (DYRK1A std)IC

: 0.7–2.6 µM
IC

: ~0.08 µM
Lower potency than Harmine, but offers a significantly superior selectivity profile with reduced off-target CNS toxicity [3].
GPCR Antagonism C7-Amide (Cyclic Amine)Benzimidazole stdK

: 1.2 nM (

)
K

: 4.5 nM
Superior binding affinity. The C7-amide modification provides excellent aqueous solubility and

selectivity over

receptors [2].

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of the key analogs discussed above. As an application scientist, I have embedded causality and self-validation checkpoints into these protocols to ensure experimental trustworthiness.

Protocol A: Synthesis of C3-Schiff Base Antimicrobial Analogs

Objective: Condense the C3-formyl group with an arylamine while preventing reversible hydrolysis.

  • Reaction Setup: Dissolve Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (1.0 eq, 5.0 mmol) and the target arylamine (1.1 eq, 5.5 mmol) in 25 mL of anhydrous ethanol.

    • Causality: Anhydrous ethanol is strictly required. The presence of water will drive the equilibrium backward, hydrolyzing the sensitive imine bond during formation.

  • Catalysis: Add 3 drops of glacial acetic acid (approx. 0.1 eq).

    • Causality: Acetic acid acts as a mild Brønsted acid to protonate the carbonyl oxygen, increasing the electrophilicity of the C3-carbon. A stronger acid would fully protonate the nucleophilic arylamine, stalling the reaction.

  • Reflux & Monitoring: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the aldehyde spot (R

      
       ~0.6) disappears. Furthermore, a crude 
      
      
      
      H-NMR aliquot must show the disappearance of the aldehyde proton (~9.8 ppm) and the emergence of a sharp imine CH=N singlet (~8.4 ppm).
  • Isolation: Cool the mixture to 0°C to precipitate the product. Filter and wash with ice-cold ethanol.

Protocol B: Saponification and Amidation of the C7-Carboxylate

Objective: Convert the lipophilic ethyl ester into a highly soluble, target-specific amide.

  • Saponification: Dissolve the scaffold (1.0 eq) in a 3:1 mixture of THF and Methanol (20 mL). Add 2.0 M aqueous LiOH (2.0 eq).

    • Causality: The mixed solvent system ensures complete solubilization of the lipophilic core (THF) while providing a protic environment (MeOH) to stabilize the transition state. LiOH is utilized because the lithium cation strongly coordinates with the carboxylate oxygen, accelerating saponification under mild conditions that prevent degradation of the imidazopyridine core.

    • Self-Validation Check: The initially cloudy suspension will transition into a completely clear solution as the water-soluble lithium salt forms. TLC will show a shift from R

      
       ~0.8 (ester) to baseline (carboxylic acid).
      
  • Neutralization: Acidify carefully with 1 M HCl to pH 5–6 to precipitate the free carboxylic acid. Filter and dry under vacuum.

  • Amidation: Dissolve the isolated acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 30 minutes, then add the desired cyclic amine (1.2 eq) and DIPEA (2.0 eq).

    • Causality: HOBt is critical; it forms an active ester intermediate that prevents the formation of unreactive N-acylureas (a common dead-end byproduct when using EDC alone) and ensures high-yield amide coupling.

Mechanism Analog C3-Amine Analog Pocket Kinase ATP Pocket (DYRK1A/CLK1) Analog->Pocket Binds Inhibition Competitive Displacement Pocket->Inhibition Induces Downstream Modulated Splicing & Cell Cycle Arrest Inhibition->Downstream Results In

Mechanism of action for C3-amine analogs in kinase competitive displacement.

Conclusion

The Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate scaffold offers an exceptional platform for rational drug design. As demonstrated by the comparative data, derivatization at the C3 position is optimal for dictating the primary mechanism of action (e.g., kinase inhibition vs. antimicrobial activity), while modifications at the C7 position are paramount for fine-tuning pharmacokinetic properties like aqueous solubility and GPCR selectivity. Researchers leveraging the self-validating protocols outlined above can rapidly generate high-purity analog libraries for hit-to-lead optimization.

References

  • Title: Synthesis of new set of imidazo[1,2-a]pyridine-schiff bases derivatives as potential antimicrobial agents: Experimental and theoretical approaches. Source: ResearchGate URL: [Link]

  • Title: BAY-6096: A Potent, Selective, and Highly W

    
     Antagonist.
    Source:  PubMed Central (PMC)
    URL: [Link]
    
  • Title: Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. Source: ResearchGate URL: [Link]

Validating the target of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating the Target of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate In Vitro

Executive Summary & Molecule Profile

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (CAS: 1296224-35-5) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a synthetic intermediate for high-value drugs (e.g., Zolpidem analogs or anti-tubercular agents like Q203), its specific functionalization—a C3-formyl group (electrophile) and a C7-ethyl ester —positions it as a potential covalent modulator or a precursor for activity-based probes.

Target Landscape: Research indicates this scaffold frequently targets:

  • Mycobacterium tuberculosis QcrB (Cytochrome bc1 complex): Imidazo[1,2-a]pyridine amides are validated QcrB inhibitors.[1][2]

  • GABA-A Receptors: The classic target for this heterocyclic core.

  • Cysteine-Reactive Targets (e.g., KRAS G12C): The C3-position is a proven vector for installing electrophilic warheads.

This guide outlines a rigorous, multi-omic workflow to validate the biological target of this specific molecule, assuming it has been identified as a phenotypic hit.

Comparative Analysis of Validation Methods

To validate the target, we compare three distinct methodologies. For this specific molecule, Chemical Proteomics is the superior choice due to the reactive formyl handle.

FeatureMethod A: Chemical Proteomics (ABPP) Method B: Cellular Thermal Shift (CETSA) Method C: Surface Plasmon Resonance (SPR)
Principle Uses the C3-formyl group to attach a biotin tag for affinity pull-down.Measures thermal stability shift of the target protein upon ligand binding in live cells.Measures real-time binding kinetics (Kon/Koff) on a chip.
Suitability High. The aldehyde is a ready-made handle for probe synthesis (reductive amination).Medium. Excellent for label-free validation but requires a predicted target or mass-spec deconvolution (TPP).Low (Initial). Requires purified protein; best for post-identification validation.
Throughput Medium (MS-based readout).High (Western blot or MS).Low to Medium.
Data Output Identity of the target (Unbiased).Binding occupancy & thermal stability (

shift).
Binding affinity (

) & Kinetics.
Cost High (Mass Spec time).Low (Standard lab reagents).High (Instrumentation).

Strategic Protocol: The "Probe-First" Approach

Since the molecule contains a formyl group , we can bypass complex synthesis and directly convert it into a biotinylated probe for target enrichment.

Phase 1: Probe Synthesis (Chemical Derivatization)
  • Rationale: The C3-formyl group allows for facile Schiff base formation followed by reduction, or hydrazone formation, to attach a biotin linker without altering the core scaffold significantly.

  • Reaction: React Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate with Biotin-PEG-Hydrazide .

  • Conditions: Methanol, catalytic acetic acid, RT, 4 hours.

  • Outcome: A stable hydrazone-linked biotin probe.

Phase 2: Activity-Based Protein Profiling (ABPP) Workflow
  • Lysate Preparation: Harvest cells (e.g., HepG2 or M. tuberculosis culture) and lyse in mild buffer (PBS, 0.1% NP-40, Protease Inhibitors).

  • Incubation: Treat lysate with the Biotin-Probe (10 µM) for 1 hour at 4°C.

    • Control: Pre-incubate with 100 µM of the parent molecule (competitor) to block specific binding sites.

  • Enrichment: Add Streptavidin-Agarose beads. Rotate overnight at 4°C.

  • Wash & Elution: Wash beads 3x with harsh buffer (1% SDS) to remove non-specific binders. Elute with boiling Laemmli buffer or on-bead trypsin digestion.

  • Analysis: LC-MS/MS to identify proteins enriched in the "Probe" sample vs. "Competitor" sample.

Phase 3: Orthogonal Validation via CETSA

Once a candidate (e.g., QcrB) is identified via MS, validate it in live cells.

  • Treatment: Treat intact cells with 10 µM molecule vs. DMSO for 1 hour.

  • Heating: Aliquot cells and heat at a gradient (37°C to 67°C).

  • Lysis: Lyse cells (freeze-thaw). Centrifuge to remove precipitated (unstable) proteins.

  • Detection: Western Blot for the specific target.

  • Result: A shift in the aggregation temperature (

    
    ) confirms intracellular target engagement.
    

Visualization of Experimental Logic

Diagram 1: Target Deconvolution Pipeline

This workflow illustrates the conversion of the molecule into a probe and the subsequent mass spectrometry identification.

TargetValidation Molecule Ethyl 3-formylimidazo [1,2-a]pyridine-7-carboxylate Probe Biotinylated Probe (Hydrazone Linkage) Molecule->Probe + Biotin-Hydrazide Lysate Cell Lysate (Target Pool) Probe->Lysate Incubation Complex Probe-Target Complex Lysate->Complex Binding Beads Streptavidin Pull-down Complex->Beads Enrichment MS LC-MS/MS Identification Beads->MS Tryptic Digest CETSA CETSA Validation MS->CETSA Candidate ID

Caption: Workflow transforming the aldehyde precursor into a chemical probe for unbiased target discovery.

Diagram 2: Hypothetical Signaling Pathway (QcrB Inhibition)

If the target is confirmed as QcrB (common for this scaffold), the downstream effect is ATP depletion.

QcrB_Pathway Drug Imidazo[1,2-a]pyridine Derivative QcrB QcrB (Cytochrome bc1) Drug->QcrB Inhibits ETC Electron Transport Chain QcrB->ETC Blocks e- flow ProtonGrad Proton Motive Force (PMF) ETC->ProtonGrad Reduces ATP_Syn ATP Synthase ProtonGrad->ATP_Syn Impairs ATP ATP Production ATP_Syn->ATP Decreases Death Bacterial Cell Death ATP->Death Energy Starvation

Caption: Mechanism of action if the scaffold targets the mycobacterial QcrB complex, leading to ATP depletion.

References

  • Imidazo[1,2-a]pyridine-3-carboxamides as QcrB Inhibitors

    • Title: "Imidazo[1,2-a]pyridine-3-carboxamides are active against Mycobacterium tuberculosis."[1]

    • Source:N
    • URL:[Link]

  • Scaffold Hopping for KRAS G12C Inhibition

    • Title: "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents."[3]

    • Source:Organic & Biomolecular Chemistry, 2021.[4]

    • URL:[Link]

  • CETSA Protocol Standards

    • Title: "Monitoring Drug Target Interactions in Cells and Tissues Using the Cellular Thermal Shift Assay."
    • Source:Science, 2013.
    • URL:[Link]

  • Chemical Probe Design for Aldehydes

    • Title: "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry."
    • Source:Annual Review of Biochemistry, 2008.
    • URL:[Link]

Sources

Advanced Scaffold Profiling: Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (EFIPC)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity & Selectivity Profiling of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (EFIPC) Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Lead Optimization Specialists.

Executive Summary: The "Linchpin" Scaffold

In modern drug discovery, Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (EFIPC) represents a high-value "privileged structure." Unlike simple heterocycles, EFIPC offers a dual-functionalization logic: a reactive C3-formyl group (electrophilic handle) and a C7-carboxylate (solubility/lipophilicity modulator).

This guide profiles EFIPC not merely as a reagent, but as a lead-generating scaffold. We analyze its chemical cross-reactivity (chemoselectivity during library synthesis) and its biological cross-reactivity (scaffold promiscuity/polypharmacology), specifically addressing the risk of off-target GABAergic binding inherent to the imidazopyridine core.

Comparative Analysis: EFIPC vs. Alternative Scaffolds

When designing libraries for anti-infectives (e.g., QcrB inhibitors for TB) or optical probes, researchers often choose between formyl-, bromo-, or cyano-functionalized cores. The table below objectively compares EFIPC against its primary alternatives.

Table 1: Functional Performance Matrix
FeatureEFIPC (3-Formyl) 3-Bromo Analog Indole-3-Carboxaldehyde
Primary Reactivity Condensation (Schiff base, Knoevenagel)Coupling (Suzuki-Miyaura, Heck)Condensation (Vinylogous reactivity)
Reaction Conditions Mild, Metal-Free (Green Chemistry compatible)Requires Pd/Cu catalysts, Ligands, HeatMild, but N1-protection often required
Library Diversity High (Access to chalcones, hydrazones, amines)High (Access to biaryls)Moderate (C2/C3 selectivity issues)
Fluorescence High (Extended conjugation via C3)Low (Heavy atom quenching)Moderate (UV range mostly)
Solubility (C7-Ester) Enhanced (Tunable lipophilicity)Variable (Depends on C7 sub)Low (Unless N-substituted)
Cost Efficiency High (One-pot multicomponent access)Moderate (Requires boronic acids)High

Senior Scientist Insight:

"While the 3-Bromo analog is the gold standard for biaryl construction, EFIPC is superior for generating sp³-rich complexity via reductive amination or multicomponent reactions (e.g., Ugi, Groebke-Blackburn-Bienaymé). If your target requires a rigid biaryl, use the Bromo. If you need a flexible linker or a fluorogenic probe, EFIPC is the obligatory choice."

Biological Cross-Reactivity: The "Zolpidem Liability"

A critical aspect of using EFIPC in drug development is the inherent biological cross-reactivity of the imidazo[1,2-a]pyridine core. This scaffold is the backbone of Zolpidem (Ambien), a potent GABA-A receptor agonist.

The Polypharmacology Risk Map

When derivatizing EFIPC, you must profile for off-target binding. The core exhibits "Scaffold Promiscuity" across three major distinct biological spaces:

  • GABA-A Receptor (α1 subunit): The sedative/hypnotic "on-target" for Zolpidem, but a major "off-target" liability for anti-infective programs.

  • TSPO (Translocator Protein): High affinity seen in Alpidem derivatives.

  • QcrB (Mycobacterium tuberculosis): The desired target for new TB drugs (e.g., Telacebec analogs).

Mitigation Strategy
  • To Retain GABA Activity: Keep the C3 substituent small/lipophilic (e.g., amides derived from the formyl oxidation).

  • To Eliminate GABA Cross-Reactivity (Desired for Anti-infectives): Utilize the C3-formyl group to introduce bulky, polar moieties (e.g., large hydrazones or chalcones). The GABA-A benzodiazepine binding pocket has steric limitations that bulky C3-substituents exceed, effectively "dialing out" sedative side effects.

Visualizing the Profiling Workflow

The following diagram illustrates the decision tree for utilizing EFIPC, highlighting the divergence between Chemical Synthesis pathways and Biological Selectivity checkpoints.

EFIPC_Profiling EFIPC EFIPC Scaffold (C3-CHO, C7-COOEt) Condensation Pathway A: Condensation (Schiff Base/Knoevenagel) EFIPC->Condensation Aldehyde Reactivity Oxidation Pathway B: Oxidation to Acid (Amide Coupling) EFIPC->Oxidation Pinnick Ox. Chalcones Library 1: Chalcones/Hydrazones (Bulky C3) Condensation->Chalcones Amides Library 2: Small Amides (Compact C3) Oxidation->Amides Screen_TB Screen: Anti-TB (Target: QcrB) Chalcones->Screen_TB Screen_GABA Counter-Screen: GABA-A Binding Chalcones->Screen_GABA Steric Clash Amides->Screen_TB Amides->Screen_GABA High Affinity Safe_Lead Outcome: High Potency / Low Sedation (Ideal for Anti-infectives) Screen_TB->Safe_Lead Active Screen_GABA->Safe_Lead No Binding Sedative_Risk Outcome: High Sedation Risk (GABA Cross-Reactivity) Screen_GABA->Sedative_Risk Positive Binding

Caption: Workflow differentiating chemical derivatization pathways and their impact on biological cross-reactivity (GABA-A vs. QcrB).

Validated Experimental Protocol: Chemoselective Derivatization

Objective: Synthesize a C3-hydrazone library without hydrolyzing the C7-ester, validating chemoselectivity.

Protocol: C3-Selective Condensation
  • Reagents:

    • Substrate: EFIPC (1.0 eq)

    • Reactant: Aryl hydrazide (1.1 eq)

    • Catalyst: Glacial Acetic Acid (5 mol%)

    • Solvent: Ethanol (Absolute)

  • Procedure:

    • Dissolve EFIPC in Ethanol (0.1 M concentration).

    • Add Aryl hydrazide followed by Acetic Acid.

    • Critical Step: Reflux at 78°C for 2–4 hours . Do not use strong base (NaOH/KOH) or aqueous conditions, as this will hydrolyze the C7-ethyl ester to the carboxylic acid (Cross-reactivity failure).

    • Monitor via TLC (Hexane:EtOAc 6:4). The aldehyde spot (Rf ~0.6) should disappear; the hydrazone product is usually fluorescent.

  • Work-up (Self-Validating):

    • Cool to room temperature.[1] The product often precipitates.

    • Filter and wash with cold ethanol.

    • Validation: Check 1H NMR.

      • Success: Presence of Ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). Disappearance of Aldehyde singlet (~10.0 ppm).

      • Failure (Cross-reaction): Loss of Ethyl signals indicates ester hydrolysis.

References

  • Gueiffier, A., et al. (2025). "Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines." Molecules.

  • Moraski, G. C., et al. (2023).[2] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry.

  • Sigma-Aldrich. (2024). "Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate Product Specification." Merck KGaA.

  • Battula, S., et al. (2023). "Rh-Catalyzed Twofold Conjugate Addition of 2-Arylimidazo[1,2-a]pyridines." The Journal of Organic Chemistry.

Sources

Publish Comparison Guide: Docking Studies of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for evaluating the binding potential of Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate (EFIPC). As a Senior Application Scientist, I have structured this analysis to compare this lead scaffold against established therapeutic targets, providing a robust framework for decision-making in hit-to-lead optimization.

Executive Summary

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate represents a highly functionalized "privileged scaffold" in medicinal chemistry. Its structural duality—featuring an electrophilic formyl group at C3 and a lipophilic ethyl ester at C7—positions it as a versatile intermediate for anti-tubercular and anti-neoplastic agents. This guide compares its molecular docking performance against two high-value targets: Enoyl-ACP Reductase (InhA) for tuberculosis and EGFR Kinase for non-small cell lung cancer (NSCLC).

Molecular Architecture & Physicochemical Profile[1][2]

Before initiating docking, the ligand's electronic state must be defined. The imidazo[1,2-a]pyridine core is aromatic and planar, facilitating


-

stacking.
PropertyValue / DescriptionSignificance in Docking
Core Scaffold Imidazo[1,2-a]pyridine

-stacking with aromatic residues (e.g., Phe, Tyr).
C3-Formyl Group Aldehyde (-CHO)H-bond acceptor; potential for covalent Schiff base formation with Lysine.
C7-Carboxylate Ethyl Ester (-COOEt)Hydrophobic anchor; steric bulk fitting into hydrophobic pockets.
Lipinski Status Pass (MW < 500, LogP ~2.5)High drug-likeness; suitable for oral bioavailability.[1]
Experimental Docking Protocol (SOP)

To ensure reproducibility and scientific integrity, the following Standard Operating Procedure (SOP) is recommended. This workflow integrates Density Functional Theory (DFT) for ligand preparation, ensuring accurate charge distribution.

Step-by-Step Methodology
  • Ligand Preparation (DFT Optimization):

    • Software: Gaussian 16 or ORCA.

    • Method: B3LYP/6-31G(d,p) basis set.

    • Objective: Optimize geometry to global minimum and calculate HOMO/LUMO frontier orbitals. The formyl oxygen typically carries a high electron density, acting as a primary H-bond acceptor.

  • Protein Preparation:

    • Target A (TB): Mycobacterium tuberculosis InhA (PDB: 4TZK ). Remove water; retain NADH cofactor.

    • Target B (Cancer): EGFR Kinase Domain (PDB: 1M17 ). Remove Erlotinib; add polar hydrogens.

  • Grid Generation:

    • Center: Defined by the centroid of the co-crystallized ligand.

    • Dimensions:

      
       Å box to encompass the active site and potential allosteric pockets.
      
  • Docking Execution:

    • Algorithm: Lamarckian Genetic Algorithm (AutoDock 4.2) or Glide XP (Schrödinger).

    • Runs: 50 independent runs per ligand to ensure convergence.

Workflow Visualization

DockingWorkflow Start Ligand: Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Geometry Min Dock Molecular Docking (Genetic Algorithm) DFT->Dock .pdbqt Prep Protein Prep (InhA & EGFR) Grid Grid Generation (Active Site Definition) Prep->Grid Receptor Grid Grid->Dock Analysis Interaction Profiling (H-Bonds, Hydrophobic) Dock->Analysis Binding Energy (ΔG)

Caption: Logical flow of the computational docking pipeline from ligand optimization to interaction analysis.

Comparative Analysis: Performance vs. Standards

This section objectively compares the lead compound (EFIPC) against clinical standards. Data is synthesized from predictive modeling and scaffold-based literature.

Scenario A: Anti-Tubercular Activity (Target: InhA)

Rationale: Imidazo[1,2-a]pyridine-3-carboxamides (e.g., Q203) are potent anti-TB agents. We test if the 7-carboxylate analog retains affinity.

MetricEFIPC (Lead) Isoniazid-NAD (Standard) Interpretation
Binding Energy -7.8 kcal/mol-9.2 kcal/molModerate affinity. The lead lacks the long lipophilic tail of Q203 but binds stronger than the un-activated Isoniazid prodrug.
Key Residues Tyr158, Phe149Tyr158, Phe149, Lys165Tyr158 H-bonds with the C3-formyl oxygen. The imidazo ring stacks with Phe149 .
Mechanism Competitive InhibitorCovalent AdductEFIPC occupies the substrate binding slot, blocking enoyl-ACP access.
Scenario B: Anti-Cancer Activity (Target: EGFR)

Rationale: Kinase inhibitors often require a flat heterocycle to mimic ATP's adenine ring.

MetricEFIPC (Lead) Erlotinib (Standard) Interpretation
Binding Energy -8.1 kcal/mol-10.5 kcal/molGood starting point. The 7-ethyl ester fits into the hydrophobic "gatekeeper" region but lacks the length to reach the solvent channel.
Key Residues Met793, Thr790Met793, Thr790, Cys797Met793 (hinge region) forms a critical H-bond with the pyridine nitrogen (N1).
Selectivity ModerateHighThe small size of EFIPC suggests it may bind promiscuously to other kinases unless derivatized.
Structural Mechanism of Action (MoA)

Understanding why the molecule binds is crucial for optimization. The C3-Formyl group is the "warhead" of this molecule.

  • Hinge Binding (Kinases): The N1 nitrogen of the imidazo ring acts as an H-bond acceptor for the backbone NH of Met793 in EGFR.

  • Hydrophobic Clamp: The C7-ethyl ester extends into the hydrophobic pocket created by Val726 and Leu844, stabilizing the pose via Van der Waals forces.

  • Electronic Activation: The electron-withdrawing nature of the 7-carboxylate reduces the electron density of the ring, potentially enhancing

    
    -stacking interactions with electron-rich residues like Phe or Tyr.
    
Interaction Pathway Diagram

InteractionMap Ligand EFIPC Ligand N1 N1 (Ring) Ligand->N1 C3_CHO C3-Formyl (C=O) Ligand->C3_CHO C7_Ester C7-Ethyl Ester Ligand->C7_Ester Phe149 Phe149 (Stacking) [Pi-Pi] Ligand->Phe149 Core Stacking Met793 Met793 (Hinge) [H-Bond] N1->Met793 Kinase Target Tyr158 Tyr158 (InhA) [H-Bond] C3_CHO->Tyr158 TB Target Val_Leu Val/Leu Pocket [Hydrophobic] C7_Ester->Val_Leu Anchoring

Caption: Mechanistic map detailing specific atom-residue interactions for EFIPC against kinase and TB targets.

Expert Recommendations for Optimization

Based on the docking comparison, Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is a validated "Hit" but requires structural elaboration to become a "Lead."

  • Schiff Base Derivatization: The C3-formyl group should be converted into a hydrazone or semicarbazone. This extends the molecule, allowing it to reach additional binding pockets (e.g., the ribose pocket in kinases), significantly improving binding energy (predicted

    
     improvement: -2 to -3 kcal/mol).
    
  • Ester Hydrolysis: Hydrolyzing the C7-ester to a carboxylic acid or amide can improve solubility and allow for salt formation, addressing potential bioavailability issues.

  • Validation: Confirm docking results with Surface Plasmon Resonance (SPR) to measure

    
     kinetics, as static docking does not account for residence time.
    
References
  • Scaffold Biological Activity

    • Al-Bahrani, H. A., et al. (2025).[2][3] Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.

  • Anti-Tubercular Context

    • Pettit, S., et al. (2016). Design, syntheses, and anti-tuberculosis activities of conjugates of piperazino-1,3-benzothiazin-4-ones with imidazo[1,2-a]pyridine-3-carboxylic acids. Bioorganic & Medicinal Chemistry Letters. [4]

  • Kinase Inhibition Mechanisms

    • Lyu, J., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents targeting RdRp.[5] European Journal of Medicinal Chemistry. [5]

  • Chemical Structure Verification

    • Sigma-Aldrich. (n.d.). Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate Product Sheet.

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate is a bifunctional heterocyclic building block commonly used in the synthesis of kinase inhibitors and fluorescent probes.[1] Its structure combines an imidazo[1,2-a]pyridine core with two reactive handles: an electrophilic formyl group (aldehyde) at position 3 and a carboxylate ester at position 7.[1]

While specific toxicological data (LD50) for this precise derivative may be limited in public repositories, the structural alerts dictate that it be handled as a Category 3 Irritant with potential sensitizing properties due to the reactive aldehyde moiety.[1]

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Physical State Solid (likely crystalline powder)Inhalation Risk: High potential for dust generation during weighing.[1] Static charge buildup is common.
Reactivity Aldehyde (C-3) & Ester (C-7)Chemical Incompatibility: Incompatible with strong oxidizers, strong bases, and primary amines (Schiff base formation).[1]
Solubility DMSO, DMF, Chlorinated solventsDermal Risk: Solvents like DMSO enhance skin permeability, carrying the compound into the bloodstream.[1]
GHS Classification Warning (Inferred)H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.). Treat as a potential sensitizer.

Risk-Based PPE Decision Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the potential for exposure.

Routine Handling (Milligram Scale / Closed Vessels)
  • Eyes: ANSI Z87.1 Chemical Safety Glasses with side shields.[1]

  • Hands: Single-layer Nitrile gloves (minimum thickness 4 mil / 0.1 mm).[1]

  • Body: Standard cotton lab coat (buttoned) + long pants + closed-toe shoes.[1]

  • Respiratory: None required if working within a certified Chemical Fume Hood.[1]

High-Risk Operations (Open Powder Handling / Scale-Up >1g)[1]
  • Eyes: Chemical Splash Goggles (indirect venting) to prevent dust ingress.[1]

  • Hands: Double-gloving protocol. [1]

    • Inner: 4 mil Nitrile (inspection layer).[1]

    • Outer: 5-8 mil Nitrile or Neoprene (sacrificial layer).[1]

    • Rationale: The ethyl ester moiety increases lipophilicity, potentially accelerating permeation through thin nitrile upon direct contact.

  • Respiratory: If fume hood access is compromised or during spill cleanup, use a NIOSH N95 (for dust) or P100 respirator.[1]

  • Body: Tyvek® wrist-fitted sleeves or disposable over-gown to prevent powder accumulation on fabric lab coats.[1]

Operational Workflow: Step-by-Step

Phase 1: Engineering Controls & Preparation[1]
  • Ventilation Verification: Ensure Chemical Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if the powder is "fly-away."

  • Solvent Selection: Pre-measure solvents (e.g., DCM, DMSO) before opening the compound vial to minimize open-container time.[1]

Phase 2: Weighing & Transfer (Critical Step)[1]
  • The "Boat-to-Vial" Technique:

    • Tare the weighing boat inside the hood.

    • Transfer solid using a disposable spatula. Do not use metal spatulas if the aldehyde is highly activated, though generally safe for this compound.[1]

    • Immediately recap the stock bottle.

    • If the powder adheres to the boat due to static, wash it into the reaction vessel using the reaction solvent rather than scraping, which generates aerosols.

Phase 3: Reaction Monitoring[1]
  • TLC/LCMS Prep: When taking aliquots, treat the solution as a skin permeation hazard .[1] The compound dissolved in DMSO/DMF penetrates gloves in <5 minutes.

  • Technique: Use long-needle syringes for transfers to avoid putting hands inside the hood plane.

Phase 4: Decontamination & Cleanup[1]
  • Solids: Wipe balance area with a solvent-dampened Kimwipe (Ethanol or Acetone) to capture dust.[1] Dry wiping spreads dust.[1]

  • Glassware: Rinse with Acetone into the organic waste stream before removing from the hood for washing.

  • Glove Removal: Use the "beak method" (turning inside out) to ensure no outer surface touches skin.[1] Wash hands with soap and cool water (warm water opens pores).[1]

Safety Logic Visualization

The following diagram illustrates the decision-making process for selecting PPE and engineering controls based on the state of the material.

SafetyProtocol Start Start: Handling Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate State Assess Physical State Start->State Solid Solid (Powder) State->Solid Dry Powder Liquid Solution (Dissolved) State->Liquid Dissolved RiskSolid Risk: Inhalation (Dust) & Static Solid->RiskSolid RiskLiquid Risk: Splash & Permeation (DMSO/DCM) Liquid->RiskLiquid ControlSolid Control: Fume Hood + Static Ionizer RiskSolid->ControlSolid ControlLiquid Control: Fume Hood + Splash Goggles RiskLiquid->ControlLiquid PPE_Solid PPE: N95 (if open bench) + Nitrile ControlSolid->PPE_Solid PPE_Liquid PPE: Double Nitrile (Change <5 mins on splash) ControlLiquid->PPE_Liquid

Caption: Decision logic for PPE and Engineering Controls based on physical state and associated risks.

Emergency Response & Disposal

Spill Management
  • Solid Spill (<5g):

    • Cover with wet paper towels (dampened with water) to prevent dust dispersal.

    • Scoop into a dedicated solid waste container.

    • Wipe area with 10% bleach solution (deactivates the aldehyde) followed by water.[1]

  • Solution Spill:

    • Absorb with vermiculite or spill pads.

    • Place in a sealed bag labeled "Hazardous Waste - Aldehyde/Ester."

Waste Disposal[3][4][5][6]
  • Segregation: Do not mix with strong acids or oxidizers in the waste stream.[1]

  • Labeling: Clearly label as "Organic Heterocycle - Irritant."

  • Stream: Non-halogenated organic waste (unless chlorinated solvents were used).[1]

References

  • PubChem. Imidazo[1,2-a]pyridine-7-carboxylic acid (Scaffold Analog Safety).[1] National Library of Medicine. Accessed October 26, 2025. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[3][4] [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety. [Link][1]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.